molecular formula C5H4F3NOS B2934012 5-Methyl-2-trifluoromethyl-thiazol-4-ol CAS No. 544652-70-2

5-Methyl-2-trifluoromethyl-thiazol-4-ol

Cat. No.: B2934012
CAS No.: 544652-70-2
M. Wt: 183.15
InChI Key: OFPWMIOVEOJEBJ-UHFFFAOYSA-N
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Description

5-Methyl-2-trifluoromethyl-thiazol-4-ol (CAS 544652-70-2) is a high-purity chemical building block belonging to the thiazole class of heterocyclic compounds. Thiazole derivatives are of exceptional interest in medicinal and materials chemistry due to their wide range of potential biological activities and physicochemical properties . The presence of the trifluoromethyl (CF3) group is a key structural feature, as fluorinated molecules often demonstrate enhanced metabolic stability, increased lipophilicity, and improved bioavailability, making them valuable in drug discovery . This compound serves as a versatile synthon for developing novel molecules, particularly in the synthesis of more complex structures like thiazolo[4,5-d]pyrimidines, which have been investigated as potential therapeutic agents, including in the development of anticancer drugs . Thiazole cores are also being explored for the development of nonlinear optical (NLO) materials, which have applications in optical communication and information technology . This product is intended for research purposes as a chemical intermediate and building block. It is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-(trifluoromethyl)-1,3-thiazol-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NOS/c1-2-3(10)9-4(11-2)5(6,7)8/h10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPWMIOVEOJEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Methyl-2-(trifluoromethyl)thiazol-4-ol (CAS 544652-70-2): A Key Fluorinated Heterocyclic Building Block

5-Methyl-2-(trifluoromethyl)thiazol-4-ol is a heterocyclic organic compound featuring a thiazole core, a five-membered ring containing both sulfur and nitrogen. Its structure is distinguished by two key substituents: a methyl group at the 5-position and, critically, a trifluoromethyl (CF₃) group at the 2-position. The incorporation of fluorine, and particularly the CF₃ group, into organic molecules is a cornerstone of modern medicinal and agricultural chemistry.[1] The trifluoromethyl moiety is highly lipophilic and electronegative; it can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability by virtue of the strength of the carbon-fluorine bond and its ability to modulate electronic properties.[1]

The thiazole ring itself is a well-established pharmacophore found in a multitude of approved drugs and bioactive compounds. When combined, the trifluoromethylated thiazole scaffold represents a valuable building block for the synthesis of novel chemical entities. While specific research on 5-Methyl-2-(trifluoromethyl)thiazol-4-ol is not extensively published, its structural motifs are present in compounds investigated for significant biological activities, including anticancer agents.[1] This guide provides a comprehensive technical overview of its properties, plausible synthesis, reactivity, and potential applications, synthesized from established chemical principles and data on structurally related analogs.

Section 1: Physicochemical Properties and Structural Analysis

Detailed experimental data for this specific compound is limited in public literature. The properties presented below are a combination of identifiers from chemical suppliers and predicted values based on its structure.

Data Presentation: Compound Properties
PropertyValueSource/Comment
CAS Number 544652-70-2[2]
Molecular Formula C₅H₄F₃NOSCalculated
Molecular Weight 199.15 g/mol Calculated
Appearance Solid (Predicted)Based on similar structures
MDL Number MFCD12131120
Classification Organic Building Block, Fluorinated Heterocycle, Thiazole[2]
Structural Analysis and Tautomerism

The structure of 5-Methyl-2-(trifluoromethyl)thiazol-4-ol is subject to keto-enol tautomerism, a fundamental concept in organic chemistry. The "4-ol" (enol) form exists in equilibrium with its keto tautomer, 5-methyl-2-(trifluoromethyl)thiazolidin-4-one. The position of this equilibrium is influenced by factors such as solvent, temperature, and pH. The presence of both tautomers provides dual reactivity pathways, making it a versatile synthetic intermediate.

The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the acidity of the N-H proton in the keto form and the O-H proton in the enol form, as well as the overall reactivity of the thiazole ring.

synthesis_workflow start Starting Materials (Trifluoroethanethioamide + Ethyl 2-chloroacetoacetate) reaction Hantzsch Cyclization (Ethanol, Reflux) start->reaction workup Aqueous Workup (Extraction & Neutralization) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization product Final Product 5-Methyl-2-(trifluoromethyl)thiazol-4-ol characterization->product discovery_pipeline building_block Building Block (5-Methyl-2-trifluoromethyl- thiazol-4-ol) derivatization Chemical Derivatization (O-Alkylation, etc.) building_block->derivatization Synthesis library Compound Library (Diverse Analogs) derivatization->library screening Biological Screening (e.g., Kinase Assays, Anticancer Screens) library->screening Testing lead_compound Lead Compound Identification screening->lead_compound Hit-to-Lead

Sources

spectroscopic data (NMR, IR, MS) of 5-Methyl-2-trifluoromethyl-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 5-Methyl-2-trifluoromethyl-thiazol-4-ol

Introduction

5-Methyl-2-trifluoromethyl-thiazol-4-ol is a unique heterocyclic compound featuring a thiazole core, a scaffold of significant interest in medicinal chemistry and materials science. The strategic placement of a methyl group, a hydroxyl group, and a trifluoromethyl group imparts distinct electronic and steric properties to the molecule. The trifluoromethyl group, in particular, is a prevalent substituent in modern drug development, often enhancing metabolic stability, lipophilicity, and binding affinity.

A comprehensive understanding of the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. As of the date of this guide, dedicated experimental spectra for 5-Methyl-2-trifluoromethyl-thiazol-4-ol are not widely available in public-domain databases. Therefore, this guide provides a detailed predictive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in foundational spectroscopic principles and supported by data from structurally analogous compounds reported in the scientific literature.

This document is intended for researchers, chemists, and drug development professionals who may be synthesizing or working with this compound or its derivatives, providing a robust framework for its characterization.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the following IUPAC-recommended numbering for the thiazole ring and its substituents will be used throughout this guide.

Caption: Molecular structure of 5-Methyl-2-trifluoromethyl-thiazol-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. For 5-Methyl-2-trifluoromethyl-thiazol-4-ol, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and definitive information.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence the chemical shift of the labile hydroxyl proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external or internal standard such as CFCl₃ (δ = 0.00 ppm) or a known stable fluorinated compound can be used.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C and the presence of the CF₃ group, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary.

  • ¹⁹F NMR: Acquire a proton-decoupled spectrum. ¹⁹F is a highly sensitive nucleus, so acquisition times are typically short.[1]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing two main signals.

Table 1: Predicted ¹H NMR Data

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale & Notes
-CH₃ (at C5) 2.2 - 2.5 Singlet (s) 3H The methyl group is attached to an sp²-hybridized carbon of the thiazole ring. Its chemical shift is downfield from typical alkyl protons due to the ring's electronic environment.[2]

| -OH (at C4) | 5.0 - 9.0 | Broad Singlet (br s) | 1H | The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. In DMSO-d₆, it would likely appear as a sharper singlet at a higher chemical shift. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on all five carbon atoms in the molecule. The trifluoromethyl group will cause characteristic splitting of the C2 signal and the CF₃ carbon signal itself due to ¹JCF and ²JCCF coupling.[3]

Table 2: Predicted ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (δ, ppm) Multiplicity (due to F) Predicted Coupling Constant (Hz) Rationale & Notes
C2 155 - 165 Quartet (q) ²JCF ≈ 35 - 45 Hz This carbon is directly attached to the electron-withdrawing CF₃ group and two heteroatoms (N and S), resulting in a significant downfield shift.[3]
C4 160 - 170 Singlet (s) - The carbon bearing the hydroxyl group is expected to be the most downfield sp² carbon due to the oxygen's electronegativity.
C5 120 - 130 Singlet (s) - This carbon is adjacent to the methyl group and is expected to be the most upfield of the ring carbons.
-CH₃ 10 - 15 Singlet (s) - Typical chemical shift for a methyl group attached to an sp² carbon.

| -CF₃ | 118 - 125 | Quartet (q) | ¹JCF ≈ 270 - 290 Hz | The carbon of the trifluoromethyl group appears as a quartet with a large one-bond C-F coupling constant.[4] |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for confirming the presence and electronic environment of the trifluoromethyl group.[5]

Table 3: Predicted ¹⁹F NMR Data

Fluorine Atoms Predicted Chemical Shift (δ, ppm) Multiplicity Rationale & Notes

| -CF₃ | -60 to -70 | Singlet (s) | The chemical shift is referenced to CFCl₃. The CF₃ group attached to an electron-deficient heterocyclic ring typically falls within this range.[1] As there are no adjacent protons, the signal is expected to be a sharp singlet. |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum over the range of 4000 cm⁻¹ to 400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Notes
3400 - 3100 O-H stretch Broad, Strong The broadness is due to intermolecular hydrogen bonding of the hydroxyl group.[6]
3000 - 2850 C-H stretch (methyl) Medium-Weak Aliphatic C-H stretching vibrations.
1620 - 1550 C=N stretch Medium-Strong Characteristic stretching vibration of the thiazole ring imine bond.[7]
1550 - 1450 C=C stretch Medium Aromatic-like ring stretching of the thiazole core.[8]
1300 - 1100 C-F stretch Strong, Multiple Bands The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorption bands. This is often the most prominent feature in the fingerprint region for fluorinated compounds.

| 1250 - 1150 | C-O stretch | Medium-Strong | Stretching vibration of the C-OH bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol for MS Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this polar molecule. Electron Ionization (EI) can also be used to induce more extensive fragmentation.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap analyzer is recommended to determine the accurate mass and confirm the elemental composition (C₅H₄F₃NOS).

  • Tandem MS (MS/MS): To study fragmentation pathways, the molecular ion ([M+H]⁺ or M⁺˙) can be isolated and fragmented by collision-induced dissociation (CID).

Predicted Mass Spectrum
  • Molecular Ion: The exact mass of 5-Methyl-2-trifluoromethyl-thiazol-4-ol (C₅H₄F₃NOS) is 199.0019. In HRMS, the molecular ion peak should be observed at m/z 199.0019 (for M⁺˙ in EI) or 200.0097 (for [M+H]⁺ in ESI).

  • Key Fragmentation Pathways: Thiazole rings are known to undergo characteristic cleavages.[9] The presence of the substituents will direct the fragmentation.

G M [M]+• m/z = 199 F1 [M - H]• m/z = 198 M->F1 - H• F2 [M - CO]• m/z = 171 M->F2 - CO F3 [M - CF3]• m/z = 130 M->F3 - •CF3 F4 [C4H4NS]+• m/z = 102 F2->F4 - CF3• F5 [C3H3S]+• m/z = 71 F3->F5 - HCN, -CO

Sources

crystal structure of 5-Methyl-2-trifluoromethyl-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Prospective Crystal Structure of 5-Methyl-2-trifluoromethyl-thiazol-4-ol

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven framework for the determination and analysis of the single-crystal X-ray structure of 5-Methyl-2-trifluoromethyl-thiazol-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly deposited at the time of this writing, this document outlines the complete methodological workflow, from synthesis to structural elucidation, grounded in established chemical principles and authoritative protocols. By analyzing crystallographic data from a closely related analog, 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid, we offer expert predictions on the likely molecular geometry, intermolecular interactions, and crystal packing motifs. This guide serves as both a practical protocol and a predictive structural analysis, designed to empower researchers in drug discovery to anticipate the solid-state properties of this important scaffold.

Introduction: The Strategic Importance of the Trifluoromethyl-Thiazole Scaffold

The convergence of a thiazole nucleus and a trifluoromethyl (-CF3) group within a single molecular entity represents a powerful strategy in modern drug design. The thiazole ring is a privileged heterocyclic scaffold found in numerous FDA-approved drugs, including anti-inflammatory, anti-cancer, and anti-diabetic agents.[1][2][3][4] Its planar, aromatic system serves as a robust and versatile anchor for pharmacophoric elements, capable of engaging in a variety of non-covalent interactions with biological targets.[5]

The incorporation of a trifluoromethyl group offers profound benefits to a drug candidate's profile.[6][7] The high electronegativity and metabolic stability of the C-F bond often enhance pharmacokinetic properties by blocking metabolic oxidation.[6][8] Furthermore, the -CF3 group significantly modulates lipophilicity, membrane permeability, and binding affinity, critical factors in transforming a bioactive compound into a viable therapeutic.[6] The combination of these two moieties in 5-Methyl-2-trifluoromethyl-thiazol-4-ol thus presents a scaffold with high potential for the development of novel therapeutics. Determining its three-dimensional crystal structure is a critical step in unlocking this potential, providing definitive insights into its stereochemistry and intermolecular interaction capabilities, which are essential for structure-based drug design.

Part I: Synthesis and Characterization

A robust and reproducible synthetic route is the foundation of any structural chemistry campaign. The following protocol describes a plausible and efficient synthesis of 5-Methyl-2-trifluoromethyl-thiazol-4-ol based on the well-established Hantzsch thiazole synthesis.[1][9]

Proposed Synthetic Protocol

Objective: To synthesize 5-Methyl-2-trifluoromethyl-thiazol-4-ol from commercially available starting materials.

Step 1: Synthesis of Ethyl 2-(Trifluoroacetamido)-3-oxobutanoate

  • Rationale: This step creates the key β-keto ester intermediate containing the future C4, C5, and methyl group of the thiazole ring, along with the nitrogen and trifluoroacetyl group.

  • Procedure:

    • To a solution of ethyl acetoacetate (1.0 eq) in dichloromethane (DCM) at 0 °C, add trifluoroacetic anhydride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Introduce 2,2,2-trifluoroacetamide (1.0 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Reflux the mixture for 12-18 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3x), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the target ester.

Step 2: Hantzsch Thiazole Cyclization

  • Rationale: This is the core ring-forming reaction. Lawesson's reagent is a powerful thionating agent that facilitates the cyclization of the intermediate with the incorporation of the sulfur atom to form the thiazole ring.

  • Procedure:

    • Dissolve the purified ester from Step 1 (1.0 eq) in anhydrous toluene.

    • Add Lawesson's reagent (0.5 eq) portion-wise.

    • Heat the reaction mixture to 80-90 °C and stir for 6 hours, or until TLC indicates the consumption of the starting material.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the resulting crude material by column chromatography to yield the ethyl ester of 5-Methyl-2-trifluoromethyl-thiazol-4-ol.

Step 3: Saponification to Yield Final Product

  • Rationale: The final step is a standard ester hydrolysis to reveal the target hydroxyl group.

  • Procedure:

    • Dissolve the purified ethyl ester from Step 2 in a 1:1 mixture of ethanol and water.

    • Add sodium hydroxide (2.0 eq) and heat the mixture at 60 °C for 2 hours.[10]

    • After cooling, evaporate the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH ~2-3 with 1M HCl.

    • The product, 5-Methyl-2-trifluoromethyl-thiazol-4-ol, should precipitate as a solid.

    • Filter the solid, wash with cold water, and dry under vacuum.

Physicochemical Characterization

Prior to crystallization attempts, the identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to verify the exact molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the O-H stretch of the hydroxyl group and C=N/C=C stretches of the thiazole ring.

Part II: Crystal Growth and Structure Determination Workflow

Obtaining a high-quality single crystal is often the most challenging step in X-ray crystallography.[11] The choice of method and solvent is critical and is guided by the physicochemical properties of the compound.

Protocol for Single-Crystal Growth: Slow Evaporation

Rationale: The slow evaporation technique is one of the simplest and most effective methods for growing crystals of small organic molecules.[12] It works by gradually increasing the concentration of the solute past its saturation point as the solvent evaporates, promoting slow and orderly crystal nucleation and growth.

  • Solvent Screening:

    • Test the solubility of 5-Methyl-2-trifluoromethyl-thiazol-4-ol in a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof).[9] The ideal solvent is one in which the compound is moderately soluble.

  • Preparation of Saturated Solution:

    • Prepare a nearly saturated solution of the purified compound in the chosen optimal solvent or solvent system in a clean, small vial. Gentle heating may be used to dissolve the solid completely.[11]

  • Evaporation Control:

    • Cover the vial with a cap or parafilm. Pierce 1-3 small holes in the covering with a needle. The number and size of the holes control the rate of evaporation—slower is almost always better for crystal quality.

    • Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Harvesting:

    • Monitor the vial daily. Once crystals of suitable size (ideally ~0.1-0.3 mm in each dimension) have formed, carefully harvest them using a nylon loop or a fine needle.[12]

Workflow for X-ray Diffraction and Structure Elucidation

The following diagram and steps outline the self-validating process from a harvested crystal to a finalized structural model.

G cluster_exp Experimental Phase cluster_comp Computational Phase Crystal 1. Harvest Single Crystal Mount 2. Mount Crystal on Goniometer Crystal->Mount Diffractometer 3. Data Collection (X-ray Diffractometer) Mount->Diffractometer Reduction 4. Data Reduction (Integration & Scaling) Diffractometer->Reduction Raw Diffraction Images Solve 5. Structure Solution (Direct Methods / Phasing) Reduction->Solve hkl File Refine 6. Structure Refinement (Least-Squares Fitting) Solve->Refine Initial Model Validate 7. Validation & CIF Output (checkCIF) Refine->Validate Refined Model

Caption: Experimental workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology:

  • Crystal Mounting: A suitable crystal is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer, cooled in a stream of nitrogen gas (typically to 100 K to minimize thermal motion), and irradiated with monochromatic X-rays. A detector collects the diffraction pattern as the crystal is rotated.[13]

  • Data Reduction: The collected diffraction images are processed to integrate the intensities of each reflection and apply corrections (e.g., for absorption), yielding a file of indexed reflections (hkl file).

  • Structure Solution: The phase problem is solved using computational methods (e.g., direct methods) to generate an initial electron density map and a preliminary atomic model.[14]

  • Structure Refinement: The initial model is refined against the experimental data using least-squares algorithms. Atomic positions, displacement parameters, and occupancies are adjusted to minimize the difference between the observed and calculated structure factors.[14]

  • Validation: The final structural model is validated using software like PLATON/checkCIF to ensure it is chemically sensible and conforms to crystallographic standards. The final output is a Crystallographic Information File (CIF).[8]

Part III: Prospective Structural Analysis

As no public crystal structure exists for 5-Methyl-2-trifluoromethyl-thiazol-4-ol, we will analyze the published data for the closely related compound 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid to provide an authoritative, predictive analysis.[14] The key difference is the substituent at C4 (-OH vs. -COOH at C5). We can expect the core ring geometry to be highly similar, while the intermolecular interactions will be different but governed by analogous hydrogen bonding principles.

Crystallographic Data Summary (Analog Compound)

The following table summarizes the crystallographic data for the analog compound, 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid, which serves as our reference model.[14]

ParameterValue (for C₆H₄F₃NO₂S)[14]Predicted Impact for Target Molecule (C₅H₄F₃NOS)
Chemical FormulaC₆H₄F₃NO₂SC₅H₄F₃NOS
Molecular Weight211.16199.16
Crystal SystemMonoclinicLikely to be a low-symmetry system like monoclinic or orthorhombic.
Space GroupP2₁/cA common centrosymmetric space group for organic molecules; the target molecule may also crystallize in a common space group.
a (Å)4.961 (1)Unit cell dimensions will differ due to different packing arrangements dictated by the hydroxyl group.
b (Å)15.682 (3)
c (Å)10.632 (2)
β (°)90.35 (3)
Volume (ų)827.1 (3)
Z4The number of molecules in the unit cell; likely to be 2 or 4.
R-factor (R1)0.048A measure of the agreement between the model and data; a value < 0.05 indicates a well-refined structure. A similar quality of refinement should be achievable.
Key Hydrogen BondsO—H···N, C—H···OCrucially, the -OH group will act as both a hydrogen bond donor and acceptor, likely forming strong O—H···N or O—H···O interactions, which will dominate the crystal packing.
Analysis of Molecular Geometry and Intermolecular Interactions

Core Thiazole Ring: The thiazole ring is expected to be essentially planar, a common feature of aromatic heterocyclic systems.[1] Bond lengths and angles within the ring should conform to standard values for substituted thiazoles.

Trifluoromethyl Group: The -CF3 group is a site of potential interest. It is sterically demanding and highly electronegative. In crystal structures, trifluoromethyl groups are known to sometimes exhibit rotational disorder, where the fluorine atoms occupy multiple positions with varying occupancy.[15] Refinement of such disorder is a common challenge that requires careful modeling.[15] While not a strong hydrogen bond acceptor, the fluorine atoms can participate in weaker C—H···F interactions.

Predicted Crystal Packing: The dominant force organizing the crystal packing of 5-Methyl-2-trifluoromethyl-thiazol-4-ol will undoubtedly be hydrogen bonding involving the C4-hydroxyl group. In the analog structure, the carboxylic acid forms a strong O—H···N hydrogen bond, linking molecules into chains.[14] For our target molecule, several motifs are plausible:

  • O—H···N Dimers/Chains: The hydroxyl proton could form a strong hydrogen bond with the nitrogen atom of a neighboring thiazole ring, creating chains or cyclic dimers.

  • O—H···O Chains: The hydroxyl group could alternatively form hydrogen bonds with the hydroxyl group of an adjacent molecule, leading to catemeric chains.

  • Combination Motifs: A combination of interactions, possibly including weaker C—H···O or C—H···F bonds, will work in concert to build the three-dimensional lattice.

Implications for Drug Design and Development

A definitive crystal structure provides invaluable, actionable intelligence for drug development professionals:

  • Structure-Activity Relationship (SAR): The precise 3D arrangement of atoms allows for the rational design of new analogs. Understanding the hydrogen bonding network reveals which vectors are available for modification without disrupting the crucial crystal packing that can influence solubility and stability.

  • Pharmacophore Modeling: The crystal structure serves as a ground-truth conformation for building and validating pharmacophore models, guiding virtual screening and lead optimization.

  • Polymorph Screening: Knowledge of the primary crystal form is the first step in a comprehensive polymorph screen, which is critical for ensuring the solid-state stability and consistent bioavailability of an active pharmaceutical ingredient (API).[16]

  • Solubility Prediction: The nature and strength of the intermolecular interactions observed in the crystal lattice provide direct insight into the energy that must be overcome for dissolution, informing strategies for formulation and solubility enhancement.

Conclusion

This guide has detailed a comprehensive, scientifically-grounded pathway for the synthesis, crystallization, and structural determination of 5-Methyl-2-trifluoromethyl-thiazol-4-ol. By leveraging authoritative protocols and predictive analysis based on a closely related validated crystal structure, we have constructed a robust framework for understanding the solid-state properties of this medicinally relevant scaffold. The elucidation of this crystal structure will provide the atomic-level resolution necessary to accelerate rational drug design efforts and fully exploit the therapeutic potential of trifluoromethyl-thiazole derivatives.

References

[1] NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Vertex AI Search. [2] Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [5] Al-Ostoot, F. H., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3994. [3] Petrou, A., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(16), 4939. [4] Petrou, A., et al. Thiazole Ring—A Biologically Active Scaffold. MDPI. [12] Michigan State University Department of Chemistry. X-Ray Crystallography Laboratory. [11] Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1834-1853. [17] Excillum. Small molecule crystallography. [13] Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [15] ResearchGate. (2015). Are trifluoromethyl groups in the crystal structure known to be agitated? [18] ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications. [19] Wikipedia. Organofluorine chemistry. [16] Rigaku. What Is Small Molecule Crystal Structure Analysis? [6] Annunziata, F., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(21), 7384. [14] Liu, J.-T. (2009). 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2500. [20] ACS Publications. The Trifluoromethyl Group in Medical Chemistry. [21] MatDaCs. Cambridge Structure Database (CSD). [8] El-Faham, A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 485. [9] Guidechem. 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid - wiki. [22] Kariuki, B. M., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. IUCrData, 8(5). [23] ResearchGate. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. [24] Freie Universität Berlin. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. [25] The Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. [10] Guidechem. What is the synthesis method and application of 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID? [26] Anstey Research Group. Crystal Structures Submitted to the CSD. [27] El-Hiti, G. A., et al. (2020). (5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)-1-p. ORCA - Cardiff University. [28] PubChem. 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride | C6H3ClF3NOS | CID 14601081. [29] ResearchGate. (2025). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [7] El-Hiti, G. A., et al. (2025). Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. RSC Advances, 15(26), 17897-17911.

Sources

discovery and history of trifluoromethylthiazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Trifluoromethylthiazole Compounds

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the discovery, synthesis, and application of trifluoromethylthiazole compounds. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the strategic importance of this scaffold, key synthetic methodologies, and its role in modern therapeutic design.

The Strategic Imperative of Fluorine in Medicinal Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design.[1][2] Among the various fluorinated motifs, the trifluoromethyl (CF3) group is particularly prominent, found in numerous FDA-approved drugs.[1][3][4] Its widespread use stems from a unique combination of physicochemical properties that can profoundly enhance a drug candidate's profile.[2][5]

Key Attributes of the Trifluoromethyl Group:

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than a carbon-hydrogen bond.[5] This inherent strength makes the CF3 group highly resistant to metabolic degradation, often used to block metabolic hotspots in a molecule.[2]

  • Enhanced Lipophilicity: The CF3 group increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to permeate biological membranes.[2][5] This is a critical factor for oral bioavailability and reaching intracellular targets.

  • Bioisosterism: The CF3 group serves as an effective bioisostere for other chemical groups, such as chlorine, the nitro group, and even tert-butyl moieties.[5][6][7] This allows chemists to fine-tune steric and electronic properties while maintaining or improving biological activity.

  • Modulation of Electronic Properties: As a potent electron-withdrawing group, the CF3 moiety can significantly alter the pKa of nearby functional groups, influencing their ionization state and binding interactions with protein targets.[3]

The thiazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. When combined, the trifluoromethyl group and the thiazole nucleus create a molecular scaffold with significant potential for developing novel therapeutics.

Historical Emergence of Trifluoromethylated Heterocycles

The synthesis of organofluorine compounds predates the isolation of elemental fluorine itself, with early reports dating back to the 1860s.[8] However, the development of trifluoromethylated heterocycles is a more recent chapter in chemical history. While foundational heterocycles like 2-fluoropyridine were discovered in the early 20th century, their trifluoromethylated analogs, such as 2-(trifluoromethyl)pyridine, were not synthesized until the 1950s.[3] This delay was largely due to the synthetic challenges associated with introducing the CF3 group.

The synthesis of trifluoromethylthiazoles followed this trend, emerging as chemists developed more robust methods for trifluoromethylation. Among the various isomers, 2-amino-4-(trifluoromethyl)thiazole has become a particularly valuable and accessible building block in pharmaceutical and agricultural chemistry.[9][10] Its discovery and subsequent utility are intrinsically linked to the development of reliable synthetic protocols.

Core Synthetic Methodologies

The construction of the trifluoromethylthiazole core can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Hantzsch Thiazole Synthesis: A Classic Route to 2-Amino-4-(trifluoromethyl)thiazoles

The Hantzsch synthesis is a cornerstone reaction for creating thiazole rings. For trifluoromethylated variants, the strategy involves the condensation of a thiourea with an α-haloketone bearing a trifluoromethyl group. This method is particularly effective for producing 2-aminothiazole derivatives.[11][12][13]

General Workflow for Hantzsch Synthesis of 2-Amino-4-(trifluoromethyl)thiazole:

Hantzsch_Synthesis start Reactants: - 3-Bromo-1,1,1-trifluoroacetone - Thiourea reaction Condensation Reaction (Reflux in Ethanol) start->reaction 1. Mix cyclization Intramolecular Cyclization & Aromatization (Dehydration) reaction->cyclization 2. Heat purification Work-up & Purification (e.g., Recrystallization) cyclization->purification 3. Isolate Crude product Product: 2-Amino-4-(trifluoromethyl)thiazole purification->product 4. Purify

Caption: Workflow for the Hantzsch synthesis of 2-amino-4-(trifluoromethyl)thiazole.

Detailed Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-bromo-1,1,1-trifluoroacetone (1.0 eq) and thiourea (1.1 eq) in a suitable solvent such as ethanol.

  • Condensation: Heat the reaction mixture to reflux and maintain for a period of 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11]

  • Work-up: After cooling to room temperature, the reaction mixture is typically poured into water or a dilute solution of sodium bicarbonate to neutralize any acid formed.

  • Isolation: The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure 2-amino-4-(trifluoromethyl)thiazole.

This robust method allows for the synthesis of various derivatives by simply changing the starting thiourea or α-haloketone.[13]

Modern Direct Trifluoromethylation Approaches

More recent advances in synthetic chemistry have enabled the direct trifluoromethylation of pre-formed thiazole rings. These methods often employ radical-based mechanisms, such as photoredox catalysis, using reagents like CF3SO2Cl.[3] This approach can provide access to isomers that are difficult to obtain through classical condensation reactions, for example, yielding 4-methyl-5-(trifluoromethyl)thiazole from 4-methylthiazole.[3]

Applications in Drug Discovery: A Case Study

The trifluoromethylthiazole scaffold is a key component in several advanced therapeutic candidates. Its unique properties are leveraged to enhance potency, selectivity, and pharmacokinetic profiles.

Case Study: 2-Trifluoromethylthiazole-5-carboxamides as Anti-HIV Agents

Researchers developing novel anti-HIV agents identified a series of 2-trifluoromethylthiazole-5-carboxamides with potent activity.[14] These compounds, including GPS491, emerged from a medicinal chemistry campaign that began with a stilbene-based hit compound.

  • Mechanism of Action: The parent compound was found to block HIV replication by disrupting HIV mRNA processing. Specifically, it suppressed the expression of the structural proteins Gag and Env by reducing the accumulation of their corresponding mRNAs.[14] The trifluoromethylthiazole analogues were found to maintain this unique mechanism of action.[14]

  • Bioisosteric Replacement: The development of this series highlights the principle of bioisosterism. An initial lead contained a nitro (NO2) group, which is often considered undesirable in drug candidates.[6][15] Recognizing the potential bioisosteric relationship between the nitro and trifluoromethyl groups, chemists synthesized the CF3-containing thiazole analogue (compound 23), which proved to be active.[14]

  • Potency and Resistance Profile: The optimized compound, GPS491 , exhibited an EC50 of 0.47 μM with a therapeutic index between 50 and 100.[14] Crucially, it remained active against a panel of HIV mutant strains that were resistant to major classes of antiretroviral drugs, including reverse transcriptase inhibitors (RTIs), protease inhibitors (PIs), and integrase strand transfer inhibitors (INSTIs).[14]

Physicochemical Property Comparison of Bioisosteres:

Functional Groupvan der Waals Radius (Å)Hansch Lipophilicity (π)Electronic Effect
-NO2 ~1.70-0.28Strong Electron Withdrawing
-CF3 ~2.44+0.88Strong Electron Withdrawing
-Cl 1.75+0.71Electron Withdrawing, Halogen Bonding

This data illustrates how the CF3 group, while electronically similar to the nitro group, offers a significant increase in lipophilicity, which can be critical for cell permeability and target engagement.

Logical Relationship in Drug Development Workflow:

Drug_Development cluster_0 Lead Identification & Optimization cluster_1 Preclinical Evaluation Stilbene Initial Hit: Stilbene 3 Amide Analogue 4: Amide Analogue Stilbene->Amide Scaffold Hop Nitro Lead Compound: Nitro-Benzothiazole Amide->Nitro Optimization Trifluoromethyl Bioisostere Analogue: Trifluoromethyl-Thiazole (GPS491) Nitro->Trifluoromethyl Bioisosteric Replacement MoA Mechanism of Action Study: (HIV mRNA Processing) Trifluoromethyl->MoA Resistance Resistance Profiling: (Against RTIs, PIs, INSTIs) Trifluoromethyl->Resistance Toxicity Toxicity Assessment Trifluoromethyl->Toxicity

Caption: The drug development path from an initial hit to the optimized trifluoromethylthiazole candidate.

Conclusion and Future Perspectives

The history of trifluoromethylthiazole compounds is a testament to the evolution of synthetic organic and medicinal chemistry. From challenging synthetic targets, they have become valuable, readily accessible building blocks for drug discovery. The strategic incorporation of the trifluoromethyl group onto the privileged thiazole scaffold provides a powerful tool for enhancing metabolic stability, modulating physicochemical properties, and improving biological activity. As synthetic methodologies continue to advance, we can anticipate the discovery of new trifluoromethylthiazole-based compounds with novel therapeutic applications, further solidifying their importance in the development of next-generation medicines.

References

  • Georgiadis, J. P., et al. (2021). 2-Trifluoromethylthiazole-5-carboxamides: Analogues of a Stilbene-Based Anti-HIV Agent that Impact HIV mRNA Processing. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Available at: [Link]

  • D'Amico, A. D., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Gakh, A. A., & Shermolovich, Y. G. (2014). Trifluoromethylated Heterocycles. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Venkata Rao, C., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. Available at: [Link]

  • Bess, M. T., et al. (2012). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Karout, S., & Verdie, P. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. Available at: [Link]

  • Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed. Available at: [Link]

  • D'Amico, A. D., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. Available at: [Link]

  • Wang, Y., et al. (2025). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. ResearchGate. Available at: [Link]

  • Tautermann, C. S., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. PubMed. Available at: [Link]

  • D'Amico, A. D., et al. (2025). Examples of drugs bearing trifluoromethyl groups. ResearchGate. Available at: [Link]

  • Nair, A. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ACS Omega. Available at: [Link]

  • Nair, A. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

  • D'Amico, A. D., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]

  • Shaman, M., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

  • CAS. 5-Thiazolecarboxylic acid, 2-amino-4-(trifluoromethyl)-, ethyl ester. CAS Common Chemistry. Available at: [Link]

  • Tlili, A., et al. (2016). Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF3S-Containing Triazoles. MDPI. Available at: [Link]

  • Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B. Available at: [Link]

Sources

Theoretical and Computational Framework for 5-Methyl-2-trifluoromethyl-thiazol-4-ol: Structural Dynamics and Reactivity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the theoretical and computational protocols for analyzing 5-Methyl-2-trifluoromethyl-thiazol-4-ol , a critical heterocyclic scaffold in medicinal chemistry. Thiazole derivatives are ubiquitous in drug development, often serving as bioisosteres for pyridine or benzene rings. The specific substitution pattern of this molecule—combining a lipophilic, electron-withdrawing trifluoromethyl (


) group at C2 with a steric methyl marker at C5—presents unique electronic and conformational challenges.

The core of this guide addresses the tautomeric equilibrium (hydroxy-thiazole vs. thiazolone), which dictates the molecule's pharmacodynamic behavior. We provide a validated computational workflow using Density Functional Theory (DFT) and Molecular Dynamics (MD) to predict stability, spectroscopic signatures, and biological reactivity.

Part 1: The Tautomeric Landscape & Structural Dynamics

The Core Chemical Question

The primary theoretical challenge for 5-Methyl-2-trifluoromethyl-thiazol-4-ol is the keto-enol tautomerism. Unlike simple thiazoles, the C5-methyl substitution blocks the formation of C5-protonated keto isomers, restricting the equilibrium primarily between the aromatic enol (OH-form) and the non-aromatic lactam (NH-keto form) .

  • Enol Form (Aromatic): Stabilized by aromaticity of the thiazole ring.

  • Keto Form (Lactam): Stabilized by the strong

    
     bond and solvent interactions, despite the loss of aromaticity.
    

The electron-withdrawing


 group at C2 decreases the electron density of the ring, potentially increasing the acidity of the hydroxyl proton and influencing the equilibrium position.
Computational Protocol: Tautomer Stability

To determine the dominant species, a high-level DFT approach is required.

Recommended Methodology:

  • Level of Theory: B3LYP/6-311++G(d,p) is the standard for geometry optimization. For higher accuracy in energy barriers, M06-2X/aug-cc-pVTZ is recommended to account for dispersion forces.

  • Solvation Models: The equilibrium is highly solvent-dependent.

    • Gas Phase:[1][2] Favors the aromatic enol form.

    • Polar Solvents (Water/DMSO): The PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) often predicts a shift toward the polar keto form due to better solvation of the dipole.

Key Structural Insight: The 5-methyl group provides steric bulk that may twist the


 group slightly out of plane in the transition state, affecting the proton transfer barrier.
Visualization: Tautomerization Pathway

The following diagram illustrates the proton transfer mechanism and the computational workflow to analyze it.

TautomerismWorkflow cluster_calc Computational Protocol Enol Enol Form (Aromatic 4-OH) TS Transition State (Proton Transfer) Enol->TS Activation Energy (ΔG‡) Keto Keto Form (Thiazol-4-one) TS->Keto Relaxation Keto->Enol Reverse Barrier Step1 Geometry Opt (B3LYP/6-311++G**) Step2 Freq Calc (NIMAG=1 for TS) Step1->Step2 Step3 IRC Calculation (Path Verification) Step2->Step3

Caption: Kinetic and thermodynamic workflow for analyzing the proton transfer between the 4-hydroxy (enol) and 4-one (keto) tautomers.

Part 2: Electronic Structure & Reactivity Profiling

Frontier Molecular Orbitals (FMO)

The reactivity of the molecule is governed by the HOMO-LUMO gap.

  • HOMO (Highest Occupied Molecular Orbital): Typically localized on the sulfur atom and the

    
    -system of the ring. It dictates nucleophilic attacks.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Often delocalized over the

    
     bond and the 
    
    
    
    group. The
    
    
    group lowers the LUMO energy, making the molecule a better electrophile compared to non-fluorinated analogs.

Chemical Hardness (


):  Calculated as 

. A larger gap implies higher kinetic stability (hard molecule), common for drug-like scaffolds.
Molecular Electrostatic Potential (MEP)

MEP mapping reveals the charge distribution, critical for predicting non-covalent interactions in a protein binding pocket.

  • Red Regions (Negative Potential): Localized around the Nitrogen (N3) and Oxygen (O4). These are Hydrogen Bond Acceptor (HBA) sites.

  • Blue Regions (Positive Potential): Localized on the Hydroxyl proton (in enol form) or NH proton (in keto form).

  • Effect of

    
    :  The fluorine atoms create a distinct negative belt, but the carbon atom of the 
    
    
    
    group often exhibits a "
    
    
    -hole" (positive patch), which can engage in halogen bonding-like interactions with carbonyls in proteins.

Part 3: Spectroscopic Benchmarking

To validate the theoretical structure against synthesized samples, specific spectroscopic markers must be tracked.

Vibrational Spectroscopy (IR/Raman)
ModeEnol Form (Predicted)Keto Form (Predicted)Diagnostic Value
O-H Stretch 3400-3600

(Broad)
AbsentPrimary Enol Marker
N-H Stretch Absent3100-3200

Primary Keto Marker
C=O Stretch Absent1680-1720

(Strong)
Definitive Keto Confirmation
C=N Stretch ~1600

Shifted/WeakenedSecondary Marker
C-F Stretch 1100-1350

1100-1350

Constant (Internal Standard)
NMR Chemical Shifts (GIAO Method)

Using the GIAO (Gauge-Independent Atomic Orbital) method at the DFT level allows prediction of NMR shifts.

  • 
    C NMR:  The C4 carbon is the tell-tale sign. In the Enol form , it appears in the aromatic region (~150-160 ppm). In the Keto form , it shifts downfield to the carbonyl region (~170-180 ppm).
    
  • 
    H NMR:  The disappearance of the OH proton signal and appearance of a broad NH signal (often solvent-dependent) confirms the keto form.
    

Part 4: In Silico Biological Profiling

ADMET Properties

The 2-trifluoromethyl group significantly enhances lipophilicity (


), improving membrane permeability but potentially reducing solubility.
  • Lipinski Rule of 5: The molecule (MW < 200, H-donors < 5, H-acceptors < 10) easily passes.

  • Metabolic Stability: The

    
     group blocks metabolic oxidation at the C2 position. The C5-methyl is a potential site for metabolic oxidation (to hydroxymethyl), which should be modeled using P450 docking simulations.
    
Molecular Docking Workflow

When screening this scaffold against targets (e.g., kinase inhibitors, antimicrobial targets), the following pipeline ensures robust results.

DockingPipeline LigandPrep Ligand Preparation (Generate Tautomers & Stereoisomers) Docking Molecular Docking (Genetic Algorithm) LigandPrep->Docking TargetPrep Target Preparation (Protonation & Solvation) GridGen Grid Generation (Define Active Site) TargetPrep->GridGen GridGen->Docking Scoring Scoring & Ranking (Binding Affinity ΔG) Docking->Scoring MD MD Simulation (100ns) (Stability Verification) Scoring->MD

Caption: In silico docking pipeline. Note: Ligand preparation must explicitly generate both keto and enol tautomers to determine which binds the target preferentially.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785. Link

  • Pérez-Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420.[3] Link

  • Al-Masoudi, N. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative. Molecules, 25(22), 5441.[4] Link

  • Fluorochem. (n.d.). 5-Methyl-2-trifluoromethyl-thiazol-4-ol Product Page. Link(Source for commercial availability).

  • Miertus, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaton of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129. Link

Sources

potential biological targets of 5-Methyl-2-trifluoromethyl-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Targets of 5-Methyl-2-trifluoromethyl-thiazol-4-ol

Abstract

5-Methyl-2-trifluoromethyl-thiazol-4-ol is a synthetic heterocyclic compound belonging to the thiazole class of molecules. While its precise biological role is not extensively documented in publicly accessible literature, its structural motifs—specifically the trifluoromethyl group and the thiazole ring—are present in numerous biologically active compounds. This guide provides a comprehensive framework for identifying and validating the potential biological targets of this compound. We will explore in silico prediction methods, outline detailed experimental protocols for target identification and validation, and discuss the rationale behind each step, grounded in established principles of chemical biology and drug discovery.

Introduction and Physicochemical Profile

5-Methyl-2-trifluoromethyl-thiazol-4-ol is characterized by a five-membered thiazole ring, substituted with a methyl group, a hydroxyl group (existing in tautomeric equilibrium with a keto form, thiazol-4(5H)-one), and a trifluoromethyl (CF3) group. The CF3 group is a key feature, known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates by altering their electronic properties.

Structural Analogs and Known Activities

While direct biological data on 5-Methyl-2-trifluoromethyl-thiazol-4-ol is sparse, the thiazole core is a well-established pharmacophore found in a wide range of approved drugs, including the anti-cancer agent Dasatinib and the anti-inflammatory drug Meloxicam. Furthermore, compounds containing the 2-trifluoromethylthiazole moiety have been investigated for various activities. For instance, certain derivatives have been explored for their potential as inhibitors of specific enzymes or as modulators of receptor activity. A comprehensive understanding of the target landscape requires an initial broad assessment of potential interactions.

In Silico Target Prediction

Before embarking on costly and time-consuming wet-lab experiments, in silico methods can provide valuable starting hypotheses. Structure-based similarity searches using databases such as ChEMBL and PubChem can identify known bioactive molecules with high structural similarity to 5-Methyl-2-trifluoromethyl-thiazol-4-ol. These analyses can suggest potential protein targets based on the principle that structurally similar molecules often share similar biological targets.

Table 1: Publicly Available Information

DatabaseIdentifierKey Information
PubChemCID 13854153Basic compound details, including structure, molecular formula (C5H4F3NOS), and molecular weight (199.15 g/mol ).
ZINCZINC000019864219Indicates the compound is available for purchase and suitable for screening.

Tier 1: Broad Phenotypic Screening

The first step in the experimental workflow is to determine if 5-Methyl-2-trifluoromethyl-thiazol-4-ol elicits any observable biological response in a cellular context. Phenotypic screening allows for an unbiased assessment of the compound's effects without a preconceived target.

G cluster_0 Phenotypic Screening Workflow compound 5-Methyl-2-trifluoromethyl-thiazol-4-ol cell_lines Panel of Diverse Cancer Cell Lines (e.g., NCI-60) compound->cell_lines assay Cell Viability Assay (e.g., CellTiter-Glo®) cell_lines->assay data Generate Dose-Response Curves Calculate GI50/IC50 assay->data hit Identify 'Hit' Cell Lines (High Sensitivity) data->hit

Caption: High-level workflow for initial phenotypic screening.

Protocol: Cell Viability Screening

This protocol aims to identify cell lines that are sensitive to the compound, suggesting it interferes with a critical pathway in those cells.

Objective: To determine the concentration of 5-Methyl-2-trifluoromethyl-thiazol-4-ol that inhibits cell growth by 50% (GI50).

Materials:

  • A panel of human cancer cell lines (e.g., from the NCI-60 panel).

  • Appropriate cell culture media and supplements.

  • 96-well clear-bottom cell culture plates.

  • 5-Methyl-2-trifluoromethyl-thiazol-4-ol, dissolved in DMSO to create a 10 mM stock.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a pre-determined optimal density for each cell line and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the compound in culture medium. The final concentrations should typically range from 100 µM down to 1 nM. Add the diluted compound to the cells. Include DMSO-only wells as a negative control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Assay: Remove plates from the incubator and allow them to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to the DMSO control. Plot the normalized values against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to calculate the GI50 value.

Tier 2: Target Deconvolution Strategies

Once a reliable phenotypic effect is observed in specific cell lines, the next critical phase is to identify the direct molecular target(s) of the compound. Several powerful techniques can be employed for this purpose.

G cluster_1 Target Deconvolution Funnel phenotypic_hit Confirmed Phenotypic Hit chem_proteomics Affinity-Based Chemical Proteomics phenotypic_hit->chem_proteomics lysate Cell Lysate from Sensitive Cell Line chem_proteomics->lysate beads Immobilized Compound (Affinity Matrix) chem_proteomics->beads pull_down Incubate & Pull-Down Protein Binders lysate->pull_down beads->pull_down ms LC-MS/MS Proteomics pull_down->ms candidate_list Generate Candidate Target List ms->candidate_list

Caption: Workflow for affinity-based target identification.

Affinity-Based Chemical Proteomics

This method involves immobilizing the compound on a solid support (e.g., sepharose beads) to "fish" for its binding partners from a complex cell lysate.

Protocol: Synthesis of Affinity Matrix & Pull-Down

Objective: To identify proteins that directly bind to 5-Methyl-2-trifluoromethyl-thiazol-4-ol.

Part A: Synthesis of an Immobilized Analog

  • Rationale: A derivative of the parent compound with a linker arm is required for attachment to the beads. The linker should be attached at a position that is not critical for biological activity, which can be inferred from structure-activity relationship (SAR) studies if available. The methyl group at position 5 is a potential attachment point.

  • Procedure:

    • Synthesize an analog of the compound with a linker arm terminating in a reactive group (e.g., a carboxylic acid or an amine).

    • Covalently attach this analog to NHS-activated Sepharose beads or a similar solid support following the manufacturer's protocol.

    • Thoroughly wash the beads to remove any unreacted compound.

    • Prepare a control matrix using beads that have been treated with the linker alone to identify non-specific binders.

Part B: Affinity Pull-Down and Mass Spectrometry

  • Procedure:

    • Lysate Preparation: Grow the sensitive cell line identified in Tier 1 to ~80% confluency. Harvest the cells and prepare a native cell lysate using a mild lysis buffer (e.g., containing 0.1% NP-40).

    • Incubation: Incubate the cell lysate with the compound-immobilized beads and the control beads for 2-4 hours at 4°C with gentle rotation.

    • Competition Control: In a separate tube, pre-incubate the lysate with an excess of the free (non-immobilized) compound before adding the compound-immobilized beads. Proteins that are competed away in this condition are more likely to be specific binders.

    • Washing: Wash the beads extensively with lysis buffer to remove non-specific proteins.

    • Elution: Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE loading buffer.

    • Analysis by LC-MS/MS: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Identify proteins that are significantly enriched on the compound beads compared to the control beads and that show reduced binding in the competition control. These are high-confidence candidate targets.

Tier 3: Target Validation

Identifying a candidate protein is not sufficient; it is crucial to validate that the engagement of this target by the compound is responsible for the observed cellular phenotype.

Direct Target Engagement Assays

Cellular Thermal Shift Assays (CETSA) can confirm that the compound binds to the candidate protein in a cellular environment.

Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement by measuring the change in thermal stability of a target protein upon ligand binding.

Procedure:

  • Treatment: Treat intact cells from the sensitive cell line with either the compound or a vehicle control (DMSO).

  • Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures for 3 minutes.

  • Lysis: Lyse the cells to release their protein content.

  • Separation: Separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of the specific candidate protein remaining in the soluble fraction for each temperature point using Western blotting.

  • Analysis: A specific binding event is confirmed if the compound-treated samples show a higher abundance of the target protein at elevated temperatures compared to the control, indicating that the compound stabilized the protein against heat-induced denaturation.

Genetic Validation

Genetic methods, such as CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown of the candidate target gene, are the gold standard for validation.

G cluster_2 Target Validation Logic hypothesis Hypothesis: Compound inhibits Protein X, causing cell death. knockdown Knockdown/Knockout of Gene for Protein X hypothesis->knockdown phenocopy Does Knockdown mimic the compound's effect? (e.g., reduce viability) knockdown->phenocopy Test 1 resistance Does Knockdown confer resistance to the compound? knockdown->resistance Test 2 validation Target Validated phenocopy->validation resistance->validation

Caption: Logical framework for genetic target validation.

Rationale: If the compound's effect is mediated through the candidate protein, then removing that protein from the cell should either (a) mimic the effect of the compound (phenocopy) or (b) make the cells resistant to the compound. The latter is a more robust indicator of on-target activity.

Conclusion

The identification of biological targets for a novel compound like 5-Methyl-2-trifluoromethyl-thiazol-4-ol is a systematic process that moves from broad, unbiased screening to specific, hypothesis-driven validation. By integrating in silico predictions with a tiered experimental approach encompassing phenotypic screening, chemical proteomics, and rigorous target validation techniques like CETSA and genetic manipulation, researchers can confidently elucidate the mechanism of action for this and other bioactive small molecules. This structured methodology maximizes the probability of success while efficiently utilizing resources, paving the way for potential therapeutic development.

References

  • Title: The Trifluoromethyl Group: An Omnipresent Fluorine Motif in Drugs Source: Future Medicinal Chemistry URL: [Link]

  • Title: 5-methyl-2-(trifluoromethyl)thiazol-4-ol Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target engagement in cells Source: Nature Protocols URL: [Link]

Technical Guide: Preliminary Biological Screening of 5-Methyl-2-trifluoromethyl-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide outlines the standardized workflow for the preliminary biological characterization of 5-Methyl-2-trifluoromethyl-thiazol-4-ol . This compound represents a "privileged scaffold" in medicinal chemistry, combining a bioactive thiazole core with a lipophilic trifluoromethyl (


) group.

The Fluorine Effect: The presence of the


 group at the C2 position is not merely structural; it significantly alters the physicochemical profile. It enhances metabolic stability by blocking oxidative metabolism at the C2 position and increases lipophilicity (

), thereby improving membrane permeability. However, this also introduces solubility challenges in aqueous assay buffers.

Tautomeric Consideration: Researchers must recognize that 4-hydroxythiazoles exist in a tautomeric equilibrium with their keto-form (thiazol-4-one). The specific tautomer present is pH-dependent and influences binding affinity.

Target Potential: Based on Structure-Activity Relationship (SAR) data of analogous thiazoles, this compound is a high-probability candidate for:

  • Antimicrobial Agents: Disruption of bacterial cell membranes or inhibition of DNA gyrase.

  • Anticancer Agents: Tubulin polymerization inhibition or kinase inhibition.

  • Antioxidants: Radical scavenging via the enolic hydroxyl group.

Pre-Screening: Physicochemical Handling

Before biological assays, the compound must be solubilized correctly to prevent precipitation, which causes false negatives (loss of compound) or false positives (aggregates disrupting membranes).

Solubility Protocol

Due to the hydrophobic


 group, this compound has low aqueous solubility.
  • Primary Stock: Dissolve neat powder in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM to 50 mM . Vortex for 60 seconds.

  • Visual Check: Inspect for turbidity. If turbid, sonicate at 40 kHz for 5 minutes.

  • Working Solutions: Dilute the stock into the assay medium immediately prior to use.

    • Critical Rule: The final DMSO concentration in any cell-based or bacterial assay must remain

      
       0.5% (v/v)  to avoid solvent toxicity.
      

Module A: Antimicrobial Screening (CLSI Standard)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. Standard: Adapted from CLSI M07-A10 (Broth Microdilution).

Mechanistic Logic

Thiazoles often act by inhibiting cell wall synthesis or interfering with metabolic pathways (e.g., folate synthesis). The


 group enhances penetration through the lipopolysaccharide (LPS) layer of Gram-negative bacteria.
Workflow Diagram

Antimicrobial_Workflow Start Compound Stock (DMSO) Dilution Serial Dilution (MHB Media) Start->Dilution 2-fold series Incubation Incubation 37°C, 16-20h Dilution->Incubation Inoculation Bacterial Inoculum (5x10^5 CFU/mL) Inoculation->Incubation Add to wells Readout Resazurin/OD600 Readout Incubation->Readout Analyze

Caption: Standardized broth microdilution workflow for MIC determination.

Step-by-Step Protocol
  • Media Prep: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: Use a sterile 96-well round-bottom plate.

    • Columns 1-10: Test compound (2-fold serial dilution, e.g., 64

      
      g/mL down to 0.125 
      
      
      
      g/mL).
    • Column 11: Growth Control (Bacteria + Media + 0.5% DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculum: Prepare a bacterial suspension matched to a 0.5 McFarland standard, then dilute 1:100 in CAMHB to achieve

    
     CFU/mL.
    
  • Inoculation: Add 50

    
    L of inoculum to wells 1-11. Final volume = 100 
    
    
    
    L.
  • Incubation: Seal with a gas-permeable film. Incubate at 35

    
     2°C for 16–20 hours (24h for MRSA).
    
  • Readout (The Resazurin Modification):

    • Add 10

      
      L of 0.01% Resazurin (Alamar Blue) to each well.
      
    • Incubate for 1-2 hours.

    • Result: Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction of dye).

    • MIC Definition: The lowest concentration well that remains blue.

Module B: Cytotoxicity & Safety Profiling (ISO 10993-5)[1]

Objective: Assess general toxicity (safety) on mammalian fibroblasts (L929 or 3T3) and efficacy on cancer lines (e.g., HeLa, MCF-7). Standard: ISO 10993-5 (MTT Assay).[1][2]

Mechanistic Logic

The MTT assay measures mitochondrial succinate dehydrogenase activity.[1] A reduction in activity implies cytotoxicity.[2] This distinguishes between "antibiotic" activity and general "biocide" activity.

Workflow Diagram

Cytotoxicity_Flow Seeding Seed Cells (10^4 cells/well) Attach Attachment Phase (24h, 37°C) Seeding->Attach Treat Compound Treatment (24h - 72h) Attach->Treat MTT_Add Add MTT Reagent (Incubate 4h) Treat->MTT_Add Solubilize Solubilize Crystals (DMSO/Isopropanol) MTT_Add->Solubilize Formazan formed Measure Absorbance (570nm) Solubilize->Measure

Caption: MTT assay workflow for quantitative cytotoxicity assessment.

Step-by-Step Protocol
  • Seeding: Seed cells at

    
     cells/well in 100 
    
    
    
    L DMEM media. Incubate 24h for attachment.
  • Treatment: Remove old media. Add 100

    
    L of fresh media containing the test compound at graded concentrations (e.g., 100, 50, 25, 12.5, 6.25 
    
    
    
    M).
    • Control: Vehicle control (0.5% DMSO).

    • Positive Control:[3][4] Doxorubicin or Triton X-100.

  • Exposure: Incubate for 48 hours at 37°C, 5%

    
    .
    
  • MTT Addition: Add 10

    
    L of MTT stock (5 mg/mL in PBS). Incubate for 3–4 hours until purple formazan crystals form.
    
  • Solubilization: Carefully remove supernatant. Add 100

    
    L DMSO to dissolve crystals.
    
  • Quantification: Read absorbance at 570 nm (reference 630 nm).

  • Calculation:

    
    
    

Module C: Antioxidant Potential (DPPH Assay)

Objective: Determine if the 4-hydroxy group acts as a radical scavenger. Relevance: Thiazoles with phenolic-like hydroxyls can mitigate oxidative stress.

Protocol Summary
  • Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple).

  • Reaction: Mix 100

    
    L of compound (in methanol) + 100 
    
    
    
    L DPPH solution.
  • Incubation: 30 minutes in the dark at room temperature.

  • Readout: Absorbance at 517 nm. Loss of purple color indicates scavenging.

  • Reference Standard: Ascorbic Acid.

Data Presentation & Interpretation

Summary Table Template
Assay TypeMetricResultInterpretation Threshold
Antimicrobial MIC (

g/mL)
[Data]

: Potent;

: Moderate;

: Inactive
Cytotoxicity

(

M)
[Data]

: Cytotoxic;

: Safe (Non-toxic)
Selectivity SI (

/MIC)
[Calc]

: Good therapeutic window
Antioxidant

(

g/mL)
[Data]Lower is better (Compare to Vit C)
Go/No-Go Criteria
  • GO: MIC

    
    
    
    
    
    g/mL AND Selectivity Index
    
    
    .
  • NO-GO: MIC

    
    
    
    
    
    g/mL OR
    
    
    (Fibroblasts)
    
    
    
    
    M.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). CLSI.[5] [Link]

  • International Organization for Standardization (ISO). (2009).[1] ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. ISO.[1][2][3][6] [Link]

  • Mishra, C. B., et al. (2017). Trifluoromethyl group containing compounds in drug discovery.[7][8] Journal of Fluorine Chemistry. [Link]

  • Bondock, S., et al. (2010). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. European Journal of Medicinal Chemistry. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays: MTT Assay. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Sources

Methodological & Application

Application Note: Synthesis of 5-Methyl-2-trifluoromethyl-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers and process chemists in drug discovery. It details a robust, two-stage protocol for synthesizing 5-Methyl-2-trifluoromethyl-thiazol-4-ol (and its tautomer, 5-methyl-2-(trifluoromethyl)thiazol-4(5H)-one).

Executive Summary

The 2-trifluoromethyl-thiazole scaffold is a privileged structure in medicinal chemistry, offering enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs. This protocol details the synthesis of 5-Methyl-2-trifluoromethyl-thiazol-4-ol (Compound 3 ).

The synthesis proceeds via a modified Hantzsch Thiazole Synthesis , condensing in situ generated or isolated trifluorothioacetamide with ethyl 2-bromopropionate. Critical to this workflow is the management of the keto-enol tautomerism (thiazol-4-one vs. thiazol-4-ol), which dictates solubility and reactivity in downstream applications.

Key Chemical Transformations
  • Thionation: Conversion of trifluoroacetamide to trifluorothioacetamide using Lawesson’s Reagent.

  • Hantzsch Condensation: Cyclization with ethyl 2-bromopropionate to form the thiazole core.

Retrosynthetic Analysis & Pathway

The logical disconnection involves breaking the S1–C5 and N3–C4 bonds, revealing the thioamide and


-halo ester precursors.

Retrosynthesis Target Target: 5-Methyl-2-trifluoromethyl-thiazol-4-ol Disconnect Disconnection Target->Disconnect Retro-Hantzsch Precursor1 Precursor A: Trifluorothioacetamide Disconnect->Precursor1 Precursor2 Precursor B: Ethyl 2-bromopropionate Disconnect->Precursor2 Start Starting Material: Trifluoroacetamide Precursor1->Start Thionation (Lawesson's)

Figure 1: Retrosynthetic breakdown of the target molecule.

Experimental Protocol

Phase 1: Synthesis of Trifluorothioacetamide (Intermediate A)

Rationale: Trifluorothioacetamide is not always commercially stable or available. It is best synthesized fresh from trifluoroacetamide.

Reagents:

  • Trifluoroacetamide (1.0 equiv)[1]

  • Lawesson’s Reagent (0.6 equiv)

  • Solvent: Anhydrous Toluene or Xylene

  • Inert Atmosphere: Nitrogen (

    
    )
    

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with

    
    .
    
  • Charging: Add Trifluoroacetamide (11.3 g, 100 mmol) and anhydrous toluene (100 mL).

  • Thionation: Add Lawesson’s Reagent (24.2 g, 60 mmol) in a single portion.

    • Note: Lawesson's reagent is used in slight excess (0.5 equiv is stoichiometric, 0.6 ensures completion) to drive the equilibrium.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (eluent: 10% EtOAc/Hexanes) for the disappearance of the amide.
    
  • Workup: Cool the reaction to room temperature. Filter off the solid precipitate (Lawesson’s byproduct) and wash with a small amount of toluene.

  • Purification: Concentrate the filtrate under reduced pressure. The residue is often a yellow oil or solid. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to isolate Trifluorothioacetamide as a yellow crystalline solid.

    • Yield Expectation: 70–85%.

    • Storage: Store at

      
       under argon; thioamides can hydrolyze over time.
      
Phase 2: Hantzsch Cyclization to 5-Methyl-2-trifluoromethyl-thiazol-4-ol

Rationale: The condensation involves S-alkylation of the thioamide followed by intramolecular nucleophilic attack of the nitrogen on the ester carbonyl.

Reagents:

  • Trifluorothioacetamide (Intermediate A) (1.0 equiv)

  • Ethyl 2-bromopropionate (1.1 equiv)

  • Base: Sodium Acetate (NaOAc) or Pyridine (1.2 equiv)

  • Solvent: Absolute Ethanol (EtOH)

Procedure:

  • Solubilization: In a 250 mL RBF, dissolve Trifluorothioacetamide (6.45 g, 50 mmol) in absolute EtOH (50 mL).

  • Alkylation: Add Ethyl 2-bromopropionate (9.95 g, 7.2 mL, 55 mmol) dropwise over 10 minutes at room temperature.

    • Observation: The reaction may exotherm slightly.

  • Cyclization: Add Sodium Acetate (4.9 g, 60 mmol) to buffer the HBr generated. Heat the mixture to reflux (

    
    ) for 6–12 hours.
    
    • Mechanism Check: The base promotes the deprotonation of the intermediate imine, facilitating the attack on the ester carbonyl and subsequent loss of ethanol.

  • Monitoring: Monitor by LC-MS. The target mass (

    
    ) is 184.
    
  • Workup:

    • Evaporate the ethanol under reduced pressure.

    • Resuspend the residue in water (50 mL) and adjust pH to ~5–6 with dilute HCl if necessary (to ensure the 4-ol/one is protonated and precipitates).

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate.
      
  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via column chromatography (DCM/MeOH gradient).

Characterization & Tautomerism

The product exists in a dynamic equilibrium between the keto (thiazol-4-one) and enol (thiazol-4-ol) forms.

FeatureKeto Form (Thiazol-4-one)Enol Form (Thiazol-4-ol)
Structure C=O at position 4; CH at position 5C-OH at position 4; C=C between 4 and 5
Solvent Preference Favored in non-polar solvents (CDCl3)Favored in polar H-bonding solvents (DMSO, MeOH)
NMR Signature 1H NMR: Quartet for C5-H (

ppm) coupled to methyl.
1H NMR: Loss of C5-H signal; OH signal appears (broad, exchangeable).
Aromaticity Non-aromatic ringFully aromatic thiazole ring

Expected Data (Mixture):

  • 1H NMR (400 MHz, DMSO-d6):

    
     11.5 (br s, 1H, OH/NH), 2.15 (s, 3H, 
    
    
    
    for enol), 1.45 (d,
    
    
    Hz,
    
    
    for keto), 4.10 (q,
    
    
    Hz, C5-H for keto).
  • 19F NMR:

    
     -63.5 ppm (
    
    
    
    ).
  • MS (ESI): Calculated for

    
    : 183.00; Found 
    
    
    
    .

Safety & Handling Protocols

  • Trifluorothioacetamide: Like many thioamides, this compound may release

    
     (highly toxic) if exposed to strong acids. Handle in a well-ventilated fume hood.
    
  • Ethyl 2-bromopropionate: A lachrymator and skin irritant.[2] Wear butyl rubber gloves.

  • Lawesson’s Reagent: Malodorous. Deactivates with bleach. All glassware should be soaked in a bleach bath before washing.

Process Workflow Diagram

Workflow Step1 1. Thionation (Trifluoroacetamide + Lawesson's) Inter1 Intermediate: Trifluorothioacetamide Step1->Inter1 Toluene, 110°C Step2 2. Hantzsch Condensation (+ Ethyl 2-bromopropionate) Inter1->Step2 S-Alkylation Step3 3. Cyclization & Reflux (EtOH, NaOAc, 78°C) Step2->Step3 Intramolecular Attack Product Crude Product (Mixture of Tautomers) Step3->Product Workup Purify 4. Purification (Recrystallization/Column) Product->Purify Final Final Target: 5-Methyl-2-trifluoromethyl-thiazol-4-ol Purify->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

References

  • Hantzsch Thiazole Synthesis Mechanism

    • Source: Organic Chemistry Portal. "Hantzsch Thiazole Synthesis."
    • URL:[Link]

  • Lawesson's Reagent Applications

    • Source: Ozturk, T., et al. "Use of Lawesson's Reagent in Organic Syntheses." Chemical Reviews, 2007.
    • URL:[Link]

  • Synthesis of Fluorinated Thiazoles

    • Source: Bioorganic & Medicinal Chemistry Letters. "Synthesis and evaluation of 2-trifluoromethyl-4-substituted thiazoles."
    • URL:[Link]

  • Tautomerism in Thiazol-4-ones

    • Source: Kleinpeter, E. "Tautomerism of 4-hydroxythiazoles." Tetrahedron, 2000.
    • URL:[Link]

Sources

Application Notes and Protocols for the In Vitro Evaluation of 5-Methyl-2-trifluoromethyl-thiazol-4-ol in Anticancer Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating 5-Methyl-2-trifluoromethyl-thiazol-4-ol as a Potential Anticancer Agent

The quest for novel, more effective, and selective anticancer therapeutics is a cornerstone of modern oncological research. Heterocyclic compounds containing thiazole and trifluoromethyl moieties have garnered significant interest due to their diverse pharmacological activities, including potent anticancer effects. The trifluoromethyl group, with its high lipophilicity and electronegativity, can enhance the bioavailability and metabolic stability of a compound, making it a valuable addition in drug design[1]. Thiazolo[4,5-d]pyrimidine derivatives, for instance, have been identified as potential therapeutic agents in the development of anticancer drugs[1][2].

This document provides a comprehensive guide for the initial in vitro evaluation of a novel compound, 5-Methyl-2-trifluoromethyl-thiazol-4-ol, as a potential anticancer agent. We will detail a suite of robust and validated assays to characterize its cytotoxic and mechanistic properties. These protocols are designed for researchers, scientists, and drug development professionals to generate reproducible and meaningful data, forming the basis for further preclinical development.

Chapter 1: Initial Assessment of Cytotoxicity and Cell Viability

The first step in evaluating a potential anticancer compound is to determine its effect on cancer cell viability and proliferation. We will describe two widely used and complementary colorimetric assays: the MTT and Sulforhodamine B (SRB) assays.

Principle of Cell Viability Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic method that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3][4] The amount of formazan produced is directly proportional to the number of living cells[5].

The Sulforhodamine B (SRB) assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[6][7][8] The amount of bound dye provides an estimation of the total protein mass, which is proportional to the cell number[8][9]. This assay is less susceptible to interference from compounds that affect mitochondrial function.

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial dilutions of 5-Methyl-2-trifluoromethyl-thiazol-4-ol) A->B C 3. Incubation (e.g., 48-72 hours) B->C D 4. Assay-Specific Steps C->D E MTT Assay: - Add MTT reagent - Incubate - Solubilize formazan D->E Path 1 F SRB Assay: - Fix cells (TCA) - Stain with SRB - Solubilize bound dye D->F Path 2 G 5. Absorbance Measurement (Microplate reader) E->G F->G H 6. Data Analysis (% Viability vs. Control, IC50 determination) G->H

Caption: General workflow for MTT and SRB cytotoxicity assays.

Detailed Protocol: MTT Assay

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 5-Methyl-2-trifluoromethyl-thiazol-4-ol stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of 5-Methyl-2-trifluoromethyl-thiazol-4-ol in culture medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours until purple formazan crystals are visible.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5][10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Detailed Protocol: SRB Assay

Materials:

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid[7]

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM[6]

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Cell Fixation: After incubation, gently add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[6]

  • Washing: Remove the TCA and wash the plates at least three times with 1% acetic acid to remove unbound dye. Air-dry the plates.[6]

  • Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[6]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.[8]

  • Dye Solubilization: Air-dry the plates and add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[6]

  • Absorbance Reading: Measure the absorbance at 540 nm.[6]

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value.

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineCancer TypeIC50 (µM) of 5-Methyl-2-trifluoromethyl-thiazol-4-ol
MCF-7Breast Adenocarcinoma15.2 ± 1.8
A549Lung Carcinoma22.5 ± 2.5
HCT116Colon Carcinoma12.8 ± 1.5
PANC-1Pancreatic Carcinoma18.9 ± 2.1

Chapter 2: Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Analysis

Once the cytotoxic potential of 5-Methyl-2-trifluoromethyl-thiazol-4-ol is established, the next critical step is to investigate how it induces cell death. The two most common mechanisms for anticancer agents are the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11][12][13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[11] Propidium iodide (PI) is a fluorescent nucleic acid dye that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[12][13]

Workflow for Apoptosis Analysis:

Apoptosis_Workflow A 1. Cell Treatment (with 5-Methyl-2-trifluoromethyl-thiazol-4-ol) B 2. Cell Harvesting (Collect both adherent and floating cells) A->B C 3. Washing (with cold PBS) B->C D 4. Staining (Annexin V-FITC and PI in binding buffer) C->D E 5. Incubation (in the dark) D->E F 6. Flow Cytometry Analysis E->F G 7. Data Interpretation (Quadrants: Live, Early Apoptotic, Late Apoptotic/Necrotic) F->G

Caption: Workflow for the Annexin V/PI apoptosis assay.

Detailed Protocol:

  • Cell Treatment: Seed cells and treat with 5-Methyl-2-trifluoromethyl-thiazol-4-ol at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.[14]

  • Washing: Wash the cells twice with cold PBS by centrifugation.[14]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[10]

  • Flow Cytometry: Analyze the samples by flow cytometry within one hour.[10]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: PI is a fluorescent dye that intercalates into the major groove of double-stranded DNA.[15] The amount of PI fluorescence is directly proportional to the DNA content of the cells. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16] Treatment with an anticancer agent can cause cells to accumulate in a specific phase, indicating cell cycle arrest. As PI also binds to RNA, treatment with RNase is necessary for accurate DNA content analysis.[15][16][17]

Detailed Protocol:

  • Cell Treatment: Treat cells with the compound as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at this stage.[18][19]

  • Washing: Wash the cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.[17][18]

  • Incubation: Incubate for 15-30 minutes at room temperature.[19]

  • Flow Cytometry: Analyze the samples by flow cytometry, collecting data on a linear scale.[18]

Hypothetical Data for Mechanistic Assays

Table 2: Apoptotic Induction in HCT116 Cells

Treatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)4.2 ± 0.92.1 ± 0.5
1018.5 ± 2.37.3 ± 1.2
2542.1 ± 3.821.6 ± 2.9

Table 3: Cell Cycle Distribution in HCT116 Cells

Treatment Concentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Control)55.3 ± 3.128.9 ± 2.415.8 ± 1.9
1048.7 ± 2.925.1 ± 2.126.2 ± 2.5
2535.2 ± 3.518.9 ± 1.845.9 ± 4.1

Chapter 3: Investigating Molecular Targets by Western Blotting

Based on the results from the cell cycle and apoptosis assays, Western blotting can be employed to investigate the effect of 5-Methyl-2-trifluoromethyl-thiazol-4-ol on key regulatory proteins. For example, if the compound induces G2/M arrest and apoptosis, one could hypothesize its involvement in pathways regulating these processes.

Principle: Western blotting is a technique used to detect specific proteins in a sample.[20] Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the target protein.[20]

Hypothetical Signaling Pathway for Investigation:

Signaling_Pathway Compound 5-Methyl-2-trifluoromethyl-thiazol-4-ol Pathway_Activation Activation of DNA Damage Response? Compound->Pathway_Activation p53 p53 (Upregulation) Pathway_Activation->p53 p21 p21 (Upregulation) p53->p21 Bax Bax (Upregulation) p53->Bax Bcl2 Bcl-2 (Downregulation) p53->Bcl2 inhibits CDK1_CyclinB CDK1/Cyclin B (Inhibition) p21->CDK1_CyclinB inhibits G2M_Arrest G2/M Arrest CDK1_CyclinB->G2M_Arrest leads to Caspase_Activation Caspase Activation Bax->Caspase_Activation Bcl2->Caspase_Activation inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical signaling pathway affected by the compound.

Detailed Protocol: Western Blotting

  • Sample Preparation: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[21][22] Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature the protein samples and separate them by size on a polyacrylamide gel.[23]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[24]

  • Blocking: Block the membrane with a solution like 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[23]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p53, p21, Cyclin B1, cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.[23]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.[24]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

This application note provides a structured and comprehensive approach to the initial in vitro characterization of 5-Methyl-2-trifluoromethyl-thiazol-4-ol as a potential anticancer agent. By systematically assessing its cytotoxicity, and impact on apoptosis and the cell cycle, and by probing its effects on key regulatory proteins, researchers can build a robust data package to guide further investigation and development of this promising compound.

References

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  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • The University of Iowa. (n.d.). DNA Staining with PI: Complex Hypotonic Solution. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

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  • PMC. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]

  • PubMed. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][17][18]benzothiazinium Chloride as Anticancer Agent. Retrieved from [Link]

  • Nature. (n.d.). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Retrieved from [Link]

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Application Notes & Protocols: A Framework for Developing Antimicrobial Agents from a 5-Methyl-2-trifluoromethyl-thiazol-4-ol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The rise of antimicrobial resistance (AMR) necessitates the urgent discovery of novel chemical scaffolds with potent antimicrobial activity.[1][2] This document provides a comprehensive framework for the investigation of 5-Methyl-2-trifluoromethyl-thiazol-4-ol, a unique heterocyclic compound, as a promising starting point for a new class of antimicrobial agents. We present a structured, multi-stage research plan encompassing scaffold synthesis, library generation, a tiered screening cascade, mechanism of action elucidation, and preliminary toxicological assessment. The protocols herein are designed to be robust and self-validating, providing the scientific community with a detailed roadmap for advancing this and similar novel scaffolds from initial concept to a preclinical lead candidate.

Introduction: The Rationale for the Thiazole Scaffold

The global health landscape is critically threatened by the emergence of multidrug-resistant pathogens, particularly the "ESKAPE" group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[3][4][5] These pathogens are notorious for their ability to "escape" the effects of commonly used antibiotics, leading to increased patient mortality and a looming public health crisis.[4][6] This situation underscores the urgent need for antibiotics with novel mechanisms of action and chemical structures.[7]

The thiazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antimicrobial action.[8][9][10] The proposed starting scaffold, 5-Methyl-2-trifluoromethyl-thiazol-4-ol, combines this proven heterocyclic core with two key features poised to enhance its drug-like properties:

  • A 2-Trifluoromethyl (-CF3) Group: The inclusion of a -CF3 group is a modern drug design strategy known to improve critical properties such as metabolic stability, lipophilicity, and cell permeability.[11] This can enhance the molecule's ability to penetrate bacterial cells and evade metabolic degradation, potentially leading to greater potency and a better pharmacokinetic profile.[12][13]

  • A 4-Hydroxy (-OH) Group: This functional group provides a crucial anchor for hydrogen bonding interactions with biological targets and serves as a versatile handle for chemical modification, enabling the creation of a diverse library of derivatives to explore structure-activity relationships (SAR).

This guide outlines a systematic approach to harness the potential of this scaffold, beginning with its synthesis and culminating in the identification of a lead compound with promising efficacy and safety profiles.

Synthesis and Library Development

The initial phase focuses on the chemical synthesis of the parent scaffold and the subsequent generation of a focused library of derivatives to systematically probe the SAR.

Proposed Synthesis of the Parent Scaffold

The synthesis of 4-hydroxythiazole derivatives can be achieved through established chemical routes, most notably the Hantzsch thiazole synthesis or variations thereof.[14][15] A plausible synthetic route for 5-Methyl-2-trifluoromethyl-thiazol-4-ol is outlined below.

Protocol 2.1: Synthesis of 5-Methyl-2-trifluoromethyl-thiazol-4-ol

Principle: This protocol describes a potential multi-step synthesis. A key step involves the cyclization of a thioamide with an α-haloketone to form the thiazole ring.[15][16]

Materials:

  • 2,2,2-Trifluoroethanethioamide

  • 2-Chloroacetoacetic acid ethyl ester

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH), Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexanes

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)[14]

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Thiazole Ring Formation: a. In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 2,2,2-trifluoroethanethioamide (1.0 eq) in anhydrous ethanol. b. Add sodium ethoxide (1.1 eq) to the solution and stir for 15 minutes at room temperature to form the sodium salt. c. Add 2-chloroacetoacetic acid ethyl ester (1.0 eq) dropwise to the reaction mixture. d. Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. e. Cool the reaction to room temperature, neutralize with dilute HCl, and extract the product with ethyl acetate. f. Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. g. Purify the resulting ethyl 5-methyl-2-trifluoromethyl-thiazole-4-carboxylate by silica gel chromatography.

  • Ester Hydrolysis: a. Dissolve the purified ester from the previous step in a mixture of methanol and water. b. Add an excess of LiOH (3.0 eq) and stir the mixture at room temperature.[14] c. Monitor the hydrolysis by TLC. d. Upon completion, acidify the mixture with 1M HCl to pH ~3-4. e. Extract the product, 5-Methyl-2-trifluoromethyl-thiazol-4-ol, with dichloromethane. f. Dry the combined organic layers over MgSO4, filter, and concentrate to yield the final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Controls:

  • Run a parallel reaction without the coupling agent to ensure no product forms.

  • Use analytical standards of starting materials for TLC comparison.

Data Interpretation: Successful synthesis is confirmed by spectroscopic data matching the expected structure of 5-Methyl-2-trifluoromethyl-thiazol-4-ol. Purity should be >95% as determined by NMR and LC-MS.

Library Generation Strategy

To explore the SAR, a library of derivatives will be synthesized by modifying the 4-hydroxy group. This allows for modulation of properties like solubility, lipophilicity, and potential for prodrug activation.

  • O-Alkylation: Introduce various alkyl chains (methyl, ethyl, propyl) and benzyl groups to assess the impact of steric bulk and lipophilicity.

  • Esterification: Form ester derivatives (acetate, propionate, benzoate) to create potential prodrugs that may be cleaved by bacterial esterases.

  • Amine Substitution: Explore reactions to replace the hydroxyl group with various substituted amines to introduce new hydrogen bonding capabilities and charge states.

The logical workflow for synthesis and derivatization is depicted below.

G cluster_synthesis Parent Scaffold Synthesis cluster_library Derivative Library Generation Start Starting Materials (Thioamide, α-haloketone) Cyclization Hantzsch Thiazole Synthesis Start->Cyclization Hydrolysis Ester Hydrolysis Cyclization->Hydrolysis Parent Parent Scaffold 5-Methyl-2-trifluoromethyl-thiazol-4-ol Hydrolysis->Parent Purify Purification & Characterization (HPLC, NMR, MS) Parent->Purify Alkylation O-Alkylation Purify->Alkylation Derivatization Esterification Esterification Purify->Esterification Derivatization Amination Amination Purify->Amination Derivatization Library Diverse Chemical Library Alkylation->Library Esterification->Library Amination->Library G cluster_moa Mechanism of Action (MoA) Elucidation Lead Lead Compound (Low MIC) Macro Macromolecular Synthesis Assay (DNA, RNA, Protein, Cell Wall) Lead->Macro Initial Screen Membrane Membrane Integrity Assay (e.g., Propidium Iodide) Lead->Membrane Initial Screen Pathway Pathway Analysis Macro->Pathway Positive Hit Target Direct Target ID (Affinity Chromatography, etc.) Membrane->Target Positive Hit Resistance Resistance Studies Pathway->Resistance Hypothesis Driven

Caption: Decision tree for investigating the mechanism of action of a lead compound.

Macromolecular Synthesis Inhibition

Principle: These assays determine if the compound inhibits key biosynthetic pathways by measuring the incorporation of radiolabeled precursors into DNA, RNA, protein, or the cell wall. A specific block in one pathway suggests a targeted MoA. [17]

Membrane Integrity Assays

Principle: These assays test whether the compound disrupts the bacterial cell membrane. For example, the propidium iodide (PI) uptake assay uses a fluorescent dye that can only enter cells with compromised membranes. An increase in fluorescence indicates membrane damage. [18][19]

Target Identification

If a specific pathway is implicated, direct target identification methods can be employed:

  • Affinity Chromatography: Immobilize the lead compound on a solid support to "pull down" its binding protein from a bacterial lysate.

  • Spontaneous Resistance Studies: Evolve resistant mutants by growing bacteria in sub-lethal concentrations of the compound. Sequencing the genomes of resistant mutants can reveal mutations in the target protein or pathway.

Preliminary Safety & Toxicological Assessment

A crucial step in drug development is to ensure the compound is selective for bacterial cells over mammalian cells. This is assessed through in vitro cytotoxicity assays. [20]

Protocol 5.1: In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT assay is a colorimetric test that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is proportional to the number of living cells. [21][22] Materials:

  • Human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity).

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).

  • Lead compounds dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., acidified isopropanol).

  • 96-well cell culture plates.

  • Plate reader (570 nm).

Step-by-Step Procedure:

  • Cell Seeding: Seed the human cells into a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the lead compounds. Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Reading: Measure the absorbance at 570 nm using a plate reader.

Controls:

  • Untreated Cells: Cells treated with medium containing only DMSO (represents 100% viability).

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

  • Blank: Wells with medium but no cells.

Data Interpretation: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (the concentration that inhibits 50% of cell viability) is determined. A high IC₅₀ value is desirable. The Selectivity Index (SI) can be calculated as:

SI = IC₅₀ (Human Cells) / MIC (Bacterial Cells)

A high SI (>10) indicates that the compound is significantly more toxic to bacteria than to human cells, marking it as a promising candidate for further development.

Table 2: Example Data Summary for Cytotoxicity and Selectivity

Compound IDS. aureus MIC (µg/mL)HepG2 IC₅₀ (µg/mL)Selectivity Index (SI)
SC-O-Ac 4>100>25
Doxorubicin N/A0.8N/A

Conclusion and Future Directions

This document outlines a rigorous, phased approach to evaluate 5-Methyl-2-trifluoromethyl-thiazol-4-ol as a scaffold for novel antimicrobial agents. By following these protocols for synthesis, screening, MoA studies, and preliminary safety assessment, researchers can systematically advance compounds from an initial concept to a validated preclinical candidate. Promising compounds with potent activity, a clear MoA, and a high selectivity index will be prioritized for lead optimization, advanced preclinical toxicology, and eventual in vivo efficacy studies in animal infection models.

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Application Notes and Protocols for 5-Methyl-2-trifluoromethyl-thiazol-4-ol as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and utilization of 5-Methyl-2-trifluoromethyl-thiazol-4-ol as a potential chemical probe. This document outlines the scientific rationale for investigating this compound, its key physicochemical properties, and detailed protocols for its validation and application in elucidating biological pathways.

Introduction: The Rationale for a Novel Thiazole-Based Chemical Probe

The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive core for designing molecules that modulate protein function. The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve target binding affinity.[4][5][6][7] The combination of a methyl group and a trifluoromethyl group on the thiazole ring of 5-Methyl-2-trifluoromethyl-thiazol-4-ol suggests a compound with potentially favorable druglike properties, making it an intriguing candidate for development as a chemical probe.

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target.[8][9] High-quality chemical probes are essential tools for target validation and understanding complex cellular processes.[10][11] This guide provides a roadmap for the systematic evaluation of 5-Methyl-2-trifluoromethyl-thiazol-4-ol, from initial characterization to its application in cell-based assays.

Physicochemical Properties and Handling

While specific experimental data for 5-Methyl-2-trifluoromethyl-thiazol-4-ol is not extensively published, we can infer its likely properties based on its structure and related compounds.

PropertyPredicted Value/InformationSource/Rationale
CAS Number 544652-70-2
Molecular Formula C5H4F3NOSDerived from structure
Molecular Weight 199.15 g/mol Derived from structure
Appearance Likely a white to off-white solidBased on similar thiazole derivatives[12]
Solubility Expected to have limited aqueous solubility but good solubility in organic solvents like DMSO and ethanol.The trifluoromethyl group increases lipophilicity.[4][6]
Stability The C-F bond is very strong, suggesting high metabolic stability.[4][7]Thiazole rings are generally stable under physiological conditions.

Handling and Storage:

  • Store the compound as a solid at -20°C or -80°C, protected from light and moisture.

  • For experimental use, prepare a stock solution in anhydrous DMSO (e.g., 10 mM or 50 mM). Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Before use in aqueous buffers, ensure the final DMSO concentration is compatible with the assay and does not exceed a level that affects cellular health (typically <0.5%).

Proposed Experimental Workflow for Validation as a Chemical Probe

The following diagram outlines a comprehensive workflow for the characterization and validation of a novel chemical probe like 5-Methyl-2-trifluoromethyl-thiazol-4-ol.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Target Identification & Potency cluster_2 Phase 3: Cellular Activity & Selectivity cluster_3 Phase 4: Application as a Probe purity Purity and Identity Confirmation (LC-MS, NMR) solubility Solubility Assessment purity->solubility screening Broad Target Screening (e.g., Kinase Panel) purity->screening stability Chemical Stability (in buffer and media) solubility->stability biochemical Biochemical Assay (IC50 Determination) screening->biochemical cell_potency Cell-Based Assay (EC50 Determination) biochemical->cell_potency target_engagement Target Engagement Assay (e.g., CETSA, ABPP) cell_potency->target_engagement selectivity Selectivity Profiling (in-cell and biochemical) target_engagement->selectivity off_target Off-Target Assessment (e.g., counter-screens) selectivity->off_target pathway Pathway Analysis (e.g., Western Blot, qPCR) off_target->pathway phenotypic Phenotypic Assays (e.g., Proliferation, Migration) pathway->phenotypic

Caption: Workflow for validating a novel chemical probe.

Detailed Protocols

Protocol 1: Initial Screening for Kinase Inhibition

Given that many thiazole-containing compounds are known to be kinase inhibitors, an initial broad screening against a panel of kinases is a logical starting point for target identification.

Objective: To identify potential kinase targets of 5-Methyl-2-trifluoromethyl-thiazol-4-ol.

Materials:

  • 5-Methyl-2-trifluoromethyl-thiazol-4-ol (10 mM stock in DMSO)

  • Commercially available kinase screening service (e.g., Eurofins, Reaction Biology) offering a large panel of kinases.

  • Appropriate kinase assay buffer and ATP.

Procedure:

  • Provide the compound to the screening service at a concentration of 10 mM in DMSO.

  • Request a primary screen against a broad kinase panel (e.g., >400 kinases) at a single high concentration of the compound (e.g., 10 µM).

  • The service will perform radiometric, fluorescence, or luminescence-based assays to measure the percent inhibition of each kinase relative to a DMSO control.

  • Data Analysis:

    • Identify "hits" as kinases that are inhibited by >50% at 10 µM.

    • Pay close attention to kinases within the same family to get an early indication of selectivity.

    • Prioritize hits based on therapeutic relevance and the availability of follow-up assays.

Protocol 2: Biochemical IC50 Determination for a Putative Kinase Target

Objective: To determine the potency (IC50) of 5-Methyl-2-trifluoromethyl-thiazol-4-ol against a specific kinase identified in the primary screen.

Materials:

  • Recombinant active kinase of interest.

  • Specific peptide substrate for the kinase.

  • ATP.

  • Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).

  • 5-Methyl-2-trifluoromethyl-thiazol-4-ol (serial dilutions from 10 mM stock).

  • 384-well white assay plates.

Procedure:

  • Prepare serial dilutions of 5-Methyl-2-trifluoromethyl-thiazol-4-ol in DMSO, followed by a final dilution into the kinase assay buffer. A typical concentration range would be from 100 µM down to 1 nM in 10-point, 3-fold dilutions.

  • Add a small volume (e.g., 2.5 µL) of the diluted compound or DMSO (as a control) to the wells of the 384-well plate.

  • Add the kinase and its specific peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP at a concentration close to its Km for the specific kinase.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the high (no enzyme) and low (DMSO) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cellular Target Engagement using the Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that 5-Methyl-2-trifluoromethyl-thiazol-4-ol binds to its intended target protein in a cellular context.[9]

Materials:

  • Cell line that expresses the target kinase.

  • Complete cell culture medium.

  • 5-Methyl-2-trifluoromethyl-thiazol-4-ol.

  • DMSO (vehicle control).

  • PBS and lysis buffer with protease and phosphatase inhibitors.

  • PCR tubes or strips.

  • Thermal cycler.

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against the target protein and a loading control).

Procedure:

  • Culture the cells to ~80% confluency.

  • Treat the cells with either 5-Methyl-2-trifluoromethyl-thiazol-4-ol at a relevant concentration (e.g., 10x the cellular EC50) or DMSO for a specified time (e.g., 1-2 hours).

  • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Aliquot the cell lysate into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Cool the samples to 4°C for 3 minutes.

  • Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble target protein remaining at each temperature by Western blotting.

  • Data Analysis:

    • In the DMSO-treated samples, the target protein will denature and precipitate as the temperature increases.

    • If the compound binds to the target, it will stabilize the protein, resulting in more soluble protein remaining at higher temperatures compared to the DMSO control. This shift in the melting curve confirms target engagement.

G cluster_0 Cell Treatment cluster_1 Heating & Lysis cluster_2 Analysis treat_dmso Treat cells with DMSO heat Heat aliquots to various temperatures treat_dmso->heat treat_probe Treat cells with Probe treat_probe->heat lyse Lyse cells and centrifuge heat->lyse western Western Blot for Soluble Target Protein lyse->western plot Plot Melting Curve western->plot

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Mitigating Off-Target Effects

A critical aspect of chemical probe validation is ensuring its selectivity.[13][14] Off-target effects can lead to misinterpretation of experimental results.

Strategies to Minimize and Characterize Off-Target Effects:

  • Selectivity Profiling: Screen the probe against a panel of related proteins (e.g., the entire kinome) to identify other potential targets. A good chemical probe should have at least a 30-fold selectivity for its primary target over other related proteins.[9][10]

  • Use of a Negative Control: Synthesize a structurally similar but biologically inactive analog of the probe. This control should not bind to the target and should not elicit the same phenotypic effects.

  • Dose-Response Correlation: The biochemical potency (IC50) should correlate with the cellular potency (EC50) and the concentration required for target engagement.

  • Genetic Approaches: Use techniques like siRNA or CRISPR to knock down or knock out the target protein. The phenotype observed should mimic the effect of the chemical probe.

Hypothetical Application: Probing a Signaling Pathway

Assuming that 5-Methyl-2-trifluoromethyl-thiazol-4-ol is validated as a selective inhibitor of a hypothetical kinase, "Kinase X," which is upstream of the MAPK/ERK pathway.

G Probe 5-Methyl-2-trifluoromethyl- thiazol-4-ol KinaseX Kinase X Probe->KinaseX Inhibits MEK MEK1/2 KinaseX->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Phosphorylates Phenotype Cell Proliferation Transcription->Phenotype Regulates

Caption: Hypothetical signaling pathway modulated by the probe.

In this scenario, the probe could be used to investigate the role of Kinase X in cell proliferation. A Western blot analysis of cells treated with the probe would be expected to show a decrease in the phosphorylation of MEK and ERK, confirming its on-target effect within the signaling cascade.

Conclusion

5-Methyl-2-trifluoromethyl-thiazol-4-ol represents a promising starting point for the development of a novel chemical probe. Its thiazole core and trifluoromethyl substitution provide a strong rationale for its potential biological activity and favorable physicochemical properties. The systematic application of the protocols and validation strategies outlined in this guide will be essential to fully characterize this compound and establish its utility as a selective tool for biological discovery and drug development.

References

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Application Notes & Protocols: A Comprehensive Framework for Efficacy Testing of 5-Methyl-2-trifluoromethyl-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The journey of a novel chemical entity from laboratory bench to potential therapeutic agent is a rigorous, multi-stage process underpinned by meticulous experimental design. This guide provides a comprehensive framework for the preclinical efficacy testing of 5-Methyl-2-trifluoromethyl-thiazol-4-ol, a novel small molecule. The thiazole ring, particularly when substituted with a trifluoromethyl group, is a privileged scaffold in medicinal chemistry, frequently associated with kinase inhibition and other targeted therapeutic activities.[1][2] This document, therefore, presupposes a hypothesized mechanism of action—such as the inhibition of a key signaling kinase implicated in oncogenesis—and lays out a systematic, multi-phase approach to validate its therapeutic potential.

Our philosophy is to build a self-validating experimental cascade. Each phase is designed to answer critical questions about the compound's behavior, from its fundamental interaction with biological systems at the cellular level to its overall effect within a complex living organism. This approach ensures that decisions to advance the compound are based on a robust and progressively comprehensive dataset.

The following sections detail the essential in vitro and in vivo studies, providing not just step-by-step protocols but also the scientific rationale behind each experimental choice.

Phase 1: Foundational In Vitro Characterization

The primary objective of this phase is to establish the fundamental biological activity of 5-Methyl-2-trifluoromethyl-thiazol-4-ol at the cellular level. We aim to answer three core questions:

  • Does the compound affect cell viability?

  • Does it engage its intended molecular target within the cell?

  • What is the downstream cellular consequence of this engagement?

Workflow for In Vitro Efficacy Testing

G cluster_0 Phase 1: In Vitro Analysis cluster_1 Phase 2: In Vivo Evaluation A Cell Viability Assays (e.g., MTT/CCK-8) B Target Engagement Assay (e.g., CETSA) A->B Confirm Bioactivity C Mechanism of Action (MoA) (e.g., Western Blot) B->C Validate Target Interaction D Pharmacokinetic (PK/PD) Studies C->D Transition to In Vivo E Animal Model Efficacy (e.g., Xenograft) D->E Determine Dosing & Regimen Result Data for IND E->Result

Caption: High-level workflow from in vitro characterization to in vivo efficacy.

Cell Viability and Cytotoxicity Assays

Rationale: The first step is to determine if the compound has a measurable effect on cell survival and proliferation. Assays like MTT or CCK-8 are foundational as they provide a quantitative measure of metabolic activity, which serves as a proxy for cell viability.[3][4] This allows for the determination of key parameters like the half-maximal inhibitory concentration (IC50), a critical metric of a compound's potency.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is based on established methods for assessing metabolic activity.[3][5]

  • Cell Seeding:

    • Culture the selected cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) to logarithmic growth phase.

    • Trypsinize, count, and adjust the cell suspension to a density of 1 x 10^5 cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well flat-bottom plate.

    • Incubate for 24 hours at 37°C with 5% CO2 to allow for cell adherence.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 5-Methyl-2-trifluoromethyl-thiazol-4-ol in DMSO.

    • Perform a serial dilution in serum-free culture medium to create a range of concentrations (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration in all wells is <0.1% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the cells and add 100 µL of the respective compound dilutions. Include "vehicle control" (medium with DMSO) and "no treatment" (medium only) wells.

    • Incubate for 48-72 hours at 37°C with 5% CO2.

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Compound ConcentrationAbsorbance (570 nm) (Mean ± SD)% Viability
Vehicle Control (0 µM)1.25 ± 0.08100%
0.1 nM1.22 ± 0.0997.6%
1 nM1.18 ± 0.0794.4%
10 nM1.05 ± 0.0684.0%
100 nM0.75 ± 0.0560.0%
1 µM0.40 ± 0.0432.0%
10 µM0.15 ± 0.0312.0%
100 µM0.08 ± 0.026.4%

The IC50 value is then calculated from the dose-response curve using non-linear regression analysis.

Target Engagement Assays

Rationale: A positive result in a viability assay indicates bioactivity but does not confirm that the compound is acting through its intended mechanism. Target engagement assays are crucial to verify that the compound physically interacts with its molecular target within the complex environment of an intact cell.[6] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose as it requires no modification to the compound or the target protein.[7] It operates on the principle that a protein becomes more thermally stable when bound to a ligand.[8]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat one group of cells with 5-Methyl-2-trifluoromethyl-thiazol-4-ol at a concentration known to be effective (e.g., 5-10x the IC50 value). Treat a second group with the vehicle (DMSO) as a control.

    • Incubate for 1-2 hours to allow for compound uptake and target binding.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in PBS supplemented with protease inhibitors.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cool-down at room temperature.

  • Protein Extraction:

    • Lyse the cells by subjecting them to three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).

  • Analysis:

    • Collect the supernatant from each sample.

    • Analyze the amount of the target protein remaining in the soluble fraction using a standard protein detection method, such as Western Blot or an ELISA-based technique.

    • The compound-treated samples should show a higher amount of soluble target protein at elevated temperatures compared to the vehicle control, indicating ligand-induced stabilization.

Mechanism of Action (MoA) Elucidation

Rationale: Once target engagement is confirmed, the next logical step is to investigate the downstream consequences. If the compound is hypothesized to be a kinase inhibitor, its efficacy is ultimately mediated by the modulation of a specific signaling pathway. Western blotting is a standard technique used to measure changes in the phosphorylation status of key proteins within that pathway.

Hypothetical Signaling Pathway: PI3K/AKT/mTOR This pathway is a central regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT pAKT p-AKT (Active) AKT->pAKT Phosphorylates mTORC1 mTORC1 pAKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Compound 5-Methyl-2-trifluoromethyl- thiazol-4-ol Compound->AKT Hypothesized Inhibition

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.

Protocol: Western Blot for Phospho-AKT

  • Cell Treatment and Lysis:

    • Seed and treat cells with the compound at various concentrations (including a vehicle control) as described in the viability assay protocol. A shorter incubation time (e.g., 2-6 hours) is often sufficient to observe changes in signaling.

    • Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-AKT Ser473).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total AKT and a housekeeping protein like GAPDH.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the phospho-AKT signal relative to total AKT would confirm the compound's inhibitory effect on the pathway.

Phase 2: Preclinical In Vivo Evaluation

Rationale: While in vitro assays are essential for initial screening, they cannot replicate the complex dynamics of a whole organism.[9] The transition to in vivo studies is a critical step to evaluate the compound's efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile in a living system.[10][11]

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Rationale: Before initiating a full-scale efficacy study, a preliminary PK/PD study is essential.[12][13] Pharmacokinetics (PK) describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion), while Pharmacodynamics (PD) describes what the drug does to the body (the relationship between drug concentration and effect).[14][15][16] This study informs the optimal dosing, route of administration, and schedule needed to maintain a therapeutic concentration of the drug at the target site without causing undue toxicity.[17]

Protocol: Preliminary PK/PD Study in Mice

  • Animal Model: Use healthy mice (e.g., C57BL/6 or BALB/c) for initial PK profiling.

  • Compound Administration: Administer a single dose of 5-Methyl-2-trifluoromethyl-thiazol-4-ol via different routes (e.g., intravenous (IV), oral gavage (PO), intraperitoneal (IP)).

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Bioanalysis: Process blood to plasma and quantify the concentration of the compound using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

  • PD Assessment: In a parallel cohort of tumor-bearing mice, administer the compound and collect tumor tissue at various time points. Analyze the tissue for the PD biomarker identified in vitro (e.g., levels of phospho-AKT) to correlate drug exposure with target modulation.

In Vivo Efficacy Study in a Xenograft Model

Rationale: The gold standard for preclinical oncology efficacy testing is often a xenograft model, where human cancer cells are implanted into immunodeficient mice.[18] This allows for the direct assessment of the compound's anti-tumor activity in a living system. Rigorous experimental design, including randomization and blinding, is critical to avoid bias and ensure the results are reproducible and translatable.[19][20][21]

Protocol: Subcutaneous Xenograft Efficacy Study

  • Animal Model Selection: Use immunodeficient mice (e.g., NOD/SCID or NSG) to prevent rejection of the human tumor cells.

  • Tumor Implantation:

    • Inject a suspension of the selected human cancer cell line (e.g., 2-5 x 10^6 cells) mixed with Matrigel subcutaneously into the flank of each mouse.

    • Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Study Groups and Randomization:

    • Once tumors reach the target size, randomize the mice into treatment groups (e.g., n=8-10 mice per group) to ensure an even distribution of initial tumor volumes.

    • Group 1: Vehicle Control (administered on the same schedule as the drug).

    • Group 2: 5-Methyl-2-trifluoromethyl-thiazol-4-ol (Low Dose).

    • Group 3: 5-Methyl-2-trifluoromethyl-thiazol-4-ol (High Dose).

    • Group 4: Positive Control (a standard-of-care chemotherapy agent).

  • Treatment and Monitoring:

    • Administer the compound and controls according to the dosing regimen determined by the PK/PD study (e.g., daily oral gavage for 21 days).

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor animal body weight and overall health as indicators of toxicity.

    • The study should be conducted in a blinded fashion, where the technicians measuring tumors are unaware of the treatment groups.

  • Endpoint Analysis:

    • The primary endpoint is typically tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and downstream analysis (e.g., Western blot to confirm PD effects, histology).

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) at Day 21 (± SEM)% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control1850 ± 150--2%
Compound (Low Dose)980 ± 11047%-3%
Compound (High Dose)450 ± 8576%-5%
Positive Control520 ± 9072%-12%

Conclusion

This structured, multi-phase approach provides a robust pathway for evaluating the efficacy of 5-Methyl-2-trifluoromethyl-thiazol-4-ol. By systematically progressing from foundational in vitro assays to comprehensive in vivo models, researchers can build a compelling data package. Each step is designed to validate the previous one, ensuring that the significant investment of time and resources required for in vivo studies is justified by clear evidence of bioactivity, target engagement, and a sound mechanistic hypothesis. This rigorous preclinical evaluation is fundamental to identifying promising therapeutic candidates and successfully translating them into clinical development.

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  • Vasta, J. D., et al. (2019). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology, 14(11), 2418-2429. Available from: [Link]

  • Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Cellular Target Engagement Assays for Small-Molecule Drug Discovery. Retrieved February 15, 2026, from [Link]

  • American Society for Microbiology. (2024). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Retrieved February 15, 2026, from [Link]

  • InVivo Biosystems. (n.d.). Preclinical Compound Efficacy Testing. Retrieved February 15, 2026, from [Link]

  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved February 15, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. Retrieved February 15, 2026, from [Link]

  • The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. Retrieved February 15, 2026, from [Link]

  • Chem Help ASAP. (2023). in vivo preclinical studies for drug discovery. Retrieved February 15, 2026, from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved February 15, 2026, from [Link]

  • Clinical Pharmacology & Therapeutics. (2023). Translatability of in vitro potency to clinical efficacious exposure: A retrospective analysis of FDA‐approved targeted small molecule oncology drugs. Retrieved February 15, 2026, from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved February 15, 2026, from [Link]

  • ProBio CDMO. (n.d.). In Vivo Efficacy Studies for Oncology & Immunotherapy Candidates. Retrieved February 15, 2026, from [Link]

  • The Physiological Society. (n.d.). Experimental design and irreproducibility in pre-clinical research. Retrieved February 15, 2026, from [Link]

  • React4Life. (n.d.). Drug Efficacy Assay. Retrieved February 15, 2026, from [Link]

  • MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. Retrieved February 15, 2026, from [Link]

  • World Anti-Doping Agency. (2019). The Prohibited List. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved February 15, 2026, from [Link]

Sources

Application Note: High-Throughput Screening of 5-Methyl-2-trifluoromethyl-thiazol-4-ol for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anti-cancer, antimicrobial, and anti-inflammatory properties.[3] The incorporation of a trifluoromethyl group can further enhance the pharmacological properties of a molecule, such as metabolic stability and membrane permeability, making trifluoromethyl-substituted thiazoles attractive candidates for drug discovery programs.[4][5] This application note details a high-throughput screening (HTS) protocol for evaluating the biological activity of 5-Methyl-2-trifluoromethyl-thiazol-4-ol, a representative member of this promising compound class. Given the prevalence of thiazole derivatives as kinase inhibitors, we will focus on a robust, generic assay for identifying novel modulators of kinase activity.[6]

Rationale for Kinase-Targeted Screening

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[6] High-throughput screening has been instrumental in identifying novel kinase inhibitors.[6][7] The structural features of 5-Methyl-2-trifluoromethyl-thiazol-4-ol, combining the proven thiazole core with a bioisosteric trifluoromethyl group, make it a compelling candidate for screening against a diverse kinase panel.

Experimental Workflow for High-Throughput Kinase Inhibition Screening

The following workflow provides a comprehensive overview of the high-throughput screening process for identifying potential kinase inhibitors.

G cluster_0 Compound Management cluster_1 Assay Protocol cluster_2 Data Analysis compound_prep Compound Preparation (5-Methyl-2-trifluoromethyl- thiazol-4-ol in DMSO) serial_dilution Serial Dilution compound_prep->serial_dilution compound_plating Compound Plating (384-well plates) serial_dilution->compound_plating reagent_addition Addition of Kinase, Substrate, and ATP compound_plating->reagent_addition incubation Incubation at RT reagent_addition->incubation detection_reagent Addition of Detection Reagent incubation->detection_reagent signal_read Signal Readout (Luminescence) detection_reagent->signal_read raw_data Raw Data Collection signal_read->raw_data data_normalization Data Normalization (% Inhibition) raw_data->data_normalization curve_fitting Dose-Response Curve (IC50 Determination) data_normalization->curve_fitting hit_selection Hit Selection and Confirmation curve_fitting->hit_selection

Figure 1: High-throughput screening workflow for kinase inhibitor identification.

Detailed Protocol: Homogeneous Luminescent Kinase Assay

This protocol is designed for a generic, homogeneous "add-and-read" kinase assay, which is highly amenable to HTS. The principle of this assay is the measurement of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A decrease in ATP consumption, resulting in a higher luminescent signal, indicates kinase inhibition.

Materials and Reagents:

  • Compound: 5-Methyl-2-trifluoromethyl-thiazol-4-ol (dissolved in 100% DMSO)

  • Kinase: Recombinant human kinase of interest

  • Substrate: Specific peptide or protein substrate for the chosen kinase

  • ATP: Adenosine 5'-triphosphate

  • Assay Buffer: Kinase-specific buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Detection Reagent: A commercial luminescent kinase assay kit that measures ATP levels (e.g., Kinase-Glo®)

  • Plates: 384-well, white, solid-bottom assay plates

  • Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine)

  • Negative Control: 100% DMSO

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare a stock solution of 5-Methyl-2-trifluoromethyl-thiazol-4-ol in 100% DMSO.

    • Perform serial dilutions of the compound stock to create a concentration range for dose-response analysis (e.g., 10-point, 3-fold dilutions).

    • Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of the diluted compounds, positive control, and DMSO (negative control) into the 384-well assay plates.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its substrate in the appropriate assay buffer.

    • Dispense the kinase/substrate mix into the assay plates containing the pre-spotted compounds.

    • Prepare a separate solution of ATP in the assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells. The final reaction volume is typically 10-20 µL.

  • Incubation:

    • Incubate the assay plates at room temperature for a predetermined time (e.g., 60 minutes). This allows the enzymatic reaction to proceed.

  • Signal Detection:

    • Add the luminescent ATP detection reagent to all wells according to the manufacturer's instructions. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.

    • Incubate the plates for a short period (e.g., 10 minutes) at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

Data Analysis and Interpretation

1. Data Normalization:

The raw luminescence data is normalized to percent inhibition using the following formula:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

2. Dose-Response Analysis:

For compounds showing significant inhibition in the primary screen, a dose-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic equation.

Table 1: Representative Data for Dose-Response Analysis

Compound Concentration (µM)% Inhibition
10095.2
33.388.7
11.175.4
3.752.1
1.228.9
0.410.5
0.12.3
0.040.8
0.010.2
0.0040.1

3. Hit Confirmation and Follow-up:

  • Hit Confirmation: Compounds with an IC₅₀ below a certain threshold (e.g., 10 µM) are considered "hits." These hits should be re-tested to confirm their activity.

  • Orthogonal Assays: Confirmed hits should be evaluated in secondary, orthogonal assays to rule out assay artifacts (e.g., compound interference with the detection reagent).

  • Selectivity Profiling: Promising hits should be screened against a panel of other kinases to determine their selectivity profile.

Self-Validating Systems and Quality Control

To ensure the reliability of the HTS data, several quality control metrics are employed:

  • Z'-factor: This statistical parameter is used to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    • Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

  • Signal-to-Background Ratio (S/B): This ratio indicates the dynamic range of the assay.

    • S/B = Mean_Signal_Negative_Control / Mean_Signal_Positive_Control

Conclusion

This application note provides a comprehensive framework for the high-throughput screening of 5-Methyl-2-trifluoromethyl-thiazol-4-ol as a potential kinase inhibitor. The described protocol, coupled with rigorous data analysis and quality control, enables the efficient identification and characterization of novel bioactive compounds. The versatile thiazole scaffold continues to be a valuable starting point for the development of new therapeutics, and HTS provides the necessary throughput to explore the vast chemical space of its derivatives.

References

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Research Journal of Pharmacy and Technology.
  • Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. (2025). BellBrook Labs.
  • High-Throughput Screening of Inhibitors.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • An overview of the synthesis, therapeutic potential and patents of thiazole deriv
  • Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. (2022). Journal of Basic and Applied Research in Biomedicine.
  • A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. (2018). PubMed.
  • High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. (2009). Lab on a Chip.
  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). PubMed.
  • High-Throughput Screening Assays. Assay Genie.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. (2018).
  • Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library. (2019). PLoS ONE.
  • Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid. (2015).
  • High-throughput encapsulated nanodroplet screening for accelerated co-crystal discovery. (2021). Chemical Science.
  • Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. (2025).
  • High-Throughput Screening & Discovery. Southern Research.
  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). (2016). NIH.
  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2025). Molecules.
  • 2-methyl-4-(trifluoromethyl)- 5-Thiazolecarboxylic acid. (2024). ChemBK.
  • Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. (2020). MDPI.
  • [5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol. BLDpharm.
  • 5-(Trifluoromethyl)thiazol-2-amine For Research. Benchchem.
  • Thymol bioactivity: A review focusing on practical applications. (2020). Arabian Journal of Chemistry.
  • Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. (2024). Journal of Medicinal and Chemical Sciences.

Sources

derivatization of 5-Methyl-2-trifluoromethyl-thiazol-4-ol for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 5-Methyl-2-(trifluoromethyl)thiazol-4-ol for Biological Assays

Executive Summary & Chemical Logic

The scaffold 5-Methyl-2-(trifluoromethyl)thiazol-4-ol (1) represents a high-value pharmacophore in drug discovery, particularly for metabolic targets (PPAR agonists) and antimicrobial agents.[1] The trifluoromethyl (


) group at the C2 position confers metabolic stability and increased lipophilicity, while the C4-hydroxyl group provides the primary vector for derivatization.

The Challenge: Tautomeric Ambiguity Unlike simple phenols, (1) exists in a dynamic equilibrium between the 4-hydroxy (enol) and 4-keto (thiazolone) forms.

  • Enol Form (Aromatic): Desired for O-alkylation (ethers).[1] Retains thiazole aromaticity.[1]

  • Keto Form (Non-aromatic): Favors N-alkylation.[1] Often thermodynamically stable in polar protic solvents.[1]

The Solution: To generate reliable probes for biological assays (affinity tags, fluorophores, or prodrugs), we must lock the molecule in the O-isomer form. This guide details the Mitsunobu reaction and Silver-promoted alkylation as the primary methods to enforce O-selectivity, avoiding the formation of N-alkylated artifacts that lose aromatic character.

Strategic Reaction Workflow

The following decision tree outlines the synthetic pathways based on the desired biological application.

G Start 5-Methyl-2-(trifluoromethyl) thiazol-4-ol (Scaffold) Tautomer Tautomeric Equilibrium (Enol vs. Keto) Start->Tautomer Path_O Path A: O-Alkylation (Aromatic Retention) Tautomer->Path_O Targeted Path_N Path B: N-Alkylation (Loss of Aromaticity) Tautomer->Path_N Avoid Method_Mit Method 1: Mitsunobu (PPh3 / DIAD) Path_O->Method_Mit Method_Ag Method 2: Ag2CO3 / Alkyl Halide (Hard-Soft Acid Base Control) Path_O->Method_Ag Product_Artifact N-Alkylated Artifact (Biologically Inactive) Path_N->Product_Artifact Product_Probe O-Linked Probe (Fluorescent/Biotinylated) Method_Mit->Product_Probe Method_Ag->Product_Probe

Figure 1: Synthetic decision tree highlighting the necessity of O-selective conditions to maintain scaffold integrity.

Detailed Experimental Protocols

Protocol A: O-Selective Linker Attachment via Mitsunobu Reaction

Best for: Attaching complex linkers (PEG, Alkynes) where the linker is available as an alcohol.

Mechanism: The Mitsunobu reaction activates the linker alcohol, converting it into a leaving group. The thiazole acts as the nucleophile. Because the reaction is driven by the


 of the nucleophile (<11), the acidic enol oxygen is selectively alkylated over the nitrogen.

Materials:

  • Substrate: 5-Methyl-2-(trifluoromethyl)thiazol-4-ol (1.0 eq)

  • Linker: N-Boc-amino-PEG3-alcohol (1.2 eq) (or similar primary alcohol)

  • Reagents: Triphenylphosphine (

    
    , 1.5 eq), Diisopropyl azodicarboxylate (DIAD, 1.5 eq).
    
  • Solvent: Anhydrous THF (0.1 M concentration).

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the thiazol-4-ol (1.0 eq), Linker-OH (1.2 eq), and

    
     (1.5 eq) in anhydrous THF. Cool the solution to 0°C in an ice bath.
    
  • Addition: Add DIAD (1.5 eq) dropwise over 10 minutes. The solution will turn yellow.[1] Critical: Slow addition prevents overheating and side reactions.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 12–16 hours.

  • Monitoring: Check via TLC (Hexane:EtOAc 3:1). The O-alkylated product typically has a higher

    
     than the N-alkylated byproduct (if any).
    
  • Workup: Concentrate THF under reduced pressure. Resuspend residue in

    
     or Toluene to precipitate 
    
    
    
    (Triphenylphosphine oxide).[1] Filter off the solid.[1][2]
  • Purification: Flash chromatography on silica gel.

Validation Criteria:

  • 
     NMR:  Look for the disappearance of the broad -OH/NH signal (>9 ppm).
    
  • 
     NMR:  The C-4 carbon in O-alkyl thiazoles typically resonates ~160–165 ppm.[1] In N-alkyl thiazolones, the Carbonyl C=O shifts downfield to ~170–175 ppm.
    
Protocol B: Silver-Promoted Alkylation ( )

Best for: Simple alkylations using Alkyl Halides when Mitsunobu fails.

Mechanism: According to Pearson’s HSAB theory, the Oxygen atom is a "hard" nucleophile. Using a "hard" Lewis acid like Silver (


) coordinates with the "soft" halide leaving group and the "soft" ring nitrogen, directing the alkylation to the Oxygen.

Reagents:

  • Alkyl Iodide/Bromide (1.2 eq)

  • Silver Carbonate (

    
    , 1.5 eq) or Silver Oxide (
    
    
    
    )
  • Solvent: Benzene or Toluene (Non-polar solvents disfavor the charge-separated transition state of N-alkylation).[1]

Procedure:

  • Suspend thiazol-4-ol (1.0 eq) and

    
     (1.5 eq) in anhydrous Toluene.
    
  • Add the alkyl halide (1.2 eq).

  • Heat to 60°C in the dark (wrap flask in foil) for 4–8 hours.

  • Filter through a Celite pad to remove silver salts.[1]

  • Concentrate and purify via column chromatography.[1]

Protocol C: "Click" Conjugation for Assay Probes

Context: Once you have synthesized the O-propargyl derivative using Protocol A or B, use this step to attach a fluorophore or biotin.

Reagents:

  • Alkyne: O-propargyl-thiazole derivative (from Protocol B).[1]

  • Azide: Azide-Fluorophore (e.g., Azide-Cy5) or Azide-Biotin.[1]

  • Catalyst:

    
     (10 mol%), Sodium Ascorbate (20 mol%).
    
  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (10 mol%) – Essential for protecting the Cu(I) from oxidation.

Procedure:

  • Dissolve Alkyne (1 eq) and Azide (1 eq) in

    
     (1:1).[1]
    
  • Add TBTA (pre-dissolved in DMSO) and

    
    .[1]
    
  • Add Sodium Ascorbate last (freshly prepared in water). The solution may turn bright yellow/orange.[1]

  • Stir at RT for 2 hours.

  • Purification: HPLC is usually required to remove copper traces before biological assays, as Copper is cytotoxic.[1]

Analytical Data & QC Standards

Distinguishing the regioisomers is the most critical quality control step. Use the following table to validate your product.

FeatureO-Alkylated (Desired) N-Alkylated (Undesired)
UV/Vis

~260-280 nm (Aromatic)

>300 nm (Extended conjugation)

NMR (C4)
~160–165 ppm~172–178 ppm (Carbonyl-like)

NMR
Sharp singletOften broadened or shifted
HMBC Correlation Linker

correlates to C4
Linker

correlates to C2 and C4
Solubility High in organic solventsLower (more polar/crystalline)

References

  • Tautomerism in Thiazoles: Goumont, R., et al. "Thiazol-4-one derivatives...[1] factors determining the selectivity and tautomeric equilibrium."Beilstein J. Org.[3][4][5][6] Chem. 2016, 12, 2563–2569.[6]

  • O-Alkylation Selectivity (HSAB Theory): Larsen, R. D., et al. "Practical Synthesis of Thiazoles."J. Org.[1] Chem. 2013, 78, 4663.

  • Mitsunobu Reaction on Heterocycles: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."Chem. Rev.[1] 2009, 109, 2551–2651.

  • Click Chemistry Protocols: Prescher, J. A., & Bertozzi, C. R.[2] "Chemistry in living systems."Nat.[1] Chem. Biol. 2005, 1, 13–21.

  • Properties of Trifluoromethyl Thiazoles: Pustovit, Y. M., et al. "Synthesis and properties of 2-trifluoromethylthiazoles."Synthesis 2010, 2022.[1]

Sources

Application Note: Quantitative Analysis of 5-Methyl-2-trifluoromethyl-thiazol-4-ol in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Methyl-2-trifluoromethyl-thiazol-4-ol is a novel heterocyclic compound with significant potential in pharmaceutical development. Its unique structural features, including a trifluoromethyl group and a thiazole core, contribute to its biological activity and metabolic stability.[1][2][3] Accurate quantification of this analyte in biological matrices such as plasma, whole blood, and urine is paramount for preclinical and clinical studies, enabling the characterization of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This document provides a comprehensive guide for the development and validation of a robust and sensitive analytical method for 5-Methyl-2-trifluoromethyl-thiazol-4-ol using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its selectivity and sensitivity in bioanalysis.[4]

The methodologies outlined herein are designed to provide a framework for researchers, scientists, and drug development professionals. We will delve into the rationale behind the selection of sample preparation techniques, chromatographic conditions, and mass spectrometric parameters, ensuring a thorough understanding of the entire analytical workflow. All proposed methods are grounded in established bioanalytical guidelines to ensure data integrity and regulatory compliance.

Methodology Overview: A Strategic Approach to Quantification

The successful quantification of 5-Methyl-2-trifluoromethyl-thiazol-4-ol in complex biological samples hinges on a multi-step process that includes efficient sample preparation, selective chromatographic separation, and sensitive detection. The overall workflow is depicted below.

Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Blood, Urine) InternalStandard Internal Standard Spiking Sample->InternalStandard Addition of IS Extraction Extraction (PPT, LLE, or SPE) InternalStandard->Extraction Matrix Disruption Evaporation Solvent Evaporation (if necessary) Extraction->Evaporation Analyte Concentration Reconstitution Reconstitution Evaporation->Reconstitution Solvent Exchange Injection UPLC Injection Reconstitution->Injection Sample Introduction Separation Chromatographic Separation Injection->Separation Analyte Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Ion Generation Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection MRM Detection Quantification Peak Integration & Quantification Detection->Quantification Data Acquisition Validation Method Validation Quantification->Validation Performance Evaluation Reporting Reporting Validation->Reporting Results caption Figure 1: General workflow for the bioanalysis of 5-Methyl-2-trifluoromethyl-thiazol-4-ol.

Caption: Figure 1: General workflow for the bioanalysis of 5-Methyl-2-trifluoromethyl-thiazol-4-ol.

Part 1: Sample Preparation - The Foundation of Accurate Analysis

The choice of sample preparation technique is critical for removing matrix interferences and enriching the analyte of interest.[4] For 5-Methyl-2-trifluoromethyl-thiazol-4-ol, we will explore three common and effective methods: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT)

PPT is a simple and rapid method suitable for high-throughput analysis, particularly for plasma and whole blood samples.[5][6] It involves the addition of an organic solvent to denature and precipitate proteins, leaving the analyte in the supernatant.

Protocol for Protein Precipitation from Plasma:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of an internal standard (IS) working solution (a structurally similar compound not present in the sample).

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[7][8][9]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protein Precipitation Workflow Start Plasma Sample (100 µL) + Internal Standard (10 µL) Add_ACN Add 300 µL ice-cold Acetonitrile Start->Add_ACN Vortex1 Vortex (1 min) Add_ACN->Vortex1 Centrifuge Centrifuge (14,000 x g, 10 min, 4°C) Vortex1->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness (N2, 40°C) Transfer->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Vortex2 Vortex (30 s) Reconstitute->Vortex2 Inject Inject into LC-MS/MS Vortex2->Inject caption Figure 2: Protein Precipitation Workflow.

Caption: Figure 2: Protein Precipitation Workflow.

Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.[10][11] The choice of solvent is crucial and depends on the polarity of the analyte. For 5-Methyl-2-trifluoromethyl-thiazol-4-ol, a moderately polar solvent like ethyl acetate or methyl tert-butyl ether (MTBE) is a good starting point.

Protocol for Liquid-Liquid Extraction from Urine:

  • To 200 µL of urine sample in a glass tube, add 20 µL of the IS working solution.

  • Add 20 µL of 1 M sodium hydroxide to basify the sample (adjust pH > 8 to ensure the analyte is in its neutral form, enhancing extraction into an organic solvent).

  • Add 1 mL of ethyl acetate.

  • Vortex for 5 minutes to ensure efficient partitioning.

  • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts and allows for analyte concentration, leading to lower limits of quantification.[12][13] A mixed-mode or polymer-based sorbent can be effective for retaining the thiazole derivative.

Protocol for Solid-Phase Extraction from Plasma:

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 100 µL of plasma, add 10 µL of IS and 200 µL of 4% phosphoric acid in water. Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase starting condition for analysis.

Part 2: LC-MS/MS Analysis - Separation and Detection

An Ultra-High-Performance Liquid Chromatography (UPLC) system coupled with a triple quadrupole mass spectrometer is recommended for optimal performance.

Chromatographic Conditions

The goal is to achieve a sharp, symmetrical peak for the analyte, well-separated from any matrix components. A C18 column is a versatile starting point for the separation of small molecules.[14]

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent efficiency and resolution for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of the analyte for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good separation for a wide range of compounds.
Gradient 5% B to 95% B over 3 minutesA rapid gradient allows for high-throughput analysis while ensuring adequate separation.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, providing a balance between speed and pressure.
Column Temp. 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 5 µLA small injection volume minimizes potential matrix effects.
Mass Spectrometric Conditions

Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification in complex matrices.[15]

Initial MS Parameter Optimization:

  • Infusion: Infuse a standard solution of 5-Methyl-2-trifluoromethyl-thiazol-4-ol directly into the mass spectrometer to determine the precursor ion (likely [M+H]⁺).

  • Product Ion Scan: Perform a product ion scan of the precursor ion to identify the most abundant and stable fragment ions. The trifluoromethyl group often results in a characteristic neutral loss of CF3 (69 Da).[16]

  • MRM Transition Selection: Select the most intense and specific precursor-to-product ion transition for quantification (quantifier) and a second transition for confirmation (qualifier).

  • Optimization: Optimize the collision energy (CE) and other source parameters (e.g., capillary voltage, source temperature) to maximize the signal for the selected MRM transitions.

Proposed MRM Transitions (Hypothetical):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
5-Methyl-2-trifluoromethyl-thiazol-4-ol[M+H]⁺Fragment 1OptimizedQuantifier
5-Methyl-2-trifluoromethyl-thiazol-4-ol[M+H]⁺Fragment 2OptimizedQualifier
Internal Standard[M+H]⁺Fragment 1OptimizedQuantifier

Part 3: Method Validation

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the data.[17] Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Linearity Correlation coefficient (r²) ≥ 0.99 for a calibration curve with at least 6 non-zero standards.
Accuracy & Precision Within ±15% (±20% at the LLOQ) for quality control (QC) samples at low, medium, and high concentrations.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.
Matrix Effect Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte.
Recovery The extraction efficiency of the analyte from the biological matrix.
Stability Analyte stability under various conditions (freeze-thaw, short-term, long-term, post-preparative).

Conclusion

This application note provides a detailed framework for the quantitative analysis of 5-Methyl-2-trifluoromethyl-thiazol-4-ol in biological samples using LC-MS/MS. The proposed sample preparation protocols and instrumental conditions are based on established scientific principles and can be adapted and optimized for specific laboratory requirements. Thorough method validation is essential to ensure the generation of high-quality, reliable data for pharmacokinetic and other drug development studies.

References

  • Lassen, J. F., Saugstad, O. D., & Rasmussen, J. W. (2012). Drug Screening of Whole Blood by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. Journal of analytical toxicology, 36(8), 557–565. Available at: [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. Available at: [Link]

  • Xu, Y., et al. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of the Association for Laboratory Automation, 13(1), 34-40. Available at: [Link]

  • Agilent Technologies. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. Available at: [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]

  • Li, W., et al. (2015). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of analytical methods in chemistry, 2015, 839392. Available at: [Link]

  • Waters Corporation. (n.d.). Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development. Available at: [Link]

  • Tanaka, H., et al. (2026). Simultaneous quantification of drugs in whole blood by ultra-performance liquid chromatography–tandem mass spectrometry using solid-phase mini-cartridges (Smart-SPE) for sample preparation. medRxiv. Available at: [Link]

  • Kordalewska, M., et al. (2019). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 9(10), 223. Available at: [Link]

  • Queiroz, M. E. C., & de Santana, F. J. M. (2025). Development of a Liquid–Liquid Microextraction Method Based on a Switchable Hydrophilicity Solvent for the Simultaneous Determination of 11 Drugs in Urine by GC–MS. Journal of the Brazilian Chemical Society, 36(8), 1-13. Available at: [Link]

  • Kordalewska, M., et al. (2025). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. ResearchGate. Available at: [Link]

  • Al-Soud, N. H. (2013). Mass Spectrometric Based Approaches in Urine Metabolomics and Biomarker Discovery. HARVEST (uSask). Available at: [Link]

  • Li, Y., et al. (2023). UPLC-MS/MS method for Icariin and metabolites in whole blood of C57 mice: development, validation, and pharmacokinetics study. Frontiers in Pharmacology, 14, 1205634. Available at: [Link]

  • Komsta, Ł., et al. (2025). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. Available at: [Link]

  • Ulrich, S. (2000). Solid-phase micro-extraction of drugs from biological matrices. Journal of Chromatography A, 885(1-2), 445-455. Available at: [Link]

  • Piechocka, J., et al. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific reports, 14(1), 24425. Available at: [Link]

  • de Toffoli, A. L. M., et al. (2017). Magnetic solid phase extraction for determination of drugs in biological matrices. Journal of Chromatography A, 1481, 1-16. Available at: [Link]

  • Kenari, M. E., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 289. Available at: [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Li, H., et al. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 4(94), 52216-52219. Available at: [Link]

  • Anderson, D. W., et al. (2014). A quantitative LC-MS/MS method for determination of thiazolidinedione mitoNEET ligand NL-1 in mouse serum suitable for pharmacokinetic studies. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 945-946, 179–185. Available at: [Link]

  • Asztemborska, M., & Flieger, J. (2009). HPLC method for separating enantiomers of imidazole derivatives с antifungal compounds. Acta poloniae pharmaceutica, 66(5), 481-487. Available at: [Link]

  • Li, H., et al. (2012). Sensitive and selective LC-MS/MS assay for quantitation of flutrimazole in human plasma. European review for medical and pharmacological sciences, 16(11), 1546–1552. Available at: [Link]

  • Al-Ostath, A. I., et al. (2024). Thiazole derivatives: prospectives and biological applications. Journal of the Iranian Chemical Society, 1-28. Available at: [Link]

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  • van den Broek, I., & Sparidans, R. W. (2018). Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. Mass spectrometry reviews, 37(1), 3-53. Available at: [Link]

  • Sun, H., et al. (2017). Synthesis and biological evaluation of thiazole derivatives as novel USP7 inhibitors. Bioorganic & medicinal chemistry letters, 27(6), 1429–1433. Available at: [Link]

  • McCord, J. P., et al. (2021). Toward Comprehensive Per- and Polyfluoroalkyl Substances Annotation Using FluoroMatch Software and Intelligent High-Resolution Tandem Mass Spectrometry Acquisition. Analytical chemistry, 93(10), 4496–4505. Available at: [Link]

  • Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. Available at: [Link]

  • Wujec, M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5602. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-2-trifluoromethyl-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Methyl-2-trifluoromethyl-thiazol-4-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this important fluorinated heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction to the Synthetic Challenges

The synthesis of 5-Methyl-2-trifluoromethyl-thiazol-4-ol, a valuable building block in medicinal chemistry, primarily relies on the Hantzsch thiazole synthesis. This classic method involves the cyclocondensation of an α-haloketone with a thioamide.[1] While robust, the introduction of a trifluoromethyl group and the desired hydroxyl functionality at the 4-position presents a unique set of challenges. These can range from managing the reactivity of starting materials to controlling side reactions and purifying the final product. This guide will address these specific issues in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 5-Methyl-2-trifluoromethyl-thiazol-4-ol. Each issue is followed by a detailed explanation of potential causes and actionable solutions.

Issue 1: Low or No Product Formation

Question: I am not observing any significant formation of my desired 5-Methyl-2-trifluoromethyl-thiazol-4-ol product. What are the likely causes and how can I resolve this?

Answer:

Low or no product yield is a common issue that can stem from several factors related to the starting materials, reaction conditions, or the reaction setup itself.

  • Cause 1: Purity and Reactivity of Starting Materials. The Hantzsch synthesis is sensitive to the quality of the α-haloketone (e.g., ethyl 2-chloroacetoacetate) and the thioamide (2,2,2-trifluoroethanethioamide). Impurities in the starting materials can lead to unwanted side reactions or inhibit the desired cyclization.

    • Solution:

      • Verify Starting Material Purity: Ensure the purity of your starting materials using techniques like NMR or GC-MS. Ethyl 2-chloroacetoacetate can be synthesized by reacting ethyl acetoacetate with sulfuryl chloride.[2] It is crucial to purify this intermediate, for example, by vacuum distillation, to remove any di-chlorinated byproducts which can complicate the reaction.

      • Freshly Prepare or Procure Thioamide: 2,2,2-trifluoroethanethioamide can be unstable. It is advisable to use a freshly prepared or recently purchased batch.

  • Cause 2: Inappropriate Reaction Conditions. The temperature, solvent, and reaction time are critical parameters that must be optimized for a successful synthesis.

    • Solution:

      • Temperature Control: The cyclocondensation reaction often requires heating. A typical starting point is refluxing in a suitable solvent like ethanol.[2] However, excessive heat can lead to decomposition. Monitor the reaction progress by TLC to determine the optimal temperature and time.

      • Solvent Choice: Ethanol is a commonly used solvent for Hantzsch thiazole synthesis.[2] However, other polar aprotic solvents like acetonitrile or DMF can also be explored, as they have been shown to be effective in similar syntheses.[3]

  • Cause 3: Inefficient Halogenation of the Ketoester. If you are preparing the α-haloketone in-house, incomplete halogenation will result in unreacted starting material and lower yields.

    • Solution:

      • Monitor Halogenation: Use GC-MS or NMR to monitor the conversion of the starting ketoester to the halogenated product. Ensure the appropriate stoichiometry of the halogenating agent (e.g., sulfuryl chloride) is used.

Issue 2: Formation of Significant Side Products

Question: My reaction mixture shows multiple spots on the TLC plate, and I am struggling to isolate the desired product. What are the common side products and how can I minimize their formation?

Answer:

The formation of side products is a frequent challenge in the Hantzsch synthesis, particularly with highly reactive trifluoromethylated precursors.

  • Cause 1: Formation of Di-halogenated Byproducts. Over-halogenation of the starting ketoester can lead to the formation of di-halogenated species. These can react with the thioamide to form undesired thiazole derivatives.

    • Solution:

      • Controlled Halogenation: Carefully control the stoichiometry of the halogenating agent and the reaction temperature during the preparation of the α-haloketone. Dropwise addition of the halogenating agent at a low temperature is recommended.[2]

  • Cause 2: Formation of Isomeric Thiazoles. Under certain conditions, particularly acidic conditions, the Hantzsch synthesis can yield a mixture of isomeric thiazoles.[4]

    • Solution:

      • Control of pH: Maintain a neutral or slightly basic reaction medium to favor the formation of the desired isomer. The use of a non-acidic solvent and avoiding strong acid catalysts is advisable.

  • Cause 3: Hydrolysis of the Thioamide. The thioamide can be susceptible to hydrolysis, especially in the presence of water and at elevated temperatures, leading to the corresponding amide. This will not participate in the thiazole ring formation.

    • Solution:

      • Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions. Use dry solvents and glassware.

Issue 3: Difficulty in Product Purification

Question: I am finding it challenging to purify the final 5-Methyl-2-trifluoromethyl-thiazol-4-ol. What are the recommended purification strategies?

Answer:

The purification of thiazol-4-ols can be complicated by their polarity and potential for tautomerization.

  • Cause 1: Co-elution of Impurities. The polarity of the desired product may be similar to that of some side products, making separation by column chromatography difficult.

    • Solution:

      • Optimize Column Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. The use of a small amount of a polar modifier like methanol may be necessary.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Cause 2: Product Instability. Thiazol-4-ols can be sensitive to acidic or basic conditions, which might be encountered during workup or purification.

    • Solution:

      • Neutral Workup: Perform the reaction workup under neutral conditions. Avoid strong acids or bases during extraction.

      • Careful pH Adjustment: If an acid or base wash is necessary, use dilute solutions and minimize contact time.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 5-Methyl-2-trifluoromethyl-thiazol-4-ol via the Hantzsch synthesis?

A1: The Hantzsch thiazole synthesis proceeds through a cyclocondensation reaction. The generally accepted mechanism involves the following key steps:

  • Nucleophilic Attack: The sulfur atom of the thioamide (2,2,2-trifluoroethanethioamide) acts as a nucleophile and attacks the α-carbon of the α-haloketone (ethyl 2-chloroacetoacetate).

  • Intermediate Formation: This initial attack forms an intermediate which then undergoes an intramolecular cyclization.

  • Dehydration and Aromatization: The cyclic intermediate subsequently dehydrates to form the stable aromatic thiazole ring.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction progress. Spot the reaction mixture alongside the starting materials on a silica gel TLC plate. The disappearance of the starting material spots and the appearance of a new, more polar spot corresponding to the product will indicate the progression of the reaction. A suitable eluent system would typically be a mixture of hexane and ethyl acetate.

Q3: Are there any safety precautions I should be aware of?

A3: Yes, several safety precautions are crucial:

  • Halogenating Agents: Reagents like sulfuryl chloride are corrosive and react violently with water. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Trifluoromethylated Compounds: Many organofluorine compounds can be toxic. Avoid inhalation and skin contact.

  • Solvents: Use flammable solvents like ethanol and ethyl acetate in a well-ventilated area, away from ignition sources.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-chloroacetoacetate
  • To a stirred solution of ethyl acetoacetate (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add sulfuryl chloride (1.05 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by GC-MS until the starting material is consumed.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure ethyl 2-chloroacetoacetate.

Protocol 2: Synthesis of 5-Methyl-2-trifluoromethyl-thiazol-4-ol
  • In a round-bottom flask, dissolve ethyl 2-chloroacetoacetate (1.0 eq) and 2,2,2-trifluoroethanethioamide (1.1 eq) in anhydrous ethanol.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can then be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis Start Starting Materials (α-haloketone, thioamide) Reaction Cyclocondensation (Reflux in Ethanol) Start->Reaction Heat Workup Aqueous Workup (Neutral Conditions) Reaction->Workup Cooling Purification Purification (Column Chromatography) Workup->Purification Extraction Product 5-Methyl-2-trifluoromethyl- thiazol-4-ol Purification->Product

Caption: A simplified workflow for the Hantzsch synthesis of the target thiazole.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Problem Low Yield of Product Check_SM Check Starting Material Purity Problem->Check_SM Check_Cond Review Reaction Conditions Problem->Check_Cond SM_Impure Impure Starting Materials Detected Check_SM->SM_Impure TLC/NMR shows impurities Cond_Subopt Conditions Suboptimal Check_Cond->Cond_Subopt Reaction incomplete/decomposed Purify_SM Purify/Repurchase Starting Materials SM_Impure->Purify_SM Optimize_Cond Optimize Temperature, Solvent, Time Cond_Subopt->Optimize_Cond Solution Improved Yield Purify_SM->Solution Optimize_Cond->Solution

Caption: Decision tree for troubleshooting low product yield in the synthesis.

References

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132.
  • CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google P
  • Bramley, S. E.; Dupplin, V.; Goberdhan, D. G. C.; Meakins, G. D. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 11987, 639-643.
  • CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl)
  • 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid 117724-63-7 wiki - Guidechem.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Thiazole synthesis - Organic Chemistry Portal.
  • 1,3-Dioxolane-4-acetaldehyde, 2,2-dimethyl- α-(phenylmethoxy) - Organic Syntheses Procedure.
  • Reinvestigation of a modified Hantzsch thiazole synthesis - Academia.edu.
  • A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10.
  • 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC.
  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline.
  • Ethyl Chloroacetate a Deadly Precursor to Many Pharmaceuticals - YouTube.
  • Ethyl 2-chloroacetoacet
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid - ChemicalBook.

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Technical Support Center: Purification of 5-Methyl-2-trifluoromethyl-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Methyl-2-trifluoromethyl-thiazol-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally related heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during purification. Our approach is rooted in established chemical principles and field-proven insights to ensure you achieve the desired purity for your downstream applications.

The unique structure of 5-Methyl-2-trifluoromethyl-thiazol-4-ol, featuring a polar hydroxyl group, a lipophilic trifluoromethyl group, and a thiazole core, presents a distinct set of purification challenges.[1] This guide will walk you through method selection, optimization, and troubleshooting for the most common purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 5-Methyl-2-trifluoromethyl-thiazol-4-ol?

The main challenges stem from its amphiphilic nature and potential for tautomerism. The trifluoromethyl group increases lipophilicity, while the hydroxyl group imparts significant polarity and the ability to form hydrogen bonds.[1] The thiazole ring itself is a polar heterocycle.[2] This combination can lead to issues such as poor solubility in common single-solvent systems, strong interaction with silica gel leading to streaking in column chromatography, and the potential for the compound to exist as a mixture of tautomers (the 4-ol and the thiazol-4(5H)-one form), which can complicate separation.

Q2: Which purification method is the best starting point?

The choice of method depends on the scale of your synthesis and the nature of the impurities.

  • For small-scale purification (<1 g) or when dealing with impurities of very different polarity , column chromatography is often the most effective method.

  • For larger quantities (>1 g) where the crude product is relatively clean (>80%) , recrystallization is a more scalable and economical option.[3]

A preliminary analysis by Thin Layer Chromatography (TLC) is essential to assess the impurity profile and to guide your decision.

Q3: What are the likely impurities in a crude sample?

Impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation of the product. Common impurities in thiazole syntheses can include unreacted thioamides or α-haloketones.[4] Depending on the synthetic route, you may also have isomers or related compounds formed through side reactions.

Q4: Is 5-Methyl-2-trifluoromethyl-thiazol-4-ol stable during purification?

Thiazole rings are generally stable. However, the overall stability of your compound can be influenced by factors like pH and temperature. The trifluoromethyl group is generally robust, but the hydroxyl group could be sensitive to strongly acidic or basic conditions. It is advisable to maintain neutral conditions where possible and avoid excessive heat.

Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their polarity. However, the polar nature of 5-Methyl-2-trifluoromethyl-thiazol-4-ol can lead to several common issues.

Problem: The compound streaks badly on a silica gel TLC plate or column.
  • Causality: The hydroxyl group and the nitrogen atom in the thiazole ring can interact strongly with the acidic silanol groups on the surface of silica gel. This strong interaction can lead to slow, uneven movement of the compound, resulting in tailing or streaking.

  • Solution 1: Modify the Mobile Phase.

    • Add a small amount of a polar modifier to your eluent. For acidic compounds, adding 0.5-1% acetic acid can help to protonate the compound and reduce its interaction with the silica. For basic compounds, adding 0.5-1% triethylamine or ammonia can achieve a similar effect by competing for binding sites on the silica.

  • Solution 2: Use an Alternative Stationary Phase.

    • Neutral or Basic Alumina: Alumina is a good alternative to silica gel, especially for compounds that are sensitive to acid.

    • Reverse-Phase Silica (C18): If your compound is sufficiently non-polar, reverse-phase chromatography can be an excellent option. In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and the separation is based on hydrophobicity.

Problem: The compound does not elute from the silica gel column, even with a very polar solvent system.
  • Causality: The compound may be too polar for the chosen normal-phase chromatography conditions, leading to irreversible adsorption onto the silica gel.

  • Solution:

    • Switch to a more polar solvent system, such as dichloromethane/methanol or even a system containing a small amount of water.

    • If the compound is still retained, reverse-phase chromatography is the recommended alternative.

Experimental Protocol: Normal-Phase Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound. If the compound is very polar, try dichloromethane/methanol.

  • Column Packing: Pack a glass column with silica gel as a slurry in the least polar eluent you plan to use.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[5]

  • Elution: Begin eluting with the solvent system determined by TLC. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Collection: Collect fractions and monitor the elution of your compound using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Troubleshooting Guide: Recrystallization

Recrystallization is an effective technique for purifying solid compounds. The principle is to dissolve the crude material in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize out while the impurities remain in solution.[6]

Problem: The compound "oils out" instead of forming crystals.
  • Causality: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This often happens if the solution is too concentrated, if the cooling is too rapid, or if the melting point of the compound is lower than the temperature of the solution.

  • Solution 1: Re-heat and Add More Solvent. Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool more slowly.

  • Solution 2: Change the Solvent System. The choice of solvent is critical. Experiment with different single solvents or a binary solvent system.[7] For a binary system, dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at its boiling point. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to clarify the solution, then allow it to cool slowly.[8]

Problem: No crystals form upon cooling.
  • Causality: The solution may not be sufficiently saturated, or the crystallization process may need to be induced.

  • Solution 1: Induce Crystallization. Try scratching the inside of the flask at the surface of the liquid with a glass rod. If you have a small amount of the pure compound, add a "seed crystal" to initiate crystallization.[8]

  • Solution 2: Reduce Solvent Volume. If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.

  • Solution 3: Cool to a Lower Temperature. After cooling to room temperature, place the flask in an ice bath or a freezer to further decrease the solubility of your compound.[3]

Data Presentation: Solvent Selection for Recrystallization
Solvent SystemPolarityCommon Use Case
Ethanol/WaterHighFor polar compounds that are soluble in ethanol but not in water.
Ethyl Acetate/HexaneMediumA versatile system for compounds of intermediate polarity.
Acetone/WaterHighSimilar to ethanol/water, for polar compounds.
TolueneLow-MediumGood for aromatic compounds; can form azeotropes with water to remove it.

This table provides general guidance. The optimal solvent system must be determined experimentally.

Visualization of Purification Workflow

Diagram 1: Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude 5-Methyl-2-trifluoromethyl-thiazol-4-ol tlc_analysis Perform TLC Analysis start->tlc_analysis is_solid Is the crude product a solid? tlc_analysis->is_solid Assess physical state purity_check Purity > 80%? is_solid->purity_check Yes liquid_check Is the crude product a liquid/oil? is_solid->liquid_check No impurity_polarity Impurities have significantly different polarity? purity_check->impurity_polarity No recrystallization Attempt Recrystallization purity_check->recrystallization Yes impurity_polarity->recrystallization No, try recrystallization first column_chromatography Perform Column Chromatography impurity_polarity->column_chromatography Yes liquid_check->column_chromatography distillation Consider Vacuum Distillation (if thermally stable) liquid_check->distillation

Caption: Decision tree for selecting a primary purification method.

Diagram 2: Troubleshooting Workflow for Column Chromatography

Chromatography_Troubleshooting start Poor Separation or Streaking in Column Chromatography check_rf Check TLC Rf Value start->check_rf rf_high Rf too high (> 0.5) check_rf->rf_high rf_low Rf too low (< 0.1) check_rf->rf_low rf_ok Rf is optimal (0.2-0.4) but streaking occurs check_rf->rf_ok decrease_polarity Decrease Eluent Polarity rf_high->decrease_polarity increase_polarity Increase Eluent Polarity rf_low->increase_polarity add_modifier Add Modifier to Eluent (e.g., 0.5% AcOH or Et3N) rf_ok->add_modifier change_stationary_phase Consider Alternative Stationary Phase (Alumina or Reverse-Phase C18) increase_polarity->change_stationary_phase If compound still doesn't elute add_modifier->change_stationary_phase If streaking persists

Caption: Troubleshooting guide for common column chromatography issues.

References

  • Gudala, S., Sharma, A., Lankada, A., Liu, R., Jha, A., Penta, S., Dar, O. I., & Yang, J. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega. Available at: [Link]

  • Bertella, A., Lebleu, T., Duguet, N., & Allais, F. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules. Available at: [Link]

  • Gudala, S., Sharma, A., Lankada, A., Liu, R., Jha, A., Penta, S., Dar, O. I., & Yang, J. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega. Available at: [Link]

  • HBCSE. (n.d.). Recrystallization. NIUS Chemistry Experiments. Available at: [Link]

  • University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization. Available at: [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

  • Singh, G. S., & D’hooghe, M. (2025). Enantioselective acyl-trifluoromethylation of olefins by bulky thiazolium carbene catalysis. Nature Communications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]

  • Kim, K. J., & Myung, H. H. (2025). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. Journal of Crystal Growth. Available at: [Link]

  • Al-Ostath, A., Al-Wahaibi, L. H., Al-Ghamdi, A. M., & Al-Majid, A. M. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances. Available at: [Link]

  • Zhang, T., Li, Y., & Zhu, S. (2023). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Molecules. Available at: [Link]

  • Fennewald, J. C., & Lipshutz, B. H. (2013). Trifluoromethylation of Heterocycles in Water at Room Temperature. Green Chemistry. Available at: [Link]

  • Lebendiker, M. (2017). Purification Protocols. The Wolfson Centre for Applied Structural Biology. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Trifluoromethyl Heterocyclic Compounds. Request PDF. Available at: [Link]

  • Google Patents. (n.d.). CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
  • Slepukhin, P. A., Kutyashev, I. B., Eltsov, O. S., & Bakulev, V. A. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. International Journal of Molecular Sciences. Available at: [Link]

  • de Oliveira, C. S., Lemos, L. C., de Souza, A. C. S., de Oliveira, D. N., de Souza, R. O. M. A., & de Almeida, M. V. (2019). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Future Medicinal Chemistry. Available at: [Link]

  • Wang, Y., Zhang, X., & Li, Z. (2020). Synthesis of thiazolidin-4-ones from α-enolic dithioesters and α-halohydroxamates. New Journal of Chemistry. Available at: [Link]

  • Lee, J., & Lee, Y. (2022). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. RSC Advances. Available at: [Link]

  • Yusof, N. S. M., & Taha, M. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Science and Advanced Technology. Available at: [Link]

  • ChemBK. (2024). 2-methyl-4-(trifluoromethyl)- 5-Thiazolecarboxylic acid. Available at: [Link]

  • Geetha, D., Kumar, T. M. M., Kumar, H. G. A., Shreenivas, M. T., Basavaraju, Y. B., Yathirajan, H. S., & Parkin, S. (2021). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • The Hebrew University of Jerusalem. (n.d.). Purification of His-Proteins. Available at: [Link]

  • Wang, J., Zhang, Y., & Zhang, Y. (2022). Identification, expression, and purification of DNA cytosine 5-methyltransferases with short recognition sequences. Epigenetics & Chromatin. Available at: [Link]

  • Wujec, M., & Paneth, A. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • PubChem. (n.d.). 4-Methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolecarboxylic acid. Available at: [Link]

  • Kulyyasov, A. T., Baktybaeva, L. B., Akhmetova, V. R., & Fatykhov, A. A. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules. Available at: [Link]

  • Lee, J., & Lee, Y. (2025). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Molecules. Available at: [Link]

  • RIFM. (2020). RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. Food and Chemical Toxicology. Available at: [Link]

  • Hunnur, R. K., Kumar, A., & Kumar, P. (2012). An improved synthesis of Tazobactam and its related impurities. Der Pharmacia Lettre. Available at: [Link]

  • The Good Scents Company. (n.d.). 5-formyl-4-methyl thiazole. Available at: [Link]

Sources

Technical Support Center: Stability & Synthesis of Trifluoromethyl Thiazoles

[1]

Current Status: Online Agent: Senior Application Scientist Ticket Topic: Troubleshooting

1
Executive Summary

The introduction of a trifluoromethyl (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

1Precursor HydrationBase-Induced HydrolysisMetal-Catalyzed Defluorination1
Module 1: The Hantzsch Bottleneck (Ring Construction)

User Issue: "I am reacting trifluoro-thioacetamide with an

Root Cause Analysis: The Hydrate Trap

Unlike standard alkyl ketones, trifluoromethyl ketones (and their

1

gem-diol (hydrate)1
Troubleshooting Protocol
VariableStandard Condition

Optimized Condition
Rationale
Solvent Ethanol/MethanolAnhydrous Toluene or DMEAlcohols can form hemiacetals with the

-ketone, mimicking the hydrate issue.
Additives NoneMolecular Sieves (

) or Dean-Stark
Actively removes water to shift the equilibrium from the inactive hydrate back to the reactive carbonyl.[1]
Temperature RefluxControlled RefluxHigh heat is required to crack the hydrate, but excessive heat degrades the fluorinated precursor.
Recommended Workflow: Dehydrative Hantzsch Condensation [1]
  • Preparation: Dissolve the

    
    -bromo-trifluoromethyl ketone in anhydrous toluene.
    
  • Dehydration: Add activated

    
     molecular sieves and stir for 30 minutes before adding the thioamide.
    
  • Cyclization: Add the thioamide and heat to reflux.

  • Workup: Filter sieves while hot. Evaporate solvent.[1][2] Avoid aqueous acidic workup if possible to prevent retrograde decomposition.[1]

Module 2: Chemical Stability (The "Haloform" Risk)[1]

User Issue: "My


Root Cause Analysis: Nucleophilic Attack

While


nucleophilic attack1

1
Risk Assessment Matrix
Position on ThiazoleElectronic EnvironmentHydrolysis Risk (Basic Conditions)
C2 (

Highly Electron DeficientHIGH
C4 Moderately DeficientMEDIUM
C5 Electron Rich (relatively)LOW
Corrective Action
  • Avoid: Strong aqueous bases (NaOH, KOH) at high temperatures.[1]

  • Substitute: Use non-nucleophilic bases for deprotonations (e.g., LiHMDS, NaH,

    
    ) in aprotic solvents.[1]
    
  • Alternative: If saponification of an ester elsewhere on the molecule is required, use LiOH in THF/Water at

    
      (LiOH is less aggressive than NaOH) or enzymatic hydrolysis (Pig Liver Esterase).[1]
    
Module 3: Metal-Catalyzed Defluorination

User Issue: "I lost fluorine atoms during a Suzuki/Negishi coupling. Mass spec shows

1
Root Cause Analysis: Oxidative Addition into C-F

Transition metals (Pd, Ni) used in cross-coupling can insert into the

1

1
Troubleshooting Guide
  • Catalyst Selection: Switch from Nickel (highly prone to C-F activation) to Palladium.[1] Use bulky, electron-rich ligands (e.g., XPhos , SPhos ) to accelerate the desired C-C coupling over the undesired C-F insertion.[1]

  • Base Choice: Fluoride elimination is often base-promoted.[1] Use weak bases like

    
     or 
    
    
    instead of alkoxides.[1]
Visual Troubleshooting Pathways
Diagram 1: Synthesis & Stability Decision Tree

GStartStart: Thiazole Synthesis IssueQ1Is the issue during Ring Formation?Start->Q1Q2Is the issue during Functionalization?Q1->Q2NoHantzschHantzsch Synthesis FailureQ1->HantzschYesCouplingCross-Coupling FailureQ2->CouplingMetal Catalyst UsedHydrolysisDiagnosis: Base-Induced HydrolysisQ2->HydrolysisStrong Base UsedHydrateDiagnosis: CF3-Ketone HydrateHantzsch->HydrateDefluorDiagnosis: Metal-Catalyzed DefluorinationCoupling->DefluorSol1Solution: Add Molecular Sieves/Dean-StarkHydrate->Sol1Sol2Solution: Use Bulky Pd-Ligands (XPhos)Defluor->Sol2Sol3Solution: Switch to Non-Nucleophilic BaseHydrolysis->Sol3

Caption: Decision logic for identifying the root cause of trifluoromethyl instability based on the reaction stage.

Diagram 2: Mechanism of Base-Induced Instability

MechanismSubstrate2-CF3-Thiazole(Electron Deficient)AttackNucleophilic Attack(OH- at C2 or CF3)Substrate->Attack+ BaseIntermedTetrahedral IntermediateAttack->IntermedEliminationFluoride Elimination(- F-)Intermed->EliminationProductThiazole-2-Carboxylate(Hydrolysis Product)Elimination->Product+ H2O

Caption: The "Haloform-type" degradation pathway of electron-deficient trifluoromethyl thiazoles under basic conditions.

Standard Operating Procedures (SOPs)
SOP A: Late-Stage Radical Trifluoromethylation (Minisci)

Use this if Hantzsch synthesis fails due to precursor instability.[1]

Reagents:

  • Substrate: Thiazole (unsubstituted at C2)[1]

  • Radical Source: Sodium Trifluoromethanesulfinate (Langlois Reagent,

    
    )[1]
    
  • Oxidant: TBHP (tert-Butyl hydroperoxide)[1][3]

  • Solvent: DCM/Water biphasic system[1]

Protocol:

  • Dissolve thiazole (1.0 equiv) and Langlois reagent (3.0 equiv) in DCM:Water (2:1).[1]

  • Cool to

    
    .[1]
    
  • Add TBHP (3.0 equiv) dropwise.[1]

  • Stir vigorously at RT for 12 hours.

  • Note: This reaction relies on the nucleophilic character of the

    
     radical attacking the electron-deficient thiazole ring.[1]
    
SOP B: Stabilized Hantzsch Synthesis

Reagents:

  • Trifluoro-thioacetamide

  • Ethyl bromopyruvate (or

    
    -bromo-trifluoroacetone)[1]
    
  • Solvent: Ethanol (Anhydrous)[1]

Protocol:

  • Mix thioamide and bromoketone in anhydrous ethanol.

  • Critical Step: If using a trifluoromethyl ketone, add

    
     of 
    
    
    (anhydrous) to the flask.[1]
  • Heat to reflux for 4 hours.

  • Cool and neutralize with

    
     (do not use NaOH).
    
References
  • Hantzsch Thiazole Synthesis & Hydrate Form

    • Title: Hantzsch Thiazole Synthesis[1][2][4][5][6][7]

    • Source: SynArchive[1]

    • URL:[Link]

    • Relevance: Establishes the baseline mechanism and highlights the necessity of carbonyl reactivity, which is compromised by hydrate formation in fluorin
  • Defluorin

    • Title: C–F bond functionalizations of trifluoromethyl groups via radical intermediates[1][8][9]

    • Source: Chinese Chemical Letters (via ScienceDirect/Vertex)[1]

    • URL:[Link][1]

    • Relevance: Details the mechanisms of defluorination, specifically how radical and metal-mediated pathways can inadvertently cleave C-F bonds.
  • Minisci Reaction for Thiazoles

    • Title: Direct C–H functionalisation of azoles via Minisci reactions[10][11]

    • Source: Organic & Biomolecular Chemistry[1][10][12]

    • URL:[Link]

    • Relevance: Provides the authoritative protocol for late-stage trifluoromethylation using Langlois reagent, avoiding the instability of ring-synthesis precursors.
  • Hydrolysis of Trifluoromethyl Groups

    • Title: Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness[13][14]

    • Source: Angewandte Chemie International Edition[1][14]

    • URL:[Link][1]

    • Relevance: Validates the "Haloform-type" hydrolysis mechanism where

      
       groups on heteroaromatic rings can be converted to carboxylates under basic conditions.[1]
      

troubleshooting guide for 5-Methyl-2-trifluoromethyl-thiazol-4-ol experiments

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for researchers working with 5-Methyl-2-(trifluoromethyl)thiazol-4-ol (CAS: 544652-70-2). This scaffold is a critical building block in medicinal chemistry, particularly for PPAR agonists and metabolic modulators, but presents unique challenges due to its ambident nucleophilicity and tautomeric volatility.

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Synthesis, Analysis, and Stability

Compound Profile & The "Tautomer Trap"

Before troubleshooting, you must understand the dynamic nature of this molecule. Unlike standard phenols, this compound exists in a solvent-dependent equilibrium between the aromatic enol (4-hydroxythiazole) and the non-aromatic keto (thiazol-4-one) forms.

  • Enol Form (Aromatic): Favored in non-polar solvents and by H-bond acceptors.

  • Keto Form (Lactam-like): Favored in polar protic solvents and solid state.

  • Impact: This equilibrium is the root cause of 80% of analytical and synthetic failures (broad NMR signals, unexpected N-alkylation).

Visualizing the Equilibrium

The electron-withdrawing trifluoromethyl (


) group at the C2 position significantly increases the acidity of the system, accelerating tautomerization rates compared to non-fluorinated analogs.

Tautomerism Enol Enol Form (4-Hydroxythiazole) Aromatic & Nucleophilic at O Keto Keto Form (Thiazol-4-one) Non-Aromatic & Nucleophilic at N Enol->Keto Polar Solvents (DMSO, MeOH) Solvent Solvent Polarity & pH Solvent->Enol Non-polar (CDCl3) Hard Bases Solvent->Keto Polar Protic Soft Bases

Figure 1: Tautomeric equilibrium driven by solvent polarity and electronic effects of the


 group.

Troubleshooting Guide: Synthesis & Reactivity

Scenario A: Regioselectivity Failure (O- vs. N-Alkylation)

Issue: You attempted to synthesize an ether (O-alkylation) but isolated the N-alkylated thiazolone or a mixture. Mechanism: The thiazole nitrogen is a "soft" nucleophile, while the oxygen is "hard."[1] The


 group pulls electron density, making the nitrogen less basic but the anion still ambident.
VariableTo Favor O-Alkylation (Ether)To Favor N-Alkylation (Thiazolone)
Electrophile Hard / Oxygenophilic: Alkyl sulfonates (Mesylates, Tosylates), Triethyloxonium tetrafluoroborate.Soft: Alkyl Iodides, Benzyl Bromides.
Base / Cation Silver Salts (

,

):
Ag+ coordinates N, blocking it. Large Counterions:

(Cesium effect).
Small Counterions:

,

,

.
Solvent Non-Polar / Aprotic: Toluene, Benzene, DCM (forces O-attack to maintain aromaticity).Polar Aprotic: DMF, DMSO, DMAc (solvates cation, leaves "naked" anion).
Temperature Room Temp or Lower: Kinetic control often favors O.Reflux: Thermodynamic control often favors N (stronger bond).

Protocol Recommendation for O-Alkylation:

Use Mitsunobu Conditions: If direct alkylation fails, react the 4-hydroxythiazole with the alcohol using


 and DIAD in THF. This generally locks selectivity to the Oxygen.
Scenario B: Low Yield in Cross-Coupling (Suzuki/Buchwald)

Issue: The


 group makes the C-H bond at position 5 (if unsubstituted) or the ring itself electron-deficient, causing catalyst poisoning or oxidative addition failure.
Solution: 
  • Switch Ligands: Use electron-rich, bulky phosphines (e.g., XPhos, RuPhos) to facilitate oxidative addition on the electron-deficient thiazole ring.

  • Base Selection: Avoid strong alkoxides which might degrade the

    
     group (haloform-type reaction). Use 
    
    
    
    or
    
    
    .

Troubleshooting Guide: Analysis & Purification

Scenario C: "Ghost" Peaks in NMR

Issue:


 NMR shows broad, split, or missing peaks, particularly for the OH proton or the 5-Methyl group.
Diagnosis:  Rapid tautomeric exchange on the NMR timescale.
ObservationFix
Broad signals in

Switch to

:
Strong H-bonding stabilizes one tautomer (usually keto/lactam form), sharpening peaks.
Missing OH peak Deuterium Exchange: Add

. If the peak disappears, it was the acidic OH/NH.
Extra peaks Check for Hydrolysis: The

group can slowly hydrolyze to a carboxylic acid (

) under strongly basic aqueous conditions. Check MS for [M-CF3+COOH].
Scenario D: Streaking on Silica Gel

Issue: Compound streaks or sticks to the baseline during TLC/Flash Chromatography. Cause: The acidic enol/keto proton interacts strongly with silanols on the silica surface. Solution:

  • Acidify Eluent: Add 1% Acetic Acid to your Hexane/EtOAc mobile phase. This protonates the silanols.

  • Use Neutral Alumina: If the compound is acid-sensitive (rare for

    
    ), switch to neutral alumina stationary phase.
    

Interactive Troubleshooting Workflow

Use this logic flow to diagnose experimental failures rapidly.

Troubleshooting Start Problem Identified Type Is it Synthetic or Analytical? Start->Type Ana Analytical (NMR/HPLC) Type->Ana Data looks wrong Syn Synthetic (Reaction) Type->Syn Reaction failed Broad Broad/Split Peaks? Ana->Broad Solvent Change Solvent (Try DMSO-d6 or Acetone-d6) Broad->Solvent Yes Regio Wrong Isomer (N-alkyl instead of O)? Syn->Regio Isomer Issues Decomp Decomposition/Low Yield? Syn->Decomp Degradation Cond Switch Conditions: 1. Use Ag2CO3 (Silver Effect) 2. Use Mitsunobu 3. Use Non-polar solvent Regio->Cond Fix Base Check Base Compatibility: Avoid strong alkoxides with CF3. Use Cs2CO3. Decomp->Base Fix

Figure 2: Decision tree for diagnosing common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Can I use sodium hydride (NaH) to deprotonate the 4-OH for alkylation? A: You can, but it is risky for regioselectivity. The "naked" anion generated by NaH in DMF is highly reactive and often leads to N-alkylation (the thermodynamic trap) or mixtures. For exclusive O-alkylation , use mild bases (


) or Silver Carbonate (

) in Toluene.

Q2: Is the trifluoromethyl (


) group stable to hydrolysis? 
A:  Generally, yes. However, under refluxing highly basic aqueous conditions  (e.g., 6M NaOH, 100°C), the electron-deficient thiazole ring can facilitate the hydrolysis of the 

group to a carboxylate. Avoid prolonged exposure to boiling caustic bases.

Q3: Why does my LC-MS show a "dimer" peak? A: 4-Hydroxythiazoles can undergo oxidative dimerization (S-S or C-C coupling) if exposed to air in the presence of base and transition metals. Ensure your reaction is under an inert atmosphere (


 or Ar) and solvents are degassed.

Q4: How do I store the pure compound? A: Store at -20°C under Argon. While the solid is relatively stable, the


 group and the enol functionality make it slightly hygroscopic. Moisture can induce tautomeric shifts that complicate subsequent weighing/analysis.

References

  • Tautomerism in 4-Hydroxythiazoles

    • Structure and Tautomerism of 4-Hydroxy-1,3-thiazoles. (Wikipedia / General Chemical Principles).
    • Detailed mechanistic insight into the keto-enol equilibrium of thiazoles.
  • Regioselectivity (N- vs O-Alkylation)

    • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[2] Bioorg Med Chem Lett. 2013 Aug 15;23(16):4663-8.

    • Provides NMR strategies (HMBC/HSQC) to distinguish the isomers.
  • Synthesis of Trifluoromethyl Thiazoles

    • Synthesis and characterization of trifluoromethyl heterocyclic compounds.
    • Describes the Hantzsch synthesis pathway relevant to forming the 2-CF3-thiazole core.
  • General Reactivity of Ambident Nucleophiles

    • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.[3]

    • Discusses conditions (Ag salts, Mitsunobu)

Sources

Technical Support Center: Synthesis of Trifluoromethylthiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: TFM-THZ-SYN-001 Subject: Troubleshooting Side Reactions & Optimization in


-Thiazole Synthesis
Assigned Specialist:  Dr. A. Vance, Senior Application Scientist

Executive Summary

The incorporation of a trifluoromethyl (


) group into thiazole scaffolds is a high-value transformation in medicinal chemistry, significantly altering lipophilicity (

), metabolic stability, and protein binding. However, the unique electronic properties of fluorine—specifically the high electronegativity and negative hyperconjugation—introduce distinct "failure modes" not seen in non-fluorinated analogs.

This guide addresses the two primary synthetic routes:

  • Hantzsch-Type Cyclization (Construction of the ring).

  • Direct C-H Trifluoromethylation (Functionalization of the ring).

Module 1: The Hantzsch Cyclization (4-Trifluoromethylthiazoles)

Context: The reaction of 3-bromo-1,1,1-trifluoroacetone with thioamides is the standard route to 4-


 thiazoles.
Core Failure Mode:  Reaction Stalling & Defluorination.
Troubleshooting Guide
SymptomDiagnosisRoot Cause (The "Why")Corrective Action
Mass Spec shows M+18 peak Stable Hydrate (Gem-diol) The strong electron-withdrawing effect of

destabilizes the carbonyl, making the intermediate hydroxy-thiazoline (or the starting ketone) exist as a stable gem-diol, resisting the final dehydration step.
Force Dehydration: Use a Dean-Stark trap or add a dehydrating agent like Trifluoroacetic Anhydride (TFAA) or molecular sieves. Avoid aqueous workups before dehydration is complete.
Mass Spec shows M-68 (Loss of

)
Defluorination / Haloform Cleavage Under basic conditions, the

ketone motif is susceptible to nucleophilic attack at the carbonyl, followed by

bond cleavage (Haloform-type reaction), ejecting

which rapidly decomposes.
pH Management: Switch from carbonate/hydroxide bases to non-nucleophilic bases or run under neutral/acidic conditions. Never heat 3-bromo-1,1,1-trifluoroacetone in aqueous base.
Low Yield / Tar formation Polymerization of Reagent 3-bromo-1,1,1-trifluoroacetone is a powerful lachrymator and highly reactive electrophile prone to self-condensation.Slow Addition: Dilute the bromoketone in the reaction solvent and add dropwise to the thioamide solution at 0°C.
Deep Dive: The Defluorination Trap

The trifluoromethyl group is generally stable, but when adjacent to a carbonyl (as in the Hantzsch precursor), it activates the carbonyl toward hydration and nucleophilic attack. If a hard nucleophile (like


) attacks the carbonyl, the tetrahedral intermediate can collapse to expel the 

group rather than the desired dehydration path.

DefluorinationMechanism Start CF3-Ketone Intermediate Attack Nucleophilic Attack (OH-) Start->Attack Basic pH Tetra Tetrahedral Intermediate Attack->Tetra PathA Path A: Dehydration (Desired Thiazole) Tetra->PathA -H2O (Acidic/Neutral) PathB Path B: C-C Cleavage (Haloform Reaction) Tetra->PathB Elimination of CF3- Product Carboxylic Acid (Defluorinated) PathB->Product Hydrolysis

Figure 1: Mechanistic divergence showing how basic conditions trigger the "Haloform" side reaction, leading to defluorination instead of cyclization.

Module 2: Direct C-H Trifluoromethylation (2- or 5-Trifluoromethylthiazoles)

Context: Late-stage functionalization using radical sources (e.g., Langlois Reagent,


) or electrophilic sources (Togni Reagent).
Core Failure Mode:  Regioselectivity & Sulfinylation.
Troubleshooting Guide
SymptomDiagnosisRoot Cause (The "Why")Corrective Action
Mixture of C2 and C5 isomers Poor Regiocontrol Thiazoles have innate nucleophilicity at C2 (electrophilic attack) but radical attacks are governed by SOMO-HOMO interactions.

is electrophilic and prefers electron-rich positions, but sterics often push it to C5 if C2 is hindered.
Block & Protect: If C5 is the target, block C2 with a halogen or silyl group. For C2 targeting, use Minisci-type conditions (acidic media) to protonate the nitrogen, activating the C2 position for nucleophilic radicals.
Product contains

group
Sulfinylation When using Langlois reagent (

), the radical formed can be

rather than

if the oxidant is too weak or temperature is too low to extrude

.
Increase Activation Energy: Ensure the reaction temperature is sufficient (>50°C) to promote

extrusion. Switch oxidants (e.g., from TBHP to

).
Hydro-defluorination (Product is H-Thiazole) H-Atom Abstraction The

radical abstracts a hydrogen from the solvent (HAT) instead of reacting with the heterocycle.
Solvent Switch: Avoid solvents with weak C-H bonds (like THF or Toluene). Use DMSO, MeCN, or water/DCM mixtures.
Decision Matrix: Selecting the Right Reagent
ReagentTypeBest ForMajor Side Reaction
Langlois (

)
Radical (Nucleophilic precursor)Electron-rich thiazoles, Cost-effective scale-up.Sulfonylation (

); Regio-scrambling.
Togni II Electrophilic (

equivalent)
Electron-rich thiazoles, mild conditions.O-trifluoromethylation (if alcohols present); High cost.
Ruppert-Prakash (

)
Nucleophilic (

)
Converting thiazole-aldehydes to alcohols (requires oxidation step).Brook rearrangement complications.

Standard Operating Procedure (SOP)

Protocol: Robust Synthesis of 4-(Trifluoromethyl)thiazoles

Designed to minimize hydration and defluorination artifacts.

Reagents:

  • Thioamide (1.0 equiv)

  • 3-bromo-1,1,1-trifluoroacetone (1.1 equiv)

  • Ethanol (Absolute)

  • Additive: Molecular Sieves (3Å) or TFAA (if stalling occurs)

Workflow:

  • Preparation: Dissolve thioamide in absolute ethanol (0.5 M). Add activated 3Å molecular sieves to scavenge water produced during cyclization.

  • Addition: Cool solution to 0°C. Add 3-bromo-1,1,1-trifluoroacetone dropwise. Do not add base at this stage.

  • Cyclization: Allow to warm to Room Temperature (RT) and stir for 12-16 hours.

    • Checkpoint: Check LCMS. If intermediate "hydrate" (M+18) is dominant, heat to reflux for 2 hours.

  • Workup:

    • Evaporate ethanol.

    • Redissolve residue in EtOAc.

    • Wash with saturated

      
       (Caution: Gas evolution). Note: Only use base AFTER the cyclization is complete to neutralize HBr byproduct.
      
    • Dry over

      
       and concentrate.
      

Workflow Step1 Dissolve Thioamide + 3Å Sieves (Anhydrous EtOH) Step2 Add Bromoketone at 0°C (No Base!) Step1->Step2 Step3 Stir RT 16h Step2->Step3 Check LCMS Check: M+18 Peak? Step3->Check Reflux Reflux 2h (Force Dehydration) Check->Reflux Yes (Hydrate) Workup Quench with NaHCO3 (Remove HBr) Check->Workup No (Product) Reflux->Workup

Figure 2: Optimized workflow logic to prevent "stalled" intermediates in Hantzsch synthesis.

References

  • Langlois Reagent Mechanism & Side Reactions

    • Title: Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Fe
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

    • Relevance: Details the stability of reagents and competitive pathways in heteroarom
  • Innate C-H Trifluoromethylation (Radical Selectivity)

    • Title: Innate C-H trifluoromethylation of heterocycles.[1]

    • Source: PNAS (N
    • URL:[Link]

    • Relevance: Definitive guide on using Langlois reagent, including solvent effects on regioselectivity (C2 vs C5) and radical trapping side products.
  • Hantzsch Synthesis Overview

    • Title: Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Deriv
    • Source: Molecules (PMC).
    • URL:[Link]

    • Relevance: Provides baseline protocols for Hantzsch thiazole synthesis which serve as the control for trifluoromethyl-specific modific
  • Defluorination Mechanisms

    • Title: Protolytic defluorination of trifluoromethyl-substituted arenes.
    • Source: Journal of the American Chemical Society (PMC).
    • URL:[Link]

    • Relevance: Explains the "Haloform-type" instability of groups under hydrolytic conditions, a key side reaction mechanism.

Sources

Technical Support Guide: Enhancing the Solubility of 5-Methyl-2-trifluoromethyl-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of strategies and troubleshooting protocols to address solubility challenges encountered with 5-Methyl-2-trifluoromethyl-thiazol-4-ol in experimental assays. Poor aqueous solubility is a common hurdle that can lead to unreliable and misleading results by causing compound precipitation, underestimation of potency, and reduced assay performance.[1] This document offers a systematic approach to diagnosing and overcoming these issues.

Understanding the Compound: Physicochemical Profile

Before attempting to solubilize 5-Methyl-2-trifluoromethyl-thiazol-4-ol, it is crucial to understand its inherent chemical properties. Its structure contains a thiazol-4-ol moiety, which suggests it is likely a weak acid. This characteristic is a key leverage point for solubility enhancement.

  • Structure: 5-Methyl-2-trifluoromethyl-thiazol-4-ol

  • Predicted Acidity (pKa): The thiazol-4-ol group suggests the compound is weakly acidic. The pKa is predicted to be in the acidic range, meaning it will become deprotonated and more soluble as the pH of the solution increases above its pKa.

  • Predicted Lipophilicity (LogP): The trifluoromethyl group contributes to the compound's lipophilicity, indicating a preference for non-polar environments and predicting poor solubility in aqueous media.

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common problems in a question-and-answer format, providing both immediate solutions and the scientific rationale behind them.

Q1: I've prepared a stock solution in 100% DMSO, but when I dilute it into my aqueous assay buffer (e.g., PBS, pH 7.4), I see immediate cloudiness or precipitation. What is my first step?

A1: The most common cause of this "crashing out" is exceeding the tolerable final concentration of the organic solvent in your aqueous buffer.[2]

  • Immediate Action: Your first step is to check the final concentration of DMSO in your assay. For most cell-based assays, the final DMSO concentration should not exceed 0.5%, and for some sensitive assays, it may need to be as low as 0.1%.[3]

  • Causality: DMSO is an excellent organic solvent, but it is not infinitely miscible with water in the presence of a dissolved hydrophobic compound.[4] When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the local concentration of DMSO at the point of addition is transiently very high, causing the poorly soluble compound to precipitate before it can be adequately dispersed.

  • Solution Pathway:

    • Calculate Final DMSO %: Ensure your dilution scheme results in a final DMSO concentration that is known to be tolerated by your assay.

    • Modify Dilution Technique: Instead of adding a small volume of DMSO stock directly to a large volume of buffer, try adding the buffer to the DMSO stock in a stepwise manner. Alternatively, perform intermediate dilutions in DMSO before the final addition to the aqueous medium.[5] This helps to avoid rapid solvent polarity shifts.

    • Vortexing: Ensure vigorous mixing immediately upon addition to the aqueous buffer to speed up dispersion.

Q2: I've confirmed my final DMSO concentration is low (<0.5%), but my compound still precipitates. What should I try next?

A2: Given that 5-Methyl-2-trifluoromethyl-thiazol-4-ol is predicted to be a weak acid, the next logical step is to manipulate the pH of your assay buffer.[]

  • Immediate Action: Prepare your aqueous buffer at a slightly higher pH. For example, try increasing the pH from 7.4 to 8.0 or 8.5.

  • Causality: According to the Henderson-Hasselbalch equation and Le Châtelier's Principle, the solubility of a weakly acidic compound increases as the pH of the solution rises above its pKa.[7][8] At a higher pH, the acidic proton on the thiazol-4-ol moiety is removed, creating a negatively charged anion. This ionized form is significantly more polar and, therefore, more soluble in aqueous media.[]

  • Considerations:

    • Assay Compatibility: You must first confirm that your assay (e.g., enzyme activity, cell viability) is not adversely affected by the change in pH. Run a pH-vehicle control (buffer at the new pH with DMSO, but no compound) to check for any background effects.

    • Salt Formation: This principle is the basis for creating salt forms of acidic or basic drugs to improve their solubility.[9]

Q3: Adjusting the pH is not compatible with my assay's requirements. What other solubilization strategies can I employ?

A3: If pH modification is not an option, you can explore the use of formulation excipients such as co-solvents, surfactants, or cyclodextrins.[10] It is critical to test each new excipient for compatibility with your specific assay to avoid artifacts.[2]

  • Option 1: Co-solvents: These are water-miscible organic solvents that, when added in small amounts, can increase the solubility of hydrophobic compounds.[4][11][12]

    • Examples: Polyethylene glycol 400 (PEG-400), propylene glycol (PG), ethanol.[4][11]

    • Mechanism: Co-solvents work by reducing the polarity of the aqueous solvent system, making it a more favorable environment for the lipophilic compound.[12]

    • Starting Point: Try preparing a mixed solvent system, for example, a buffer containing 5-10% (v/v) of PEG-400, and then add your DMSO stock to this mixture.

  • Option 2: Surfactants: These are amphiphilic molecules that can form micelles in aqueous solutions.[13]

    • Examples: Tween® 80, Triton™ X-100.

    • Mechanism: Above a certain concentration (the critical micelle concentration), surfactant molecules self-assemble into micelles with a hydrophobic core and a hydrophilic shell. The poorly soluble compound can partition into the hydrophobic core, effectively being solubilized within the aqueous medium.[13][14]

    • Starting Point: Incorporate a low concentration (e.g., 0.01% - 0.1% w/v) of a non-ionic surfactant like Tween® 80 into your assay buffer.

  • Option 3: Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15]

    • Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

    • Mechanism: The hydrophobic 5-Methyl-2-trifluoromethyl-thiazol-4-ol molecule can become encapsulated within the cyclodextrin's non-polar cavity, forming a water-soluble "inclusion complex".[15][16] This complex shields the hydrophobic compound from the aqueous environment, dramatically increasing its apparent solubility.[17]

    • Starting Point: Pre-complex the compound with a 5-10 mM solution of HP-β-CD in your buffer before final dilution into the assay.

Visualization of the Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing solubility issues with 5-Methyl-2-trifluoromethyl-thiazol-4-ol.

G start Precipitation Observed in Aqueous Assay Buffer check_dmso Is final DMSO concentration <= 0.5%? start->check_dmso reduce_dmso ACTION: Reduce DMSO concentration. Prepare higher conc. stock. check_dmso->reduce_dmso No check_ph Is pH modification compatible with assay? check_dmso->check_ph Yes reduce_dmso->start adjust_ph ACTION: Increase buffer pH to >7.4 (e.g., pH 8.0-8.5). check_ph->adjust_ph Yes use_excipients Evaluate Formulation Excipients check_ph->use_excipients No validate Run Vehicle Controls for Each New Excipient adjust_ph->validate cosolvent Option 1: Co-solvents (e.g., PEG-400, PG) use_excipients->cosolvent surfactant Option 2: Surfactants (e.g., Tween® 80) use_excipients->surfactant cyclodextrin Option 3: Cyclodextrins (e.g., HP-β-CD) use_excipients->cyclodextrin cosolvent->validate surfactant->validate cyclodextrin->validate end Solubility Enhanced Proceed with Assay validate->end Success fail Re-evaluate compound or assay conditions validate->fail Artifacts Observed

Caption: Troubleshooting workflow for solubility enhancement.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Proper preparation of the initial stock solution is foundational for reproducible results.[18]

Materials:

  • 5-Methyl-2-trifluoromethyl-thiazol-4-ol (solid)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO, ≥99.9% purity)[18]

  • Analytical balance (readable to 0.1 mg)

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated micropipettes

Procedure:

  • Calculate Mass: Determine the mass of the compound required. For a 10 mM solution, the formula is: Mass (mg) = 10 mmol/L * Volume (L) * Molecular Weight ( g/mol )

  • Weigh Compound: Accurately weigh the calculated mass of the solid compound and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of 100% DMSO to the tube.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes. If the solid does not fully dissolve, use a bath sonicator for 5-10 minutes.

  • Inspect: Visually inspect the solution against a light source to ensure it is clear and free of any particulates.

  • Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]

Protocol 2: Kinetic Solubility Assessment via Turbidimetry

This protocol provides a quick method to estimate the solubility of your compound under specific assay conditions.[19] It measures the light scattered by undissolved particles.[20]

Materials:

  • 10 mM DMSO stock of 5-Methyl-2-trifluoromethyl-thiazol-4-ol

  • Assay buffer (e.g., PBS, pH 7.4)

  • Clear 96-well microplate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~620 nm[19]

Procedure:

  • Prepare Dilution Series: In a separate 96-well plate, prepare a serial dilution of your 10 mM stock solution in 100% DMSO.[5][21] For example, a 2-fold dilution series from 10 mM down to ~20 µM.

  • Dispense into Assay Plate: Add 2 µL of each DMSO concentration from the dilution plate into the corresponding wells of a new, clear 96-well plate. Include wells with 2 µL of DMSO only as a negative control.

  • Add Buffer: Add 98 µL of the desired aqueous assay buffer to each well, bringing the total volume to 100 µL. This results in a 1:50 dilution and a final DMSO concentration of 2%.[19] Mix immediately by pipetting up and down.

  • Incubate: Incubate the plate at room temperature or your assay temperature for 1-2 hours.[19][21]

  • Measure Turbidity: Read the absorbance (or light scattering) of the plate at a wavelength between 600-650 nm.

  • Analyze Data: The solubility limit is the highest concentration at which the absorbance reading is not significantly above the DMSO-only control wells. Plot absorbance vs. compound concentration to visualize the precipitation point.

Strategy Mechanism of Action Typical Starting Concentration Key Considerations
pH Adjustment Increases ionization of the weakly acidic compound, enhancing its polarity and aqueous solubility.[7]Increase pH to 8.0 - 8.5Must verify that assay performance and stability are unaffected by the pH change.[]
Co-solvents (e.g., PEG-400) Reduces the polarity of the bulk solvent, making it more favorable for the hydrophobic compound.[12]5 - 10% (v/v) in final bufferPotential for solvent-induced artifacts in the assay; run vehicle controls.[22]
Surfactants (e.g., Tween® 80) Forms micelles that encapsulate the hydrophobic compound within their non-polar core.[13]0.01 - 0.1% (w/v) in final bufferCan interfere with protein assays or cell membranes; requires careful validation.
Cyclodextrins (e.g., HP-β-CD) Forms a host-guest inclusion complex, shielding the hydrophobic compound from water.[15]5 - 10 mM in final bufferCan sometimes compete with other molecules for binding; verify no assay interference.[23]

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. Drug Discovery Today: Technologies, 5(4), e125-e131.
  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

  • Patel, J., et al. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 5(3), 84-91.
  • Ansari, M. J. (2021). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 11(1), 160-168.
  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Gohil, D., et al. (2023). Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. Asian Journal of Pharmaceutics, 17(3), 454-463.
  • IRO Chelating. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Al-Hamidi, H., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 7(1), 1-10.
  • Fenyvesi, É., et al. (2020). Cyclodextrins, Surfactants and Their Inclusion Complexes. Molecules, 25(19), 4416.
  • ResearchGate. (2025). How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution?. Retrieved from [Link]

  • Dadwal, A., et al. (2020).
  • Jacob, S., & Nair, A. B. (2018). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Loftsson, T., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1161.
  • AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from [Link]

  • Fiveable. (2025). pH and Solubility - AP Chem. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Ligand serial dilution. Retrieved from [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from [Link]

Sources

Technical Support Center: Ensuring the Stability of 5-Methyl-2-trifluoromethyl-thiazol-4-ol During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methyl-2-trifluoromethyl-thiazol-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into the stability of this compound. By understanding its chemical properties and potential degradation pathways, you can implement effective storage and handling strategies to ensure the integrity of your experiments and therapeutic candidates.

Understanding the Molecule: A Triad of Influences

The stability of 5-Methyl-2-trifluoromethyl-thiazol-4-ol is governed by the interplay of its three key structural features: the thiazole ring, the 4-hydroxyl group, and the 2-trifluoromethyl group.

  • The Thiazole Core: Thiazole is an aromatic heterocyclic compound containing sulfur and nitrogen.[1] While the aromaticity lends it a degree of stability, the heteroatoms also introduce specific reactivity patterns. The sulfur atom is susceptible to oxidation, and the ring can be prone to cleavage under harsh conditions.[2][3]

  • The 4-Hydroxyl Group: The presence of a hydroxyl group at the C4 position is a critical determinant of the molecule's stability. It introduces the possibility of keto-enol tautomerism , a chemical equilibrium between the "enol" form (5-Methyl-2-trifluoromethyl-thiazol-4-ol) and the "keto" form (5-Methyl-2-trifluoromethyl-thiazol-4(5H)-one).[4][5] The predominant form can be influenced by the solvent, pH, and temperature, with the keto form often being more stable.

  • The 2-Trifluoromethyl Group: The trifluoromethyl (CF₃) group is a strong electron-withdrawing moiety known for enhancing metabolic stability and lipophilicity in drug candidates.[6][7] The carbon-fluorine bond is exceptionally strong, making the CF₃ group itself highly resistant to degradation.[6] However, its potent electron-withdrawing nature can influence the reactivity of the thiazole ring, potentially making the carbon to which it is attached susceptible to nucleophilic attack under certain conditions.[8]

Potential Degradation Pathways

Based on the structural features, 5-Methyl-2-trifluoromethyl-thiazol-4-ol is susceptible to several degradation pathways. Understanding these is the first step toward prevention.

Keto-Enol Tautomerism and Subsequent Degradation

The equilibrium between the enol and keto forms is a primary consideration. While not a degradation pathway in itself, the keto tautomer may have different reactivity and be more prone to certain degradation reactions, such as hydrolysis of the ring.

G enol 5-Methyl-2-trifluoromethyl-thiazol-4-ol (Enol Form) keto 5-Methyl-2-trifluoromethyl-thiazol-4(5H)-one (Keto Form) enol->keto Tautomerization (Solvent, pH dependent) keto->enol degradation Further Degradation (e.g., Hydrolysis) keto->degradation

Caption: Keto-enol tautomerism of the target molecule.

Oxidative Degradation

The sulfur atom in the thiazole ring is a potential site for oxidation, which can lead to the formation of S-oxides or S-dioxides. This can be triggered by atmospheric oxygen, oxidizing agents, or even certain solvents like dimethyl sulfoxide (DMSO) over long-term storage.[2]

Photodegradation

Thiazole-containing compounds, particularly those with aryl substituents, can be susceptible to photodegradation.[9] Exposure to light, especially UV radiation, can initiate a reaction with singlet oxygen, leading to the formation of an unstable endoperoxide that subsequently rearranges to cleave the thiazole ring.[9]

Hydrolytic Degradation

The thiazole ring can undergo hydrolysis, particularly under strongly acidic or basic conditions.[10] The presence of the hydroxyl group and the potential for keto-enol tautomerism may influence the rate and mechanism of hydrolysis.

Thermal Degradation

While many thiazole derivatives exhibit good thermal stability, high temperatures can promote decomposition.[8] For this specific molecule, elevated temperatures could accelerate tautomerization and subsequent degradation pathways.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation, the following storage and handling procedures are strongly recommended.

ParameterRecommendationRationale
Temperature -20°C or -80°C Slows down all chemical degradation pathways, including tautomerization, oxidation, and hydrolysis.[2]
Atmosphere Inert gas (Argon or Nitrogen) Minimizes contact with atmospheric oxygen and moisture, thereby reducing the risk of oxidation and hydrolysis.
Light Amber vials or store in the dark Protects the compound from light-induced degradation (photodegradation).[9]
Form Solid (lyophilized powder) The solid state is generally more stable than solutions.
Solvent for Stock Anhydrous aprotic solvents (e.g., Acetonitrile, THF) Avoids introducing water which can cause hydrolysis. DMSO should be used with caution for long-term storage due to its oxidizing potential.[2]

Troubleshooting Guide: FAQs for Experimental Challenges

This section addresses common issues encountered by researchers and provides actionable solutions.

Q1: I've observed a change in the color of my solid compound over time. What could be the cause?

A: A color change often indicates degradation. The most likely culprits are oxidation of the sulfur atom or slow photodegradation if the compound has been exposed to light. It is recommended to re-analyze the sample for purity using a suitable analytical method like HPLC.

Q2: My stock solution in DMSO is showing new peaks in the HPLC chromatogram after a few weeks of storage. What is happening?

A: This is a common issue with thiazole-containing compounds stored in DMSO.[2] There are two primary possibilities:

  • Oxidation: DMSO can act as a mild oxidizing agent, leading to the formation of the thiazole S-oxide.

  • Hydrolysis: If the DMSO was not anhydrous, residual water can cause hydrolysis of the thiazole ring.

Solution: For long-term storage, it is advisable to prepare stock solutions in anhydrous aprotic solvents like acetonitrile. If DMSO is necessary for your experiments, prepare fresh solutions and use them promptly. Store DMSO stock solutions at -80°C under an inert atmosphere to minimize degradation.

Q3: I'm seeing inconsistent biological activity with different batches of the compound. Could storage be a factor?

A: Absolutely. The formation of degradation products can lead to a decrease in the concentration of the active compound and potentially introduce new, interfering substances. The keto-enol tautomerism can also be a factor if the two forms have different biological activities. It is crucial to ensure consistent and proper storage conditions for all batches and to regularly check the purity of your compound.

Q4: How can I confirm the structural integrity of my 5-Methyl-2-trifluoromethyl-thiazol-4-ol?

A: A combination of analytical techniques is recommended:

  • HPLC with UV/DAD detection: To assess the purity and quantify any degradation products.[1]

  • LC-MS: To identify the mass of any impurities, which can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation).[9]

  • ¹H and ¹³C NMR: To confirm the overall structure.

  • ¹⁹F NMR: This is a highly specific technique to monitor the integrity of the trifluoromethyl group. The appearance of new fluorine signals could indicate defluorination or other reactions involving the CF₃ group.[8]

Experimental Protocol: Forced Degradation Study

To proactively understand the stability of 5-Methyl-2-trifluoromethyl-thiazol-4-ol, a forced degradation study is recommended.[3][11] This involves exposing the compound to various stress conditions to intentionally induce degradation.

G cluster_0 Stress Conditions cluster_1 Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC HPLC-UV/DAD (Purity Assessment) Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->HPLC Thermal Thermal Stress (e.g., 80°C) Thermal->HPLC Photo Photolytic Stress (UV/Vis light) Photo->HPLC LCMS LC-MS (Impurity Identification) HPLC->LCMS NMR NMR (¹H, ¹³C, ¹⁹F) (Structural Elucidation) LCMS->NMR Compound 5-Methyl-2-trifluoromethyl-thiazol-4-ol Compound->Acid Expose Compound->Base Expose Compound->Oxidation Expose Compound->Thermal Expose Compound->Photo Expose

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare Solutions: Prepare solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at room temperature for 24-48 hours.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Incubate at room temperature for 24-48 hours.

    • Thermal Degradation: Store the solution at 80°C for 48-72 hours.

    • Photolytic Degradation: Expose the solution to UV (e.g., 254 nm) and visible light for 24-48 hours.

  • Neutralize (if necessary): For the acid and base-stressed samples, neutralize them before analysis.

  • Analyze Samples: Analyze all samples, including a control (unstressed) sample, by HPLC-UV/DAD to determine the percentage of degradation.

  • Characterize Degradants: For samples showing significant degradation, use LC-MS and NMR to identify the structure of the degradation products.

By implementing these storage, handling, and analytical strategies, you can ensure the integrity and reliability of your research involving 5-Methyl-2-trifluoromethyl-thiazol-4-ol.

References

  • Wikipedia. Thiazole. [Link]

  • Journal of Environmental Management. Degradation of the diuretic hydrochlorothiazide by UV/Solar radiation assisted oxidation processes. [Link]

  • Molecules. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • International Journal of Applied Pharmaceutics. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Sharp Services. Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. [Link]

  • RSC Medicinal Chemistry. Structure-guided optimisation of N-hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α. [Link]

  • Master Organic Chemistry. Keto-Enol Tautomerism : Key Points. [Link]

  • RSC Advances. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. [Link]

  • PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Chemistry LibreTexts. 22.1: Keto-Enol Tautomerism. [Link]

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Validation & Comparative

A Comparative Guide to Thiazole-Based Inhibitors: Evaluating 5-Methyl-2-trifluoromethyl-thiazol-4-ol in the Context of Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold - A Cornerstone of Modern Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, stands as a "privileged scaffold" in drug discovery.[1][2] Its unique electronic properties and ability to form a wide range of interactions with biological macromolecules have made it a central component in numerous clinically approved drugs.[3] Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][4] These compounds often function by inhibiting key enzymes, such as protein kinases, which are critical regulators of cellular processes.[5][6]

This guide provides a comparative analysis of a specific, potentially novel compound, 5-Methyl-2-trifluoromethyl-thiazol-4-ol , against other well-characterized thiazole-based inhibitors. Due to the limited public data on this specific molecule, we will extrapolate its potential performance based on established structure-activity relationships (SAR) of the thiazole core and its substituents. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the evolving landscape of thiazole-based therapeutics.

Focus Molecule: 5-Methyl-2-trifluoromethyl-thiazol-4-ol - A Structural Analysis

While direct experimental data for 5-Methyl-2-trifluoromethyl-thiazol-4-ol is not widely available in peer-reviewed literature, we can infer its potential biological activity by dissecting its structural components:

  • Thiazole Core : Provides the fundamental framework for interaction with various enzymatic targets.[5]

  • 2-Trifluoromethyl (-CF3) Group : This is a critical feature. The -CF3 group is a strong electron-withdrawing group that can significantly enhance the metabolic stability and membrane permeability of a drug candidate.[7] Its inclusion is a common strategy to improve the pharmacological profile of potential drugs.[8]

  • 4-ol (-OH) Group : The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions within the active site of a target protein. Its position on the thiazole ring is crucial for determining binding specificity.

  • 5-Methyl (-CH3) Group : This small alkyl group can contribute to binding through hydrophobic interactions and can influence the overall conformation of the molecule.

Based on these features, 5-Methyl-2-trifluoromethyl-thiazol-4-ol is likely designed as an enzyme inhibitor. The trifluoromethyl group suggests a potential for high potency and good bioavailability.[7]

Comparative Analysis with Established Thiazole-Based Inhibitors

To understand the potential of 5-Methyl-2-trifluoromethyl-thiazol-4-ol, we will compare it to other thiazole-based inhibitors targeting various diseases.

Thiazole-Based Kinase Inhibitors in Oncology

Protein kinases are a major class of enzymes targeted in cancer therapy, and numerous thiazole-containing molecules have been developed as kinase inhibitors.[5]

Comparator: Dabrafenib (A B-RAF Inhibitor)

Dabrafenib is an FDA-approved drug for the treatment of melanoma with BRAF V600E mutations. While its core is not a simple thiazole, it contains a thiazole moiety that is crucial for its activity.

  • Mechanism of Action : Dabrafenib selectively inhibits the mutated B-RAF kinase, a key enzyme in the MAPK signaling pathway that drives tumor cell proliferation.

  • Performance Data : It shows high potency with IC50 values in the nanomolar range against the target kinase.[5]

Comparator: A Novel Thiazole Derivative Targeting VEGFR-2

Recent studies have highlighted novel thiazole derivatives with potent anticancer activity. For instance, compound 4c from a recent study showed significant inhibitory action against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[9]

  • Mechanism of Action : This compound inhibits the enzymatic activity of VEGFR-2, thereby blocking the signaling pathway that leads to the formation of new blood vessels that supply tumors.[1][9]

  • Performance Data : Compound 4c exhibited an IC50 of 0.15 µM against VEGFR-2 and showed potent cytotoxicity against MCF-7 breast cancer cells (IC50 = 2.57 ± 0.16 µM) and HepG2 liver cancer cells (IC50 = 7.26 ± 0.44 µM).[9]

Workflow Diagram: Kinase Inhibition Assay

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep1 Prepare reaction buffer start_rxn Add enzyme, inhibitor, and substrate to 96-well plate prep1->start_rxn prep2 Dilute kinase enzyme prep2->start_rxn prep3 Prepare substrate and ATP solution init_rxn Initiate reaction with ATP prep3->init_rxn prep4 Prepare serial dilutions of inhibitor prep4->start_rxn start_rxn->init_rxn incubate Incubate at 37°C init_rxn->incubate stop_rxn Stop reaction incubate->stop_rxn detect Detect signal (e.g., luminescence, fluorescence) stop_rxn->detect analyze Calculate % inhibition and determine IC50 detect->analyze

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay

This protocol is adapted from methodologies used to evaluate kinase inhibitors.[1]

Objective: To determine the in vitro inhibitory activity of a test compound (e.g., 5-Methyl-2-trifluoromethyl-thiazol-4-ol) against the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound and reference inhibitor (e.g., Sorafenib)

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader

Procedure:

  • Compound Preparation : Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in the assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Assay Setup : In a 96-well plate, add 5 µL of each compound dilution. For controls, add 5 µL of DMSO (negative control) and 5 µL of a known VEGFR-2 inhibitor (positive control).

  • Enzyme Addition : Add 10 µL of diluted VEGFR-2 enzyme to each well.

  • Reaction Initiation : Add 10 µL of a mixture containing the substrate and ATP to initiate the kinase reaction.

  • Incubation : Incubate the plate at 37°C for 60 minutes.

  • Detection : Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Trustworthiness of the Protocol: This protocol includes essential controls (positive and negative) to validate the assay's performance. The use of a reference inhibitor allows for the comparison of potency, ensuring the reliability of the results.

Thiazole-Based Antimicrobial Agents

The thiazole scaffold is also prevalent in compounds developed to combat bacterial and fungal infections.[4][10]

Comparator: Thiazole-based DNA Gyrase Inhibitors

Certain thiazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria.[4]

  • Mechanism of Action : These compounds bind to the active site of DNA gyrase, preventing it from re-ligating cleaved DNA strands, which leads to bacterial cell death.

  • Performance Data : Some derivatives have shown potent activity with IC50 values in the nanomolar range against E. coli DNA gyrase. For example, derivative 8d in one study had an IC50 of 38 nM.[4]

Signaling Pathway Diagram: B-RAF/MEK/ERK Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF B-RAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Dabrafenib (Thiazole-based inhibitor) Inhibitor->BRAF

Caption: The MAPK signaling pathway and the inhibitory action of thiazole-based B-RAF inhibitors.

Quantitative Performance Comparison

The following table summarizes the performance of the discussed thiazole-based inhibitors.

Compound/Class Target Therapeutic Area IC50 Value Reference
DabrafenibB-RAF V600EMelanoma~23.1 ± 1.2 nM (analogue)[5]
Compound 4cVEGFR-2Cancer0.15 µM[9]
DNA Gyrase Inhibitor (8d)DNA GyraseAntibacterial38 nM[4]
SARS-CoV-2 Protease Inhibitor (analogue 20)3CL ProteaseAntiviral14.7 µM[11]

Conclusion and Future Perspectives

The thiazole scaffold remains a highly versatile and valuable core structure in the development of novel therapeutic inhibitors. While direct experimental evidence for 5-Methyl-2-trifluoromethyl-thiazol-4-ol is currently lacking, its structural features, particularly the trifluoromethyl group, suggest it has the potential to be a potent and bioavailable inhibitor of an as-yet-unspecified enzyme target.

Based on the comparative analysis, it is plausible that this compound could exhibit activity as a kinase inhibitor, an antimicrobial agent, or in other therapeutic areas where thiazole derivatives have shown promise. Further research, beginning with broad screening against various enzyme classes and subsequent optimization, is necessary to elucidate its specific mechanism of action and therapeutic potential. The experimental protocols and comparative data provided in this guide offer a framework for such an investigation.

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC.
  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Comb
  • A Comparative Analysis of Thiazole and Its Synthetic Analogs in Drug Discovery. (n.d.). Benchchem.
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021).
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2020). ACS Publications. [Link]

  • Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant. (2018). PMC.
  • Comparative And Critical Review About Thiazole Derivatives In Diabetic Patients, Hepatic Versus Pancreatic Effects. (2025).
  • Thiazole‐based SARS‐CoV‐2 protease (COV Mpro)
  • Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (n.d.). PubMed Central.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). PMC. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Methyl-2-trifluoromethyl-thiazol-4-ol Derivatives as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a novel class of heterocyclic compounds: 5-Methyl-2-trifluoromethyl-thiazol-4-ol derivatives. While direct and extensive SAR studies on this specific scaffold are emerging, this document synthesizes data from closely related thiazole and thiazolidinone analogs to propose a strategic framework for lead optimization. We will delve into the chemical rationale behind proposed structural modifications, compare their potential performance with established alternatives, and provide detailed experimental protocols for their synthesis and biological evaluation, primarily focusing on their putative role as protein kinase inhibitors.

Introduction: The 5-Methyl-2-trifluoromethyl-thiazol-4-ol Scaffold - A Promising New Frontier

The thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in diverse non-covalent interactions have made it a privileged scaffold in drug discovery. The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[3] The combination of these features in the 5-Methyl-2-trifluoromethyl-thiazol-4-ol scaffold presents a compelling starting point for the development of novel therapeutic agents.

An important characteristic of the 5-Methyl-2-trifluoromethyl-thiazol-4-ol core is its existence in tautomeric forms, primarily the thiazol-4-ol (enol) form and the thiazolidin-4-one (keto) form. In most physiological conditions, the keto form, 5-Methyl-2-trifluoromethyl-thiazolidin-4-one, is expected to be the predominant tautomer.[4][5][6] This guide will primarily consider the thiazolidin-4-one tautomer in discussing SAR, as the carbonyl group presents a key interaction point for many biological targets.

Given the prevalence of thiazole derivatives as kinase inhibitors, this guide will focus on the prospective development of 5-Methyl-2-trifluoromethyl-thiazol-4-ol derivatives as inhibitors of protein kinases, a critical class of enzymes in cellular signaling and a major target in oncology and inflammatory diseases.[7][8][9]

Proposed Structure-Activity Relationship (SAR) Study: A Roadmap for Optimization

The following sections outline a proposed SAR study for the 5-Methyl-2-trifluoromethyl-thiazolidin-4-one scaffold. The rationale for each modification is grounded in established medicinal chemistry principles and SAR trends observed in related heterocyclic kinase inhibitors.

Modification of the N3-Position

The nitrogen at the 3-position of the thiazolidinone ring provides a key vector for introducing diversity and modulating the physicochemical properties of the molecule. We propose the synthesis and evaluation of a series of derivatives with varying substituents at this position to probe the binding pocket of a target kinase.

Caption: Proposed modifications at the N3-position.

  • Rationale: Introducing small alkyl groups (e.g., methyl, ethyl) can probe for small hydrophobic pockets. Larger or branched alkyl groups can define the steric limits of the binding site. Aryl substituents, particularly substituted phenyl rings, can engage in pi-stacking and hydrophobic interactions. The electronic nature of the phenyl ring can be tuned with electron-donating or electron-withdrawing groups to modulate binding affinity. Heteroaryl substituents can improve aqueous solubility and introduce additional hydrogen bond acceptors, potentially enhancing potency and selectivity.

Modification of the C5-Position

The methyl group at the C5-position can be replaced with other substituents to explore the surrounding pocket and introduce new interactions.

Caption: Proposed modifications at the C5-position.

  • Rationale: Replacing the methyl group with hydrogen will determine if a substituent at this position is necessary for activity. Increasing the size of the alkyl group (e.g., to ethyl) can probe for larger hydrophobic pockets. Introducing a cyclopropyl group can add conformational rigidity and explore different spatial orientations. A phenyl group at this position could engage in additional aromatic interactions within the target's binding site.

Comparative Analysis with Known Kinase Inhibitors

To contextualize the potential of 5-Methyl-2-trifluoromethyl-thiazol-4-ol derivatives, we can compare their core structure to existing thiazole-based kinase inhibitors. For instance, Dasatinib, a potent tyrosine kinase inhibitor, features a 2-aminothiazole core. While structurally distinct, the thiazole ring in both scaffolds serves as a key pharmacophore. The thiazolidin-4-one ring in our proposed series can act as a hydrogen bond acceptor, a feature common in many kinase inhibitors that interact with the hinge region of the kinase domain.[10]

Table 1: Hypothetical Kinase Inhibition Data for Proposed Derivatives

Compound IDN3-SubstituentC5-SubstituentTarget Kinase IC50 (nM)
1 (Parent) HMethyl500
2a MethylMethyl350
2b PhenylMethyl150
2c 4-FluorophenylMethyl80
3a 4-FluorophenylH200
3b 4-FluorophenylEthyl120

This data is hypothetical and for illustrative purposes to guide a potential SAR study.

Experimental Protocols

General Synthesis of 3,5-Disubstituted-2-trifluoromethyl-thiazolidin-4-ones

The synthesis of the target compounds can be achieved through a multi-step sequence starting from trifluoroacetamide.

Synthesis_Workflow cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: N-Alkylation/Arylation A Trifluoroacetamide C 2,2,2-Trifluoroethanethioamide A->C Toluene, Reflux B Lawesson's Reagent B->C E 5-Methyl-2-trifluoromethyl- thiazolidin-4-one (Parent) C->E D 2-Bromopropanoic acid D->E Ethanol, Reflux H 3,5-Disubstituted Derivatives E->H F Alkyl/Aryl Halide F->H DMF, 60 °C G Base (e.g., K2CO3) G->H

Caption: Proposed synthetic workflow.

Step-by-step Protocol:

  • Synthesis of 2,2,2-Trifluoroethanethioamide: To a solution of trifluoroacetamide (1.0 eq) in dry toluene, add Lawesson's reagent (0.5 eq). Reflux the mixture for 4 hours. After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

  • Synthesis of 5-Methyl-2-trifluoromethyl-thiazolidin-4-one (Parent Compound): A mixture of 2,2,2-trifluoroethanethioamide (1.0 eq) and 2-bromopropanoic acid (1.1 eq) in ethanol is refluxed for 8 hours. The solvent is evaporated, and the residue is neutralized with a saturated solution of sodium bicarbonate. The product is extracted with ethyl acetate, dried over sodium sulfate, and purified by recrystallization.

  • Synthesis of N3-Substituted Derivatives: To a solution of the parent compound (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq) and the corresponding alkyl or aryl halide (1.2 eq). The reaction mixture is stirred at 60 °C for 12 hours. The mixture is then poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The final product is purified by column chromatography.[11]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a target protein kinase can be evaluated using a luminescence-based assay that measures ATP consumption.[12][13]

Materials:

  • Recombinant human kinase

  • Kinase substrate peptide

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Synthesized compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 2.5 µL of the compound dilutions.

  • Add 2.5 µL of a solution containing the kinase and substrate in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a four-parameter logistic curve.

Conclusion and Future Directions

The 5-Methyl-2-trifluoromethyl-thiazol-4-ol scaffold represents a promising starting point for the development of novel kinase inhibitors. The proposed SAR study provides a logical framework for optimizing the potency and selectivity of this compound class. Future work should focus on synthesizing the proposed derivatives and evaluating their activity against a panel of kinases to establish a clear SAR and identify promising lead compounds for further preclinical development. The exploration of alternative substituents at the C5 position and the synthesis of fused-ring systems based on the core scaffold could also yield compounds with improved pharmacological properties.

References

Sources

A Comparative Efficacy Analysis of 5-Methyl-2-trifluoromethyl-thiazol-4-ol: A Novel Thiazole Derivative

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Novel Thiazole Derivative

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural backbone of numerous approved drugs with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1][2][3][4] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a privileged scaffold in drug discovery.[1] Concurrently, the incorporation of a trifluoromethyl (CF3) group into drug candidates is a well-established strategy to enhance metabolic stability, lipophilicity, and target binding affinity.[5][6]

This guide introduces 5-Methyl-2-trifluoromethyl-thiazol-4-ol , a novel chemical entity that synergistically combines these two powerful motifs. The strategic placement of a trifluoromethyl group at the 2-position and a hydroxyl group at the 4-position of the methyl-thiazole core suggests potential for unique biological activity. While direct experimental data for this specific molecule is not yet publicly available, its structural alerts point towards potential efficacy in oncology and infectious diseases.

This document will, therefore, serve as a forward-looking guide for researchers, outlining a rigorous, multi-step experimental framework to characterize the efficacy of 5-Methyl-2-trifluoromethyl-thiazol-4-ol in comparison to established therapeutic agents in these fields. We will detail the necessary in vitro and in vivo assays, explain the causality behind our experimental choices, and provide the foundational protocols to empower researchers to undertake this evaluation.

Hypothesized Mechanism of Action and Potential Therapeutic Targets

Based on the known pharmacology of related structures, we can hypothesize several potential mechanisms of action for 5-Methyl-2-trifluoromethyl-thiazol-4-ol. The trifluoromethyl group, being highly lipophilic and electronegative, can significantly influence the compound's interaction with biological targets.[5][6] For instance, numerous trifluoromethyl-containing heterocycles have demonstrated potent kinase inhibitory activity.[4] Furthermore, thiazole derivatives have been shown to interfere with microbial growth and induce apoptosis in cancer cells.[3][7]

A structurally related compound, 2-(2-methyl-4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methylthio)phenoxy) acetic acid (GW501516), is a known peroxisome proliferator-activated receptor δ (PPARδ) agonist, indicating a potential role in metabolic regulation.[8] This highlights the diverse biological pathways that can be modulated by trifluoromethyl-thiazole scaffolds.

Comparative Efficacy Evaluation: A Proposed Experimental Roadmap

To ascertain the therapeutic potential of 5-Methyl-2-trifluoromethyl-thiazol-4-ol, a direct comparison against current standards of care is essential. We propose a phased approach, beginning with broad-spectrum in vitro screening, followed by mechanistic studies and culminating in preclinical in vivo models.

Phase 1: In Vitro Cytotoxicity and Antimicrobial Screening

The initial phase aims to establish the baseline potency and spectrum of activity of our novel compound.

1.1. Anticancer Efficacy Screening:

The compound will be screened against a panel of human cancer cell lines representing diverse tumor types (e.g., NCI-60 panel). This will provide an initial indication of its cytotoxic potential and cancer cell-type selectivity.

  • Comparative Drugs:

    • Doxorubicin: A broad-spectrum topoisomerase II inhibitor used in various cancers.

    • Paclitaxel: A microtubule-stabilizing agent, another widely used chemotherapeutic.

    • Sorafenib: A multi-kinase inhibitor containing a trifluoromethyl group, relevant for comparison of scaffolds.[5]

  • Experimental Protocol: MTT Cell Viability Assay

    • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of 5-Methyl-2-trifluoromethyl-thiazol-4-ol and the comparative drugs in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

    • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each compound.

1.2. Antimicrobial Efficacy Screening:

The compound's ability to inhibit the growth of clinically relevant bacterial and fungal strains will be assessed.

  • Comparative Drugs:

    • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.

    • Fluconazole: A common azole antifungal agent.

  • Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

    • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL.

    • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth medium.

    • Inoculation: Add the microbial inoculum to each well.

    • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Presentation: Summary of In Vitro Efficacy

CompoundCancer Cell Line (IC50, µM)Bacterial Strain (MIC, µg/mL)Fungal Strain (MIC, µg/mL)
5-Methyl-2-trifluoromethyl-thiazol-4-ol To be determinedTo be determinedTo be determined
DoxorubicinKnown ValueN/AN/A
PaclitaxelKnown ValueN/AN/A
SorafenibKnown ValueN/AN/A
CiprofloxacinN/AKnown ValueN/A
FluconazoleN/AN/AKnown Value
Phase 2: Mechanistic Elucidation

Should Phase 1 yield promising results, the next logical step is to investigate the underlying mechanism of action.

2.1. Apoptosis Induction in Cancer Cells:

  • Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

    • Treat cancer cells with 5-Methyl-2-trifluoromethyl-thiazol-4-ol at its IC50 concentration for 24 hours.

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway Visualization

G cluster_0 Potential Upstream Targets 5-Methyl-2-trifluoromethyl-thiazol-4-ol 5-Methyl-2-trifluoromethyl-thiazol-4-ol Cancer Cell Cancer Cell 5-Methyl-2-trifluoromethyl-thiazol-4-ol->Cancer Cell Kinase Cascade Kinase Cascade Cancer Cell->Kinase Cascade Inhibition? Mitochondrial Membrane Mitochondrial Membrane Cancer Cell->Mitochondrial Membrane Disruption? Apoptosis Apoptosis Caspase Activation Caspase Activation Kinase Cascade->Caspase Activation Cytochrome c release Cytochrome c release Mitochondrial Membrane->Cytochrome c release Caspase Activation->Apoptosis Cytochrome c release->Caspase Activation

Caption: Hypothesized apoptotic pathway induced by the novel compound.

Phase 3: In Vivo Efficacy Models

Positive in vitro and mechanistic data would warrant progression to preclinical animal models.

3.1. Xenograft Tumor Model for Anticancer Efficacy:

  • Experimental Protocol:

    • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., HCT116) into the flank of immunodeficient mice.[9]

    • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

    • Treatment: Randomize mice into treatment groups: vehicle control, 5-Methyl-2-trifluoromethyl-thiazol-4-ol, and a positive control drug (e.g., Doxorubicin). Administer treatment via an appropriate route (e.g., intraperitoneal injection) for a specified duration.

    • Monitoring: Measure tumor volume and body weight regularly.

    • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Experimental Workflow Visualization

G cluster_0 Setup cluster_1 Treatment Phase cluster_2 Analysis Implant Cancer Cells Implant Cancer Cells Tumor Growth to 100 mm³ Tumor Growth to 100 mm³ Implant Cancer Cells->Tumor Growth to 100 mm³ Randomize Mice Randomize Mice Tumor Growth to 100 mm³->Randomize Mice Administer Compound/Control Administer Compound/Control Randomize Mice->Administer Compound/Control Monitor Tumor Volume & Weight Monitor Tumor Volume & Weight Administer Compound/Control->Monitor Tumor Volume & Weight Euthanize & Excise Tumor Euthanize & Excise Tumor Monitor Tumor Volume & Weight->Euthanize & Excise Tumor Weigh Tumor Weigh Tumor Euthanize & Excise Tumor->Weigh Tumor Histological Analysis Histological Analysis Weigh Tumor->Histological Analysis

Sources

Publish Comparison Guide: Cross-Validation of 5-Methyl-2-trifluoromethyl-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorinated Thiazole Advantage

5-Methyl-2-trifluoromethyl-thiazol-4-ol (CAS: 544652-70-2) represents a "privileged scaffold" in modern medicinal chemistry. Unlike its non-fluorinated counterparts, this compound leverages the trifluoromethyl effect —a specific electronic and steric modulation that enhances metabolic stability and lipophilicity without significantly altering the steric bulk compared to an isopropyl group.

This guide serves as a technical manual for validating this compound's identity, purity, and functional utility. It addresses the critical challenge of tautomeric ambiguity (hydroxy-thiazole vs. thiazolone), which often confounds standard analytical interpretation.

Comparative Analysis: The "Fluorine Effect"

The introduction of the -CF3 group at the C2 position fundamentally alters the physicochemical profile compared to the standard 2-methyl analog.

Table 1: Performance Metrics – Trifluoromethyl vs. Methyl Scaffold
Feature5-Methyl-2-trifluoromethyl-thiazol-4-ol 2,5-Dimethyl-thiazol-4-ol (Standard Analog)Impact on Drug Design
Electronic Nature Strong Electron Withdrawing (-I effect)Electron Donating (+I effect)CF3 increases the acidity of the 4-OH group, potentially strengthening H-bond interactions.[1]
Metabolic Stability High: C-F bond (116 kcal/mol) resists P450 oxidation.Low: C-H bonds on methyl are prone to rapid metabolic oxidation.CF3 prolongs half-life (

) of the final drug candidate.
Lipophilicity (LogP) Increased (~ +0.88

value)
BaselineEnhances membrane permeability and blood-brain barrier (BBB) penetration.
Tautomeric Bias Shifts equilibrium towards the hydroxy form (aromatic stabilization).Mixed equilibrium (hydroxy/ketone).Aromatic forms are generally preferred for predictable binding kinetics.
Steric Volume ~42 ų (similar to isopropyl)~24 ųCF3 fills hydrophobic pockets more effectively than a methyl group.

Experimental Validation Protocols

To ensure data integrity, researchers must validate the compound using a multi-modal approach. The following protocols are designed to be self-validating systems.

Protocol A: Tautomeric Ratio Determination via Multi-Nuclear NMR

Objective: Quantify the equilibrium between the aromatic 4-hydroxy form and the non-aromatic thiazol-4-one form. This is critical because reactivity (O-alkylation vs. N-alkylation) depends on this ratio.

Methodology:

  • Solvent Selection: Prepare samples in DMSO-d6 (hydrogen bond acceptor, stabilizes OH form) and CDCl3 (non-polar, may favor ketone).

  • Acquisition:

    • 1H NMR: Focus on the C5-methyl signal. In the hydroxy form, it appears as a singlet (~2.2 ppm). In the ketone form, it may split or shift upfield due to loss of aromaticity.

    • 19F NMR: The -CF3 signal is a sensitive probe. A single sharp peak indicates a fast exchange or single tautomer. Two distinct peaks indicate slow exchange between tautomers.

    • 13C NMR: Look for the C4 carbon.

      • Hydroxy form: ~150-160 ppm (C-O aromatic).

      • Ketone form: >170 ppm (C=O carbonyl).[2]

Causality: The electron-withdrawing nature of the CF3 group at C2 pulls electron density from the ring, destabilizing the N-H bond of the ketone form and driving the equilibrium toward the aromatic hydroxy form.

Protocol B: Physicochemical Stability Stress Test

Objective: Confirm the stability of the C-F bond under hydrolytic conditions, a common failure point for lesser fluorinated heterocycles.

Workflow:

  • Acid Stress: Dissolve compound in 0.1 M HCl / Methanol (1:1). Heat to 60°C for 4 hours.

  • Base Stress: Dissolve in 0.1 M NaOH / Methanol (1:1). Heat to 60°C for 4 hours.

  • Analysis: Monitor via HPLC-MS (ESI-).

    • Pass Criteria: >98% recovery of parent peak.

    • Fail Criteria: Detection of hydrolysis product (loss of CF3 or ring opening).

Visualized Workflows

The following diagrams illustrate the structural logic and the validation decision tree.

Diagram 1: Tautomeric Equilibrium & Reactivity Logic

This diagram visualizes how the -CF3 group influences the structural equilibrium and subsequent synthetic pathways.

Tautomerism cluster_Forms Tautomeric Equilibrium Compound 5-Methyl-2-trifluoromethyl-thiazol-4-ol Hydroxy Form A: 4-Hydroxythiazole (Aromatic, favored by CF3) Compound->Hydroxy Major Tautomer (in DMSO) Ketone Form B: Thiazol-4-one (Non-aromatic, reactive electrophile) Compound->Ketone Minor Tautomer Hydroxy->Ketone Fast Exchange O_Alk O-Alkylation (Ether formation) Hydroxy->O_Alk Base/Electrophile N_Alk N-Alkylation (Lactam formation) Ketone->N_Alk Specific Conditions Reactivity Reactivity Outcome O_Alk->Reactivity N_Alk->Reactivity

Caption: The electron-withdrawing CF3 group stabilizes the aromatic hydroxy form, directing reactivity primarily toward O-alkylation under standard conditions.

Diagram 2: Validation Decision Tree

A standardized workflow for confirming identity and purity before use in drug discovery.

ValidationTree Start Crude 5-Methyl-2-trifluoromethyl-thiazol-4-ol HPLC Step 1: HPLC Purity Check (>95% Area?) Start->HPLC Purify Recrystallize (Hexane/EtOAc) HPLC->Purify No NMR_Check Step 2: 19F NMR Analysis (Single Peak @ -60 to -65 ppm?) HPLC->NMR_Check Yes Purify->HPLC C13_Check Step 3: 13C NMR (C4 shift < 165 ppm?) NMR_Check->C13_Check Single Peak Result_Fail REJECT Check for Hydrolysis NMR_Check->Result_Fail Multiple Peaks (Impurity) Result_Pass VALIDATED Ready for Synthesis C13_Check->Result_Pass Aromatic (Hydroxy) C13_Check->Result_Fail Carbonyl (Ketone/Degraded)

Caption: Step-by-step validation logic ensuring the compound exists in the correct tautomeric form and purity prior to application.

References

  • Structure and Properties of Trifluoromethyl-Thiazoles Source: National Center for Biotechnology Information (PubChem). Title: 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (Analogous scaffold properties). URL:[Link][3]

  • The Role of Trifluoromethyl Groups in Medicinal Chemistry Source: MDPI (Journal of Molecules). Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. URL:[Link]

  • Thiazole Tautomerism and Validation Source: National Institutes of Health (PMC). Title: Proton tautomerism and stereoisomerism in thiazol-2(5H)-ones: synthesis, crystal structure and spectroscopic studies. URL:[Link]

  • Source: Google Patents.

Sources

The Dichotomy of Discovery: A Comparative Guide to the In Vitro and In Vivo Efficacy of Thiazole-Based Antimicrobials

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from the benchtop to potential clinical application is a rigorous and often unpredictable path. A critical juncture in this journey is the transition from a controlled in vitro environment to the complex biological milieu of an in vivo system. This guide provides a comprehensive comparison of the in vitro and in vivo activities of thiazole derivatives, a class of heterocyclic compounds renowned for their broad pharmacological potential.

Due to a lack of specific published data for 5-Methyl-2-trifluoromethyl-thiazol-4-ol, this guide will utilize a well-documented series of synthetic phenylthiazole compounds as a case study. These compounds have been evaluated for their efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA), a significant public health threat, providing a robust dataset for a comparative analysis of their performance in laboratory assays versus a living model[1]. This comparative approach offers valuable insights for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel therapeutic agents.

Unveiling In Vitro Activity: The Foundation of Efficacy

In vitro studies serve as the initial screening funnel in drug discovery, offering a rapid and cost-effective means to assess the intrinsic activity of a compound against a specific biological target. In the context of antimicrobial agents, the primary in vitro metric is the Minimum Inhibitory Concentration (MIC), which quantifies the lowest concentration of a drug that prevents visible growth of a microorganism.

Key In Vitro Findings for Phenylthiazole Compounds

A series of novel synthetic phenylthiazole compounds demonstrated potent antimicrobial activity against clinically relevant strains of MRSA. The lead compound and its analogues were shown to inhibit MRSA growth at concentrations as low as 1.3 µg/mL[1]. Furthermore, a critical aspect of preclinical assessment is evaluating potential toxicity against host cells. These thiazole derivatives were tested against human keratinocytes, revealing a favorable toxicity profile, with some analogues being non-toxic at concentrations up to seven times higher than their MIC against MRSA[1].

CompoundMIC against MRSA (µg/mL)[1]Toxicity to Human Keratinocytes (HaCaT cells)[1]
Compound 11.3Non-toxic up to 10 µg/mL
Compound 21.3Non-toxic up to 20 µg/mL
Compound 31.3Non-toxic up to 20 µg/mL
Compound 4>10Non-toxic up to 20 µg/mL
Compound 5>10Non-toxic up to 20 µg/mL

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized assay for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A standardized suspension of MRSA is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilution of Test Compounds: The thiazole compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture (MRSA) D Inoculation with Bacteria A->D B Test Compound Stock C Serial Dilution in 96-well Plate B->C C->D E Incubation (37°C, 24h) D->E F Visual Inspection for Growth E->F G MIC Determination F->G

In Vitro MIC Determination Workflow

The In Vivo Arena: A Test of Real-World Performance

While in vitro assays establish a baseline of activity, in vivo studies in animal models are indispensable for evaluating a drug's efficacy in a complex physiological system. These studies provide critical information on pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, and overall safety.

In Vivo Efficacy of Phenylthiazole Compounds in a Murine Skin Infection Model

To assess the in vivo antibacterial activity of the promising phenylthiazole compounds, a murine skin infection model was employed. The lead compound and three of its analogues demonstrated potent antimicrobial activity, reducing the burden of MRSA in skin wounds by over 90%, an efficacy comparable to the topical antibiotic mupirocin[1].

Experimental Protocol: Murine Skin Infection Model

  • Animal Model: SKH1 hairless mice are typically used for this model to facilitate the observation of skin lesions.

  • Wounding and Inoculation: A superficial wound is created on the dorsum of the mouse, which is then inoculated with a defined concentration of MRSA.

  • Topical Treatment: The test compounds are formulated into a suitable vehicle (e.g., ointment or cream) and applied topically to the wound at specified intervals.

  • Assessment of Bacterial Burden: After a defined treatment period, the wounded tissue is excised, homogenized, and plated on selective agar to enumerate the remaining viable bacteria (CFU/gram of tissue).

  • Data Analysis: The reduction in bacterial load in the treated groups is compared to that in a vehicle-treated control group.

In_Vivo_Workflow cluster_setup Model Setup cluster_treatment Treatment cluster_evaluation Evaluation A Murine Model (e.g., SKH1 mice) B Wounding & MRSA Inoculation A->B C Topical Application of Test Compound B->C D Control Group (Vehicle) B->D E Tissue Excision & Homogenization C->E D->E F Bacterial Enumeration (CFU/g) E->F G Comparison of Bacterial Load F->G

In Vivo Murine Skin Infection Model Workflow

Bridging the Gap: Correlating In Vitro and In Vivo Data

The ultimate goal of preclinical studies is to establish a strong correlation between in vitro activity and in vivo efficacy. For the phenylthiazole compounds, a positive correlation was observed. The compounds that exhibited low MIC values in vitro (Compounds 1, 2, and 3) also demonstrated significant bacterial reduction in vivo[1].

CompoundIn Vitro MIC (µg/mL)[1]In Vivo Efficacy (% Reduction in MRSA)[1]
Compound 11.3>90%
Compound 21.3>90%
Compound 31.3>90%
Mupirocin (Control)->90%

However, it is crucial to recognize that a direct one-to-one correlation is not always the case. Several factors can influence the translation of in vitro potency to in vivo success:

  • Pharmacokinetics: A compound may have excellent in vitro activity but poor absorption, rapid metabolism, or extensive protein binding in vivo, limiting its availability at the site of infection.

  • Bioavailability: The formulation and delivery route can significantly impact the concentration of the drug that reaches the target tissue.

  • Host Factors: The host's immune response and the complex microenvironment of the infection site can modulate the drug's efficacy.

Conclusion: A Holistic Approach to Drug Evaluation

The comparative analysis of the in vitro and in vivo activities of these phenylthiazole derivatives underscores the importance of a multi-faceted approach in preclinical drug development. While in vitro assays provide essential initial data on a compound's intrinsic potency and potential toxicity, in vivo models are critical for assessing its performance in a physiologically relevant context. The strong correlation observed in this case study provides compelling evidence for the further investigation of these thiazole compounds as novel topical antimicrobials for the treatment of MRSA skin infections[1]. For researchers and drug development professionals, understanding the nuances of both in vitro and in vivo data is paramount to making informed decisions and successfully advancing promising therapeutic candidates.

References

  • Mohammad H, Cushman M, Seleem MN (2015) Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PLoS ONE 10(11): e0142321. [Link]

  • Additional relevant citations on thiazole derivatives and their biological activities can be found in the initial search results.

Sources

assessing the selectivity of 5-Methyl-2-trifluoromethyl-thiazol-4-ol for its target

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical assessment of 5-Methyl-2-trifluoromethyl-thiazol-4-ol , focusing on its selectivity profile, experimental validation, and comparative performance against established alternatives.

Given the structural characteristics of 5-Methyl-2-trifluoromethyl-thiazol-4-ol (a 2-trifluoromethyl-thiazole scaffold), this guide evaluates its potential as a modulator of Nuclear Receptors (specifically PPARs) or as an inhibitor of metabolic enzymes (e.g., 11


-HSD1  or SDH ), where this pharmacophore is frequently utilized. The assessment emphasizes distinguishing specific on-target activity from the promiscuous binding often associated with thiazole-4-one tautomers.

Executive Summary & Mechanism of Action

5-Methyl-2-trifluoromethyl-thiazol-4-ol represents a class of fluorinated thiazole derivatives often explored in medicinal chemistry for their ability to mimic carboxylic acid bioisosteres or engage lipophilic binding pockets. Its core structure—a thiazole ring substituted with a trifluoromethyl group—suggests high lipophilicity and metabolic stability, traits desirable for targeting nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) or specific metabolic enzymes.

Mechanism of Action (Hypothetical Context)

The compound likely operates via ligand-binding domain (LBD) stabilization . In the context of PPAR agonism, the trifluoromethyl group occupies the hydrophobic pocket of the LBD, inducing a conformational change that promotes co-activator recruitment (e.g., PGC-1


) and subsequent transcriptional regulation of genes involved in lipid metabolism and inflammation.

Alternatively, as a tautomer of 5-methyl-2-trifluoromethyl-thiazol-4-one , it may act as a reversible inhibitor of enzymes like 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
, blocking the conversion of cortisone to cortisol.
Critical Selectivity Challenge

The primary challenge with 5-Methyl-2-trifluoromethyl-thiazol-4-ol is distinguishing its isoform selectivity (e.g., PPAR


 vs. PPAR

vs. PPAR

) and ruling out Pan-Assay Interference (PAINS) behavior, as thiazol-4-ones can react non-specifically with nucleophilic residues in multiple proteins.

Comparative Analysis: Performance vs. Alternatives

The following table compares 5-Methyl-2-trifluoromethyl-thiazol-4-ol against established standards in the PPAR modulator class.

Table 1: Comparative Selectivity Profile
Feature5-Methyl-2-trifluoromethyl-thiazol-4-ol GW501516 (Cardarine) Pioglitazone Rosiglitazone
Primary Target PPAR

/ Pan-PPAR (Putative)
PPAR

(High Specificity)
PPAR

PPAR

Selectivity Ratio Moderate (Requires Optimization)>1000-fold vs. PPAR

/

High vs. PPAR

/

High vs. PPAR

/

Binding Affinity (

)
Low nM to

M range (Est.)
~1 nM~300 nM~40 nM
Lipophilicity (cLogP) ~2.5 - 3.0 (Est.)4.53.73.2
Off-Target Risks Potential PAINS (Thiazolone tautomer), 11

-HSD1
Skeletal muscle remodeling (oncogenic risk)Edema, Weight gainCV risk
Metabolic Stability High (CF

blocks metabolism)
ModerateModerate (CYP2C8/3A4)Moderate (CYP2C8)

Key Insight: While GW501516 offers superior potency, 5-Methyl-2-trifluoromethyl-thiazol-4-ol offers a smaller, more rigid scaffold that may serve as a better starting point for fragment-based design, provided its selectivity against other nuclear receptors is validated.

Experimental Protocols for Selectivity Assessment

To rigorously assess the selectivity of 5-Methyl-2-trifluoromethyl-thiazol-4-ol, a "self-validating" screening cascade is required.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

Objective: Determine the binding affinity (


 or 

) for the target isoform vs. off-target isoforms.
  • Reagents:

    • Recombinant LBD of Target (e.g., PPAR

      
      -LBD) tagged with GST.
      
    • Terbium-labeled anti-GST antibody (Donor).

    • Fluorescein-labeled synthetic ligand (Acceptor).

    • Test Compound: 5-Methyl-2-trifluoromethyl-thiazol-4-ol (serial dilutions in DMSO).

  • Procedure:

    • Incubation: Mix 5 nM Target-LBD, 5 nM Tb-antibody, and 10 nM Fluorescein-ligand in 384-well plates.

    • Treatment: Add test compound (10-point dose-response, 1 nM to 10

      
      M).
      
    • Equilibration: Incubate for 1 hour at room temperature in the dark.

    • Detection: Measure TR-FRET signal (Excitation: 340 nm; Emission: 520 nm/495 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (520/495 nm).

    • Fit data to a sigmoidal dose-response curve to determine

      
      .
      
    • Validation Criterion: The

      
       shift compared to a known competitor (e.g., unlabeled GW501516) confirms specific binding competition.
      
Protocol B: Nuclear Receptor Functional Selectivity Panel (Reporter Gene Assay)

Objective: Confirm functional agonism/antagonism and isoform selectivity in a cellular context.

  • Cell System: HEK293T cells transiently transfected with:

    • GAL4-DBD fused to the LBD of the target (PPAR

      
      , 
      
      
      
      , or
      
      
      ).
    • UAS-Luciferase reporter plasmid.

    • Renilla luciferase (normalization control).

  • Workflow:

    • Seeding: Plate cells at 10,000 cells/well in 96-well plates.

    • Transfection: Transfect plasmids using Lipofectamine.

    • Treatment: 24 hours post-transfection, treat cells with compound (0.1% DMSO vehicle).

    • Lysis: 24 hours post-treatment, lyse cells using Dual-Glo Luciferase Reagent.

    • Measurement: Quantify Firefly and Renilla luminescence.

  • Selectivity Calculation:

    • Calculate Fold Activation = (Firefly/Renilla)

      
       / (Firefly/Renilla)
      
      
      
      .
    • Selectivity Index (SI):

      
      (Off-Target) / 
      
      
      
      (Target). An SI > 100 is considered selective.

Visualizations

Diagram 1: Putative Signaling Pathway (PPAR Activation)

This diagram illustrates the mechanism by which the compound activates the target receptor, leading to transcriptional changes.

PPAR_Signaling Compound 5-Methyl-2-trifluoromethyl-thiazol-4-ol PPAR PPAR (LBD) Compound->PPAR Binds LBD Complex PPAR-RXR Heterodimer PPAR->Complex Heterodimerization RXR RXR RXR->Complex DNA PPRE (DNA) Complex->DNA Binds PPRE Transcription Gene Transcription (Lipid Metabolism) Complex->Transcription Activates CoActivator Co-Activator (PGC-1α) CoActivator->Complex Recruitment

Caption: Putative mechanism of action where the compound binds the PPAR Ligand Binding Domain (LBD), promoting heterodimerization with RXR and recruitment of co-activators to drive transcription.[1][2]

Diagram 2: Selectivity Assessment Workflow

This flowchart outlines the logical steps to validate the compound's selectivity and rule out false positives.

Selectivity_Workflow Start Compound Sample Step1 Primary Screen (Single Conc. Binding) Start->Step1 Decision1 >50% Inhibition? Step1->Decision1 Step2 Dose-Response (IC50) Target vs. Isoforms Decision1->Step2 Yes Discard Discard / Optimize Decision1->Discard No Step3 Functional Assay (Cell-based Agonism) Step2->Step3 Selectivity > 10x Step2->Discard Non-selective Step4 Off-Target Panel (Kinases, GPCRs) Step3->Step4 Functional Confirmation Result Validated Selectivity Profile Step4->Result Clean Profile

Caption: A stepwise screening cascade to validate target engagement, isoform selectivity, and functional relevance while filtering out non-specific binders.

References

  • Berger, J. P., et al. (2005). "The mechanisms of action of PPARs." Annual Review of Medicine, 53, 409-435. Link

  • Gronemeyer, H., et al. (2004). "Principles for modulation of the nuclear receptor superfamily." Nature Reviews Drug Discovery, 3(11), 950-964. Link

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry, 53(7), 2719-2740. Link

  • ChemicalBook. (n.d.). "5-Methyl-2-trifluoromethyl-thiazol-4-ol Product Properties." ChemicalBook Database. Link

Sources

A Comparative Guide to Trifluoromethyl-Containing Heterocycles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 25% of all pharmaceuticals containing at least one fluorine atom.[1] Among fluorinated motifs, the trifluoromethyl (CF3) group is particularly prominent, valued for its profound and often beneficial impact on a molecule's physicochemical and pharmacokinetic properties. When appended to a heterocyclic scaffold—a common feature in biologically active molecules—the CF3 group can unlock significant improvements in potency, selectivity, and metabolic stability. This guide offers a comparative literature review of key trifluoromethyl-containing heterocycles, providing researchers, scientists, and drug development professionals with an in-depth analysis of their performance, supported by experimental data and synthetic methodologies.

Part 1: The Unique Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group is far more than a simple sterically bulky substituent. Its powerful electron-withdrawing nature and high lipophilicity dramatically alter a molecule's properties.

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[2][3] This inherent strength makes the CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This is a well-established strategy for blocking metabolic hotspots, increasing a drug's half-life, and reducing the required dose.[2][4]

  • Lipophilicity and Permeability: The CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance its ability to cross cellular membranes and improve oral bioavailability.[2][3] This property is crucial for reaching intracellular targets or penetrating the blood-brain barrier.

  • Receptor Binding and Potency: The strong electron-withdrawing inductive effect of the CF3 group can modulate the acidity (pKa) of nearby functional groups, such as amines or amides.[5] This alteration can lead to stronger hydrogen bonds or other electrostatic interactions with a biological target, thereby increasing binding affinity and potency.[3][6] For instance, adding a CF3 group to the para-position of a phenolic ring was shown to increase potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by six-fold compared to the non-fluorinated version.[7]

  • Conformational Control: The steric bulk of the CF3 group, often considered comparable to an isopropyl group, can influence the conformation of a molecule.[3] This can lock the molecule into a bioactive conformation that fits more precisely into a target's binding pocket, enhancing selectivity.

Part 2: Comparative Analysis of Key Trifluoromethylated Heterocycles

The combination of a CF3 group with a specific heterocyclic core can lead to highly successful drug candidates. Below is a comparison of several prominent classes.

Trifluoromethyl-Pyrazoles

The pyrazole ring is a common scaffold in medicinal chemistry. The addition of a CF3 group led to the development of one of the most well-known drugs in this class: Celecoxib.

  • Case Study: Celecoxib: Celecoxib is a selective COX-2 inhibitor used to treat arthritis. The 3-(trifluoromethyl)pyrazole moiety is critical for its activity. The CF3 group fits into a hydrophobic side pocket of the COX-2 enzyme, contributing to its high binding affinity and, importantly, its selectivity over the COX-1 isoform. This selectivity is crucial for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Table 1: Comparative Activity of Celecoxib and Analogs

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (with CF3)150.04375
SC-560 (Methyl analog)0.05500.001
Non-sulfonamide analog>100>100N/A

Data synthesized from publicly available pharmacological data for illustrative purposes.

The data clearly demonstrates that the trifluoromethyl group is a key determinant of both potency and selectivity for the COX-2 enzyme.

Trifluoromethyl-Pyridines

The pyridine ring is another privileged scaffold in drug discovery. Its trifluoromethylation has been instrumental in the development of drugs for various therapeutic areas.

  • Example: Doravirine: Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1. It features a central pyridinone core with a 3-chloro-5-hydroxybenzonitrile and a 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine substituent. The trifluoromethylpyridine moiety plays a crucial role in binding to the NNRTI binding pocket of the reverse transcriptase enzyme.

Trifluoromethyl-Imidazoles and -Triazoles

These five-membered heterocycles are frequently used in antifungal and anticancer agents.

  • Example: Apalutamide: Apalutamide is a non-steroidal antiandrogen used to treat prostate cancer.[1] It contains a complex structure that includes a trifluoromethyl-substituted phenyl group attached to a thiohydantoin core, which is structurally related to imidazoles. The CF3 group enhances the compound's binding affinity to the androgen receptor.

Part 3: Synthetic Strategies and Methodologies

The incorporation of a CF3 group into a heterocyclic system presents synthetic challenges.[2] However, significant advances have been made, moving from harsh reaction conditions to more mild and efficient protocols.

General Workflow for Trifluoromethylation

A common strategy involves the cyclization of a precursor that already contains the trifluoromethyl group, often referred to as a "trifluoromethyl building block" strategy.[1][8]

G cluster_0 Strategy 1: Building Block Approach cluster_1 Strategy 2: Direct C-H Trifluoromethylation A Trifluoromethylated Starting Material (e.g., CF3-β-dicarbonyl) C Cyclocondensation Reaction A->C B Heterocyclic Precursor (e.g., Hydrazine, Amidine) B->C D Trifluoromethylated Heterocycle C->D Forms the core ring E Pre-formed Heterocycle G Radical or Transition-Metal Catalyzed Reaction E->G F Trifluoromethylating Agent (e.g., CF3SO2Na, Togni's reagent) F->G H Trifluoromethylated Heterocycle G->H Direct C-H functionalization

Caption: Common strategies for synthesizing trifluoromethylated heterocycles.

Experimental Protocol: Synthesis of a 5-(Trifluoromethyl)pyrazole Derivative

This protocol is a representative example of a cyclocondensation reaction using a trifluoromethylated building block.

Objective: To synthesize 3-phenyl-5-(trifluoromethyl)-1H-pyrazole from 4,4,4-trifluoro-1-phenyl-1,3-butanedione.

Materials:

  • 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol (as solvent)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 4,4,4-trifluoro-1-phenyl-1,3-butanedione (e.g., 2.16 g, 10 mmol) and ethanol (40 mL).

  • Addition of Reagents: Stir the mixture until the solid dissolves. Add a catalytic amount of glacial acetic acid (2-3 drops). Slowly add hydrazine hydrate (e.g., 0.55 g, 11 mmol) dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with brine (2 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-phenyl-5-(trifluoromethyl)-1H-pyrazole.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry to validate the successful synthesis.

Part 4: Challenges and Future Perspectives

While powerful, the use of trifluoromethylated heterocycles is not without its challenges. The synthesis can be complex and costly.[2] Moreover, direct C-H trifluoromethylation methods, while promising, can sometimes suffer from issues with regioselectivity.[9]

The future of this field lies in the development of more efficient, selective, and scalable synthetic methods.[10] The exploration of novel trifluoromethylating reagents and catalytic systems is an active area of research.[9] Furthermore, as our understanding of drug-receptor interactions deepens, the rational design of trifluoromethylated heterocycles will become even more precise, leading to the development of safer and more effective medicines. The construction of N-trifluoromethyl (N-CF3) motifs is also a developing area with great potential in bioactive molecules.[11][12]

Conclusion

Trifluoromethyl-containing heterocycles are a validated and highly valuable class of compounds in drug discovery. The unique properties conferred by the CF3 group—including enhanced metabolic stability, lipophilicity, and binding affinity—have proven instrumental in the success of numerous approved drugs.[1][6] A thorough understanding of the comparative advantages of different heterocyclic scaffolds, combined with robust synthetic strategies, allows medicinal chemists to effectively leverage this powerful structural motif to design the next generation of therapeutics.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing.
  • Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe.
  • Design and biological activity of trifluoromethyl containing drugs. Wechem.
  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry (RSC Publishing).
  • Trifluoromethyl group. Grokipedia.
  • Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Satur
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Innate C-H trifluoromethylation of heterocycles.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. PubMed.
  • Synthesis of α-Trifluoromethylated Nitrogen Heterocycles. The Journal of Organic Chemistry.
  • Application of Bioisosteres in Drug Design. SlideShare.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository.
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). The University of Aberdeen Research Portal.
  • A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. MDPI.
  • Selected examples of trifluoromethylated heterocycles in fluoro-pharmaceuticals.
  • Trifluoromethyl

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Safety Operating Guide

Proper Disposal of 5-Methyl-2-trifluoromethyl-thiazol-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 5-Methyl-2-trifluoromethyl-thiazol-4-ol, a halogenated heterocyclic compound. Adherence to these protocols is essential for ensuring the safety of laboratory personnel and compliance with regulatory standards. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemical entities.

Hazard Assessment and Profile

Assumed Hazard Profile:

Hazard ClassDescription
Acute Toxicity (Oral, Dermal, Inhalation) Potentially harmful or toxic if swallowed, in contact with skin, or inhaled.[1]
Skin Corrosion/Irritation Likely to cause skin irritation.[1][2] Related compounds can cause severe skin burns.[3][4]
Serious Eye Damage/Irritation Likely to cause serious eye irritation or damage.[1][2][3][4]
Specific Target Organ Toxicity May cause respiratory irritation.[1]
Hazardous Decomposition Upon combustion, may produce toxic and corrosive fumes including nitrogen oxides (NOx), sulfur oxides (SOx), carbon oxides (CO, CO2), and hydrogen fluoride (HF).[1]
Environmental Hazard Halogenated organic compounds can be persistent and toxic to aquatic life.

This assumed profile necessitates handling 5-Methyl-2-trifluoromethyl-thiazol-4-ol as a hazardous substance, with all disposal actions predicated on minimizing exposure and environmental release.

Personal Protective Equipment (PPE)

Prior to handling 5-Methyl-2-trifluoromethyl-thiazol-4-ol for disposal, all personnel must be equipped with the appropriate PPE.

EquipmentSpecificationRationale
Gloves Chemically resistant gloves (e.g., nitrile, neoprene).[5]To prevent skin contact and potential irritation or absorption.
Eye Protection Safety goggles and a face shield.[6]To protect against splashes that could cause serious eye damage.
Body Protection A flame-resistant laboratory coat. An apron or coveralls may be necessary for larger quantities.To protect against skin exposure and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases is required if handling outside of a certified chemical fume hood.To prevent inhalation of potentially harmful vapors or aerosols.

Waste Segregation and Collection Protocol

Proper segregation of chemical waste at the point of generation is critical for safety and cost-effective disposal.[7] 5-Methyl-2-trifluoromethyl-thiazol-4-ol is a halogenated organic compound due to the presence of the trifluoromethyl group.[8][9]

Step-by-Step Collection Procedure:
  • Select the Correct Waste Container:

    • Use a designated, properly labeled hazardous waste container for "Halogenated Organic Waste." [10]

    • The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and have a secure, tight-fitting lid.[10]

    • Ensure the container is in good condition, free from cracks or leaks.

  • Label the Container:

    • Before adding any waste, label the container clearly.[10]

    • The label must include the words "Hazardous Waste" and a full, unambiguous list of the contents.[11] Do not use abbreviations or chemical formulas.[10]

    • Maintain a log of the contents and their approximate percentages to facilitate disposal.[12]

  • Transferring the Waste:

    • Conduct all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.

    • For solid waste, use a dedicated scoop or spatula. For liquid waste or solutions, use a funnel to prevent spills.

    • Do NOT mix this waste stream with non-halogenated solvents, as this complicates disposal and increases costs.[7][10]

    • Keep the waste container closed at all times, except when actively adding waste.[10][13]

On-Site Accumulation and Storage

Laboratories serve as Satellite Accumulation Areas (SAAs) where small amounts of hazardous waste can be temporarily stored at or near the point of generation.[13]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in an SAA.[14] In a laboratory setting, this limit is often practically lower, such as 25 gallons.[13]

  • Storage Location: Store the waste container in a secondary containment bin within the laboratory, away from heat, ignition sources, and incompatible materials like strong oxidizing agents.[1][15]

  • Time Limits: While federal regulations provide specific timeframes for waste removal, a best practice is to request routine waste pickups to keep accumulated volumes to a minimum.[13][14]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 5-Methyl-2-trifluoromethyl-thiazol-4-ol.

G cluster_prep Preparation & Assessment cluster_collect Waste Collection & Segregation cluster_storage On-Site Accumulation (SAA) cluster_disposal Final Disposal start Start: Generation of 5-Methyl-2-trifluoromethyl-thiazol-4-ol Waste assess 1. Conduct Hazard Assessment (Consult SDS of related compounds) start->assess ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe select_container 3. Select 'Halogenated Organic Waste' Container ppe->select_container label_container 4. Label Container with 'Hazardous Waste' and full chemical names select_container->label_container transfer 5. Transfer Waste in Fume Hood label_container->transfer store 6. Store in Secondary Containment transfer->store check_limits 7. Monitor Volume & Time Limits store->check_limits request_pickup 8. Request Pickup from EH&S check_limits->request_pickup ehs_pickup 9. EH&S Collects Waste request_pickup->ehs_pickup end End: Transport to Approved Waste Disposal Facility ehs_pickup->end

Caption: Disposal workflow for 5-Methyl-2-trifluoromethyl-thiazol-4-ol.

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate hazards.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Containment (for small spills): If you are trained and it is safe to do so, contain the spill using a chemical spill kit with absorbent pads or other inert material (e.g., sand, vermiculite).[16]

  • Cleanup:

    • Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools.[15]

    • Place the contaminated absorbent material into a designated hazardous waste container.[2]

    • Clean the spill area thoroughly.

  • Reporting: Report the incident to your institution's Environmental Health & Safety (EH&S) department. For large spills, contact emergency services.

Final Disposal

Under no circumstances should 5-Methyl-2-trifluoromethyl-thiazol-4-ol or its solutions be disposed of down the drain or in regular trash.[12] The final step is to arrange for the collected waste to be picked up by your institution's EH&S department or a licensed hazardous waste contractor.[5] They will ensure the waste is transported to and processed at an approved waste disposal facility, likely via incineration, in accordance with all local, state, and federal regulations.[17][18]

By adhering to this guide, laboratory professionals can ensure the safe and compliant disposal of 5-Methyl-2-trifluoromethyl-thiazol-4-ol, upholding their commitment to a secure and environmentally responsible research environment.

References

  • Benchchem. (n.d.). Proper Disposal of 6-(Trifluoromethyl)isoquinolin-1(2H)-one: A Step-by-Step Guide for Laboratory Professionals.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 4-Methyl-5-Thiazoleethanol.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide.
  • Benchchem. (n.d.). Technical Support Center: Safe Handling of Trifluoromethyl Compounds.
  • Fisher Scientific. (2025). Safety Data Sheet for 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid.
  • U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • Sigma-Aldrich. (2025). Safety Data Sheet for Mandipropamid.
  • TCI Chemicals. (n.d.). Safety Data Sheet for 1-Methyl-5-(trifluoromethyl)pyrazole-4-carboxylic Acid.
  • Synquest Labs. (n.d.). Safety Data Sheet for (Trifluoromethyl)cyclohexane.
  • ECHA. (n.d.). Registration Dossier for Trifluoro(trifluoromethoxy)ethylene.
  • Sigma-Aldrich. (2025). Safety Data Sheet for 1,3,5-tris(Trifluoromethyl)benzene.
  • BASF. (2025). Safety Data Sheet.
  • CymitQuimica. (2024). Safety Data Sheet for 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride.
  • Merck Millipore. (n.d.). Safety Data Sheet.
  • 3M. (n.d.). Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet for Thiazole.
  • University of California, Santa Barbara. (2018). Hazardous Waste Reduction.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste.
  • Apollo Scientific. (n.d.). Safety Data Sheet for 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride.

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